molecular formula C24H21N3O3 B044158 1,3,5-Tris(4-aminophenoxy)benzene CAS No. 102852-92-6

1,3,5-Tris(4-aminophenoxy)benzene

Cat. No.: B044158
CAS No.: 102852-92-6
M. Wt: 399.4 g/mol
InChI Key: PAPDRIKTCIYHFI-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-aminophenoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDRIKTCIYHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102852-92-6
Record name 1,3,5-Tris(4-aminophenoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1,3,5-Tris(4-aminophenoxy)benzene, a crucial monomer in the development of advanced polymers such as hyperbranched polyimides and polyamides. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis route.

Core Synthesis Pathway

The most established and widely utilized method for synthesizing this compound is a two-step process. This pathway begins with a nucleophilic aromatic substitution (SNAr) reaction to form a nitro-substituted intermediate, which is subsequently reduced to the final triamine product.[1]

Step 1: Nucleophilic Aromatic Substitution to Synthesize 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves the reaction of phloroglucinol with a p-halonitrobenzene, most commonly p-fluoronitrobenzene or p-chloronitrobenzene, in the presence of a base. This reaction yields the intermediate compound, 1,3,5-Tris(4-nitrophenoxy)benzene.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The second and final step is the reduction of the three nitro groups on the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate to amino groups (-NH₂). This transformation is critical as it converts the electron-withdrawing nitro groups into electron-donating amino groups, yielding the target this compound monomer. A common and effective method for this reduction is the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound, including reactant quantities and reaction conditions.

Table 1: Reagents for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
PhloroglucinolC₆H₆O₃126.111 equiv.1.0
p-FluoronitrobenzeneC₆H₄FNO₂141.103 equiv.3.0
Potassium CarbonateK₂CO₃138.213.3 equiv.3.3
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent-
TolueneC₇H₈92.14Solvent-

Table 2: Reaction Conditions for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

ParameterValue
Reaction Temperature150-160 °C
Reaction Time6-12 hours
AtmosphereInert (e.g., Nitrogen or Argon)

Table 3: Reagents for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
1,3,5-Tris(4-nitrophenoxy)benzeneC₂₄H₁₅N₃O₆489.391 equiv.
Hydrazine MonohydrateN₂H₄·H₂O50.0610 equiv.
10% Palladium on Carbon (Pd/C)Pd/C-Catalytic amount
EthanolC₂H₆O46.07Solvent

Table 4: Reaction Conditions for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

ParameterValue
Reaction Temperature80 °C (Reflux)
Reaction Time5-24 hours
AtmosphereInert (e.g., Nitrogen or Argon)

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Protocol for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene
  • To a flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add phloroglucinol, p-fluoronitrobenzene, potassium carbonate, N,N-dimethylformamide (DMF), and toluene.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a large volume of methanol to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum to yield 1,3,5-Tris(4-nitrophenoxy)benzene as a solid.

Protocol for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene
  • In a flask equipped with a condenser and a magnetic stirrer, suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) to the suspension.

  • Heat the mixture to reflux (approximately 80 °C).

  • Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

  • Continue refluxing for 5-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, filter the hot mixture through a bed of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway of this compound.

Synthesis_Pathway cluster_reactants1 Reactants (Step 1) Phloroglucinol Phloroglucinol NitroIntermediate 1,3,5-Tris(4-nitrophenoxy)benzene Phloroglucinol->NitroIntermediate K₂CO₃, DMF/Toluene 150-160°C pFNitrobenzene p-Fluoronitrobenzene pFNitrobenzene->NitroIntermediate FinalProduct This compound NitroIntermediate->FinalProduct Hydrazine Hydrate, Pd/C Ethanol, 80°C

Caption: Two-step synthesis of this compound.

References

A Comprehensive Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). A tripodal aromatic amine, TAPOB is a critical building block in the field of materials science, particularly in the synthesis of high-performance polymers such as hyperbranched polyimides and covalent organic frameworks (COFs). This document consolidates key data on its physical and chemical characteristics, details established experimental protocols for its synthesis, and visualizes the synthetic pathways and its role in polymerization.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] Its molecular structure, featuring a central benzene ring connected to three aminophenoxy arms, provides a unique C3 symmetry that is leveraged in the creation of complex macromolecular architectures. The presence of flexible ether linkages and reactive terminal amine groups defines its utility as a versatile monomer.[2]

A summary of its key physicochemical properties is presented below. It should be noted that there are discrepancies in the reported melting point values in the literature, which may be attributable to different polymorphic forms or measurement conditions.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₁N₃O₃[1]
Molecular Weight 399.44 g/mol [1][2]
CAS Number 102852-92-6[1][2]
IUPAC Name 4,4',4''-(benzene-1,3,5-triyltris(oxy))trianiline[3]
Synonyms 4-[3,5-bis(4-aminophenoxy)phenoxy]aniline, 135TAPOB[1]
Appearance White to pale yellow crystalline solid or powder[1][4]
Melting Point 88-90 °C[3]
Boiling Point 618.7 ± 55.0 °C (Predicted)[3]
Density 1.296 ± 0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water; Soluble in organic solvents such as chloroform and dimethylformamide (DMF).[4]
InChI InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2[1]
InChIKey PAPDRIKTCIYHFI-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N[1]

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 6.0-8.0 ppm). Signal overlap in the δ 7.1–7.3 ppm regions for aromatic protons is common. The amine protons (-NH₂) often appear as a broad signal due to dynamic exchange. Using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent can help in resolving these exchangeable protons.[2]

  • ¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database (CID 21185049).[1] The spectrum would show characteristic peaks for the aromatic carbons, with distinct signals for carbons attached to oxygen, nitrogen, and hydrogen.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹), C-O-C stretching of the aryl ether linkages (around 1200-1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

Experimental Protocols

The most common and established method for synthesizing this compound is a two-step process.[2] This involves the formation of a nitro-substituted intermediate via nucleophilic aromatic substitution, followed by the reduction of the nitro groups to the desired triamine.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction.[2]

  • Reactants: Phloroglucinol and three equivalents of a p-halonitrobenzene, such as p-fluoronitrobenzene or p-chloronitrobenzene.[2]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the hydroxyl groups of phloroglucinol, forming a more potent nucleophile.

  • Procedure (General):

    • Phloroglucinol is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • The base is added portion-wise to the solution, and the mixture is stirred to allow for the formation of the triphenoxide salt.

    • Three equivalents of the p-halonitrobenzene are added to the reaction mixture.

    • The mixture is heated (typical temperatures range from 80 to 150 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.

    • The solid 1,3,5-Tris(4-nitrophenoxy)benzene is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or methanol) to remove impurities, and dried under vacuum.

Synthesis of this compound

The final step is the reduction of the three nitro groups on the intermediate to amino groups.[2]

  • Reactants: 1,3,5-Tris(4-nitrophenoxy)benzene.

  • Reducing Agent: Several methods can be employed:

    • Tin(II) Chloride: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro compounds.[2][5]

    • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate (N₂H₄·H₂O) or hydrogen gas (H₂).[2]

  • Solvent: Typically a solvent like ethanol, ethyl acetate, or a mixture containing the acid if SnCl₂/HCl is used.

  • Procedure (General, using SnCl₂/HCl):

    • The intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, is suspended in a suitable solvent (e.g., ethanol).

    • A significant excess of SnCl₂·2H₂O is added, followed by the slow addition of concentrated HCl.

    • The reaction mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).

    • After cooling, the mixture is carefully neutralized with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine and dissolve the tin salts. The pH is typically adjusted to be basic (pH 8-9).[5]

    • The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent system to yield pure this compound.

Applications in Materials Science

The primary application of this compound is as a multifunctional monomer in the synthesis of advanced polymers.[2] Its tripodal structure is ideal for creating highly cross-linked or branched three-dimensional networks.

Hyperbranched Polyimides

TAPOB serves as a B₃-type monomer that can react with A₂-type monomers, such as various aromatic dianhydrides, in a one-pot polycondensation reaction.[2]

  • Poly(amic acid) Formation: The amine groups of TAPOB react with the anhydride groups of a dianhydride to form a soluble poly(amic acid) precursor.

  • Imidization: This precursor is then converted to the final hyperbranched polyimide through either thermal treatment or chemical dehydration.

The resulting hyperbranched polyimides are known for their high solubility in organic solvents, low viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings and adhesives.[2]

Covalent Organic Frameworks (COFs)

TAPOB is used as a trigonal amine linker in the construction of 2D and 3D Covalent Organic Frameworks. COFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. In a typical synthesis, TAPOB is condensed with a complementary aldehyde linker (e.g., a trialdehyde) via a Schiff base reaction to form a stable, porous network with an imine linkage.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic processes involving this compound.

Synthesis_of_TAPOB reactant reactant intermediate intermediate product product phloroglucinol Phloroglucinol nitro_intermediate 1,3,5-Tris(4-nitrophenoxy)benzene phloroglucinol->nitro_intermediate Step 1: SNAr Reaction (Heat) halonitrobenzene p-Halonitrobenzene (3 eq.) halonitrobenzene->nitro_intermediate Step 1: SNAr Reaction (Heat) base Base (e.g., K₂CO₃) Solvent (e.g., DMF) base->nitro_intermediate Step 1: SNAr Reaction (Heat) final_product This compound nitro_intermediate->final_product Step 2: Reduction (Reflux) reducing_agent Reducing Agent (e.g., SnCl₂/HCl) reducing_agent->final_product Step 2: Reduction (Reflux)

Caption: Two-step synthesis of this compound.

Polymer_Synthesis_Workflow cluster_polyimide Hyperbranched Polyimide Synthesis cluster_cof Covalent Organic Framework Synthesis monomer monomer process process polymer polymer application application TAPOB This compound (B₃ Monomer) PolyamicAcid Poly(amic acid) Precursor TAPOB->PolyamicAcid COF Imine-Linked COF TAPOB->COF Dianhydride Aromatic Dianhydride (A₂ Monomer) Dianhydride->PolyamicAcid Polycondensation Polyimide Hyperbranched Polyimide PolyamicAcid->Polyimide Imidization (Thermal/Chemical) App_Coatings Coatings & Adhesives Polyimide->App_Coatings Application Aldehyde Tri- or Dialdehyde Linker Aldehyde->COF Schiff Base Condensation App_GasStorage Gas Storage & Separation COF->App_GasStorage Application

Caption: Workflow for TAPOB in polymer synthesis.

References

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene (CAS: 102852-92-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), identified by its CAS number 102852-92-6, is a trifunctional aromatic amine with a unique C3-symmetric structure. This molecule features a central benzene ring connected to three 4-aminophenoxy units via flexible ether linkages.[1] This distinct architecture makes it a valuable monomer in the synthesis of advanced polymers, particularly hyperbranched polyimides and polyamides, and as a trigonal linker in the construction of Covalent Organic Frameworks (COFs). Its incorporation into polymer backbones imparts desirable properties such as high thermal stability, good solubility in organic solvents, and low dielectric constants. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[2][3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 102852-92-6[1][3][]
Molecular Formula C₂₄H₂₁N₃O₃[3][]
Molecular Weight 399.45 g/mol [3]
Melting Point 88-90 °C or 151 °C[3]
Boiling Point (Predicted) 618.7 ± 55.0 °C
Appearance White to Almost white powder to crystal[2][3]
Solubility Soluble in organic solvents like chloroform and dimethylformamide; not readily soluble in water.[2]
Synonyms 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline, 1,3,5-Tris(p-aminophenoxy)benzene, 135TAPOB[5]

Synthesis and Experimental Protocols

The most common and established method for synthesizing this compound is a two-step process.[1] This involves the initial formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro groups to the desired triamine.[1]

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (SNAr Reaction)

This step involves the reaction of phloroglucinol with three equivalents of a p-halonitrobenzene, such as p-chloronitrobenzene or p-fluoronitrobenzene, in the presence of a base.[1]

Experimental Protocol (Generalized):

  • Reactants:

    • Phloroglucinol (1 equivalent)

    • p-Fluoronitrobenzene or p-Chloronitrobenzene (3 equivalents)

    • Potassium carbonate (K₂CO₃) (a slight excess over 3 equivalents)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol and the chosen solvent.

    • Stir the mixture until the phloroglucinol is completely dissolved.

    • Add potassium carbonate to the solution and stir.

    • Slowly add p-halonitrobenzene to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80°C and 120°C and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and then with a small amount of a suitable organic solvent like ethanol to remove impurities.

    • Dry the resulting solid, 1,3,5-Tris(4-nitrophenoxy)benzene, under vacuum.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The final step is the reduction of the three nitro groups on the intermediate to amino groups. A common method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[1] Another effective method is catalytic hydrogenation using hydrazine and a palladium on carbon (Pd/C) catalyst.[1]

Experimental Protocol (Generalized using SnCl₂/HCl):

  • Reactants:

    • 1,3,5-Tris(4-nitrophenoxy)benzene (1 equivalent)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (a significant excess, typically 9-10 equivalents)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (as a co-solvent)

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

  • Procedure:

    • In a round-bottom flask, suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Reduction Phloroglucinol Phloroglucinol SNAr_Reaction SNAr Reaction Phloroglucinol->SNAr_Reaction p_Halonitrobenzene p-Halonitrobenzene p_Halonitrobenzene->SNAr_Reaction Base Base (e.g., K₂CO₃) Base->SNAr_Reaction Solvent1 Solvent (e.g., DMF) Solvent1->SNAr_Reaction Nitro_Intermediate 1,3,5-Tris(4-nitrophenoxy)benzene Reduction_Reaction Reduction Nitro_Intermediate->Reduction_Reaction Nitro_Intermediate->Reduction_Reaction SNAr_Reaction->Nitro_Intermediate Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Reduction_Reaction Solvent2 Solvent (e.g., Ethanol) Solvent2->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product Polymerization_Concept TAPOB TAPOB (B₃) Polymer Hyperbranched Polyimide TAPOB->Polymer + Dianhydride Dianhydride (A₂) Dianhydride->Polymer +

References

The Solubility Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a tripodal aromatic amine with a central benzene ring functionalized with three 4-aminophenoxy groups. Its unique trifunctional nature makes it a critical building block in the synthesis of hyperbranched polymers, such as polyimides and polyamides, which exhibit desirable properties including high thermal stability, chemical resistance, and processability.[1] The solubility of TAPOB in various organic solvents is a crucial parameter for its application in polymer synthesis, enabling homogeneous reaction conditions and influencing the properties of the resulting macromolecules. This guide provides a comprehensive overview of the known solubility characteristics of TAPOB and details experimental protocols for its quantitative determination.

Known Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly SolubleTCI Chemicals
MethanolSlightly SolubleTCI Chemicals
ChloroformSolubleChemBK
Dimethylformamide (DMF)SolubleChemBK

It is important to note that TAPOB is not readily soluble in water under normal temperature conditions.[2]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard method for determining the quantitative solubility of this compound in a given organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Tetrahydrofuran (THF))

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

    S = (C × DF × V) / m_solvent

    Where:

    • C is the concentration of the diluted solution determined from the analysis.

    • DF is the dilution factor.

    • V is the initial volume of the solvent.

    • m_solvent is the mass of the solvent (can be calculated from the volume and density of the solvent).

    Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess TAPOB in known volume of solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with shaking) A->B C 3. Separate Solid and Liquid Phases (Centrifugation) B->C D 4. Sample Supernatant and Filter C->D E 5. Dilute Sample to a Known Volume D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: A flowchart of the key steps for determining the solubility of a compound.

Synthesis and Purification Workflow

The synthesis of this compound is a critical precursor to its use and solubility studies. A common synthetic route involves a nucleophilic aromatic substitution reaction followed by a reduction step. Understanding this process provides context for potential impurities that might affect solubility measurements.

G General Synthesis Workflow for TAPOB cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction A 1,3,5-Trihydroxybenzene C Reaction in a suitable solvent (e.g., DMF) with a base (e.g., K2CO3) A->C B p-Fluoronitrobenzene B->C D 1,3,5-Tris(4-nitrophenoxy)benzene (Intermediate) C->D E 1,3,5-Tris(4-nitrophenoxy)benzene F Reducing agent (e.g., Hydrazine hydrate with Pd/C catalyst) E->F G This compound (Final Product) F->G

Caption: A simplified diagram of the two-step synthesis of TAPOB.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its utility in the synthesis of advanced polymers. While comprehensive quantitative data remains to be systematically tabulated in scientific literature, its qualitative solubility in polar aprotic solvents is well-recognized. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely determine the solubility of TAPOB in solvents relevant to their specific applications. Accurate solubility data is indispensable for optimizing reaction conditions, controlling polymer molecular weight, and ensuring the processability of the resulting high-performance materials.

References

An In-Depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene: From Synthesis to Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 1,3,5-Tris(4-aminophenoxy)benzene, with a particular focus on its role in the development of hyperbranched polymers for potential drug delivery systems.

Molecular Structure and Properties

This compound is a tripodal aromatic amine with the chemical formula C₂₄H₂₁N₃O₃.[1] Its unique C₃ symmetric structure, featuring a central benzene ring connected to three aminophenoxy units via flexible ether linkages, is a key determinant of its properties and applications. This molecular architecture allows for the formation of highly branched, three-dimensional polymer networks.

Below is a diagram of the molecular structure of this compound.

Molecular Structure of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₄H₂₁N₃O₃
Molecular Weight 399.4 g/mol [1][2]
CAS Number 102852-92-6[1]
IUPAC Name 4,4',4''-(benzene-1,3,5-triyltris(oxy))trianiline
Appearance White to almost white powder/crystal
Melting Point 88-90 °C
Boiling Point 618.7 ± 55.0 °C (Predicted)
Solubility Soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocols

Synthesis of this compound

The most common and established method for synthesizing this compound is a two-step process.[1] This involves the initial formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, followed by its reduction to the desired triamine.

The overall synthesis workflow is depicted in the following diagram.

synthesis_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction phloroglucinol Phloroglucinol intermediate 1,3,5-Tris(4-nitrophenoxy)benzene phloroglucinol->intermediate Heat p_chloronitrobenzene p-Chloronitrobenzene p_chloronitrobenzene->intermediate Heat base Base (e.g., K₂CO₃) base->intermediate Heat solvent1 Solvent (e.g., DMF) solvent1->intermediate Heat product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., SnCl₂·2H₂O) reducing_agent->product acid Acid (e.g., conc. HCl) acid->product solvent2 Solvent (e.g., Ethanol) solvent2->product

Synthesis Workflow for this compound

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

This step involves a nucleophilic aromatic substitution reaction between phloroglucinol and p-chloronitrobenzene in the presence of a base.

  • Materials:

    • Phloroglucinol

    • p-Chloronitrobenzene

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of phloroglucinol in DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add p-chloronitrobenzene to the reaction mixture.

    • Heat the mixture to 100-120 °C and maintain for 8-12 hours with continuous stirring.

    • After cooling to room temperature, pour the reaction mixture into a large volume of distilled water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water and then with ethanol to remove impurities.

    • Dry the resulting solid under vacuum to obtain 1,3,5-Tris(4-nitrophenoxy)benzene.

Step 2: Reduction to this compound

The nitro groups of the intermediate are reduced to amino groups using a suitable reducing agent. A widely used method involves tin(II) chloride in the presence of concentrated hydrochloric acid.[1]

  • Materials:

    • 1,3,5-Tris(4-nitrophenoxy)benzene

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • Procedure:

    • Suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Reflux the mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture and pour it into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until a pH of 8-9 is reached. This will precipitate the crude product.

    • Filter the precipitate and wash it extensively with distilled water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

Synthesis of Hyperbranched Polyimides

This compound serves as a B₃-type monomer for the synthesis of hyperbranched polyimides via condensation polymerization with various A₂-type dianhydrides.[1][3] The process typically involves a two-step procedure: formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[1]

The general scheme for the polymerization is shown below.

polymerization_workflow monomer_B3 This compound (B₃ Monomer) polyamic_acid Poly(amic acid) Precursor monomer_B3->polyamic_acid Polycondensation in Solvent (e.g., NMP) monomer_A2 Aromatic Dianhydride (A₂ Monomer) monomer_A2->polyamic_acid Polycondensation in Solvent (e.g., NMP) hyperbranched_polyimide Hyperbranched Polyimide polyamic_acid->hyperbranched_polyimide Imidization (Thermal or Chemical)

Polymerization of this compound to Hyperbranched Polyimide
  • Materials:

    • This compound

    • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Chemical imidization agents (optional): Acetic anhydride and pyridine

  • Procedure:

    • Dissolve this compound in anhydrous NMP in a flask equipped with a mechanical stirrer and a nitrogen inlet.

    • Gradually add the aromatic dianhydride to the solution at room temperature under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24-48 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to effect the conversion to the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature for 12-24 hours. The resulting polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.

Applications in Drug Development

The primary relevance of this compound to drug development lies in its use as a building block for hyperbranched polymers that can serve as drug delivery systems.[4][5] While research on polyimides for drug delivery is an emerging field, their excellent thermal and chemical stability, along with good biocompatibility, make them attractive candidates.[6][7][8][9]

The highly branched, globular architecture of polyimides derived from this compound offers several advantages for drug delivery:

  • High Drug Loading Capacity: The numerous cavities and voids within the hyperbranched structure can encapsulate a significant amount of drug molecules.

  • Controlled Release: The release of the encapsulated drug can be modulated by the polymer's architecture and the nature of the terminal functional groups.

  • Surface Functionalization: The large number of terminal groups on the polymer's surface can be modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

While specific studies on drug release from polyimides based on this compound are limited, the broader class of hyperbranched polymers is actively being investigated for these applications.

Characterization Data

The structural and thermal properties of this compound and the derived polyimides are typically characterized using a range of analytical techniques.

Analytical TechniqueThis compoundHyperbranched Polyimides
FTIR (cm⁻¹) ~3400-3200 (N-H stretching of amine), ~1600 (C=C aromatic stretching), ~1240 (Ar-O-Ar stretching)~1780 and ~1720 (asymmetric and symmetric C=O stretching of imide), ~1370 (C-N stretching), disappearance of amic acid bands
¹H NMR Aromatic protons in the range of 6.0-7.5 ppm, amine protons around 3.5-5.0 ppmComplex aromatic signals, disappearance of amic acid protons
¹³C NMR Characteristic peaks for aromatic carbons and carbons attached to nitrogen and oxygenAppearance of imide carbonyl carbon peaks around 165 ppm
Thermal Analysis (TGA/DSC) Shows melting and decomposition temperaturesHigh glass transition temperatures (Tg) and excellent thermal stability (high decomposition temperatures)[10]

Conclusion

This compound is a versatile and valuable monomer in the field of polymer chemistry. Its unique tripodal structure enables the synthesis of hyperbranched polyimides with exceptional thermal and mechanical properties. For researchers in drug development, the potential of these hyperbranched polymers as robust and tunable drug delivery platforms presents an exciting avenue for future investigation. The detailed synthetic protocols and characterization data provided in this guide serve as a foundational resource for further exploration and innovation in this area.

References

thermal stability of 1,3,5-Tris(4-aminophenoxy)benzene monomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of 1,3,5-Tris(4-aminophenoxy)benzene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TAPB) is a key trifunctional amine monomer utilized in the synthesis of high-performance polymers, such as polyimides and polyamides. Its molecular structure imparts exceptional thermal stability to the resulting polymers, making them suitable for applications in demanding environments, including aerospace, electronics, and defense. This guide provides a comprehensive overview of the thermal properties of the TAPB monomer, presenting available data, outlining experimental protocols for its characterization, and offering insights into its thermal decomposition behavior. While extensive data exists for polymers derived from TAPB, this document focuses on the intrinsic thermal stability of the monomer itself.

Introduction

This compound is an aromatic amine with the chemical formula C₂₄H₂₁N₃O₃.[1] Its structure is characterized by a central benzene ring connected to three aminophenoxy groups at the 1, 3, and 5 positions. This tripodal arrangement and the presence of aromatic rings and ether linkages contribute to its high thermal resistance.[2][3] Understanding the thermal stability of the TAPB monomer is crucial for its proper storage, handling, and processing during polymerization, as well as for predicting the thermal performance of the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Chemical Formula C₂₄H₂₁N₃O₃[1]
Molecular Weight 399.44 g/mol [4]
Appearance White to pale yellow crystalline solid[2]
Melting Point 151 °C[5]
Boiling Point 618.7 ± 55.0 °C at 760 mmHg[3]
CAS Number 102852-92-6[4]

Thermal Stability Analysis

The thermal stability of a material is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures at which thermal transitions, such as melting and glass transitions, occur. For the TAPB monomer, a sharp endothermic peak corresponding to its melting point would be expected.

Experimental Protocols

Detailed methodologies for the thermal analysis of the TAPB monomer are provided below. These protocols are based on standard procedures for the characterization of organic compounds.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the TAPB monomer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min) to purge any gaseous decomposition products.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Td,onset): The temperature at which significant decomposition begins.

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively.

    • Char Yield: The percentage of residual mass at a specified high temperature (e.g., 800 °C).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the TAPB monomer (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

  • Heating and Cooling Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating ramp. A common heating/cooling rate is 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The key feature for the monomer is the melting peak, from which the melting temperature (Tm) and the enthalpy of fusion (ΔHf) can be determined.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of the this compound monomer.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample This compound Monomer Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Determine Td5%, Td10% TGA_Data->Decomposition_Temp Char_Yield Calculate Char Yield TGA_Data->Char_Yield Melting_Point Determine Melting Point (Tm) DSC_Data->Melting_Point Report Technical Guide Decomposition_Temp->Report Char_Yield->Report Melting_Point->Report

References

Spectroscopic Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Tris(4-aminophenoxy)benzene, a key building block in the synthesis of advanced polymers and materials. This document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and presents a typical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural characterization of this compound relies heavily on NMR and IR spectroscopy to confirm the presence of key functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.5 - 7.5Multiplet15HAromatic Protons (C₆H₃ and C₆H₄)
~ 4.8 - 5.2Singlet (broad)6HAmine Protons (-NH₂)

Expected ¹³C NMR Data:

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a limited number of signals corresponding to the chemically distinct carbon atoms in the aromatic rings and those bonded to oxygen and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in this compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadN-H Stretching (Amine)
~ 3030MediumAromatic C-H Stretching
~ 1600StrongAromatic C=C Bending
~ 1500StrongAromatic C=C Bending
~ 1240StrongAryl-O-Aryl Asymmetric C-O-C Stretching
~ 830Strongpara-disubstituted Benzene C-H Bending

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR and IR spectra of solid samples like this compound.

NMR Spectroscopy Protocol (General)
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid powder samples.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR Process_FTIR Process FTIR Spectrum FTIR->Process_FTIR Process_NMR Process NMR Spectra NMR->Process_NMR Interpret_FTIR Interpret FTIR Data (Functional Group Identification) Process_FTIR->Interpret_FTIR Interpret_NMR Interpret NMR Data (Structural Elucidation) Process_NMR->Interpret_NMR Characterization Structural Characterization Complete Interpret_FTIR->Characterization Interpret_NMR->Characterization

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a tripodal aromatic amine that serves as a crucial building block in the synthesis of advanced polymers. Its unique C3-symmetric structure, featuring a central benzene ring functionalized with three aminophenoxy arms, makes it an ideal monomer for the creation of hyperbranched polymers with tailored properties. This guide provides a comprehensive overview of TAPOB, including its commercial suppliers, key technical data, detailed synthesis protocols, and its primary applications in materials science.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound for research and development purposes. The table below summarizes the key physical and chemical properties of commercially available TAPOB.

PropertyValue
CAS Number 102852-92-6
Molecular Formula C₂₄H₂₁N₃O₃
Molecular Weight 399.44 g/mol
Appearance White to off-white or light yellow powder/crystals
Purity Typically >97% (often determined by HPLC)
Melting Point 88-90 °C
Boiling Point 618.7 ± 55.0 °C at 760 mmHg
Solubility Soluble in organic solvents such as chloroform and dimethylformamide (DMF). Insoluble in water.[1]
Storage Conditions Store at 4°C, protected from light.[2]

A list of prominent commercial suppliers for this compound includes:

  • TCI Chemicals[3]

  • Benchchem[1]

  • Sigma-Aldrich[2]

  • BOC Sciences[4]

  • USBiolife[5]

Synthesis of this compound

The most common and well-established method for synthesizing this compound is a two-step process.[3] This process begins with the formation of a nitro-substituted intermediate, which is subsequently reduced to the desired triamine.

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between phloroglucinol and a p-halonitrobenzene, typically p-fluoronitrobenzene or p-chloronitrobenzene, in the presence of a base.[3]

Experimental Protocol:

  • To a solution of phloroglucinol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add three equivalents of p-fluoronitrobenzene.

  • Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.

  • Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12 to 24 hours.

  • After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with water and then with a small amount of a cold organic solvent like methanol or ethanol to remove impurities.

  • Dry the crude 1,3,5-Tris(4-nitrophenoxy)benzene in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/ethanol).

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The final step is the reduction of the nitro groups of the intermediate to amino groups to yield this compound. A common method for this reduction is the use of tin(II) chloride in the presence of a strong acid.[3]

Experimental Protocol:

  • Suspend 1,3,5-Tris(4-nitrophenoxy)benzene in a solvent mixture, typically ethanol and concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension in portions, while maintaining the temperature of the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, until the pH is basic. This will precipitate the tin salts.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the final high-purity product.

Applications in Polymer Chemistry

The primary application of this compound is as a B₃-type monomer in the synthesis of hyperbranched polymers, particularly polyimides and polyamides.[3] These polymers possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups, making them suitable for various high-performance applications.

Synthesis of Hyperbranched Polyimides

Hyperbranched polyimides are synthesized through a one-pot polycondensation reaction of this compound (a B₃ monomer) with an A₂-type monomer, such as an aromatic dianhydride.[3]

Experimental Protocol:

  • In a reaction flask under an inert atmosphere, dissolve this compound in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) to the solution with vigorous stirring.

  • Continue the reaction at room temperature for several hours to form a viscous poly(amic acid) solution.

  • The poly(amic acid) precursor can then be converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner to temperatures up to 300 °C.

    • Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution and stir at room temperature or slightly elevated temperatures.

  • Precipitate the resulting hyperbranched polyimide in a non-solvent like methanol, filter, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis of this compound and its subsequent use in the formation of a hyperbranched polymer.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction Phloroglucinol Phloroglucinol Reaction1 SₙAr Reaction Phloroglucinol->Reaction1 p_FNB p-Fluoronitrobenzene p_FNB->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Intermediate 1,3,5-Tris(4-nitrophenoxy)benzene Reaction2 Reduction Intermediate->Reaction2 Reaction1->Intermediate Reducer Reducing Agent (SnCl₂/HCl) Reducer->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthesis workflow for this compound.

Polymerization_Workflow cluster_polymerization Hyperbranched Polyimide Synthesis TAPOB This compound (B₃ Monomer) Polycondensation Polycondensation TAPOB->Polycondensation Dianhydride Aromatic Dianhydride (A₂ Monomer) Dianhydride->Polycondensation Solvent Solvent (e.g., NMP) Solvent->Polycondensation Polyamic_Acid Poly(amic acid) Precursor Imidization Imidization (Thermal or Chemical) Polyamic_Acid->Imidization Hyperbranched_Polyimide Hyperbranched Polyimide Imidization->Hyperbranched_Polyimide Polycondensation->Polyamic_Acid

Workflow for the synthesis of a hyperbranched polyimide.

References

Purity Analysis of 1,3,5-Tris(4-aminophenoxy)benzene for Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 1,3,5-Tris(4-aminophenoxy)benzene (TAB), a critical trifunctional amine monomer used in the synthesis of high-performance polymers such as hyperbranched polyimides and polyamides. The purity of TAB is paramount as it directly influences the molecular weight, polydispersity, and the ultimate thermal, mechanical, and optical properties of the resulting polymer. This document outlines the common synthesis routes for TAB, identifies potential impurities, and provides detailed experimental protocols for purification and various analytical techniques to assess its purity.

Synthesis and Potential Impurities

The most common synthetic route to this compound involves a two-step process: a nucleophilic aromatic substitution (SNA) reaction followed by a reduction.[1]

  • Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene: This intermediate is typically synthesized via the reaction of phloroglucinol with a p-halonitrobenzene (commonly p-chloronitrobenzene or p-fluoronitrobenzene) in the presence of a base.

  • Reduction to this compound: The nitro groups of the intermediate are then reduced to amino groups. A widely used method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1] Other reducing agents like hydrazine with a palladium on carbon catalyst can also be employed.[1]

Based on this synthesis pathway, potential impurities in the final TAB product may include:

  • Unreacted Starting Materials: Phloroglucinol and p-halonitrobenzene.

  • Incompletely Reacted Intermediates: Mono- or di-substituted nitrophenoxy benzene species.

  • Nitro-containing Byproducts: Residual 1,3,5-Tris(4-nitrophenoxy)benzene or partially reduced intermediates (e.g., containing one or two nitro groups).

  • Byproducts from the Reduction Step: Depending on the reducing agent and conditions, various side products can be formed.

The presence of these impurities, particularly those with reactive functional groups or monofunctional species, can act as chain terminators or alter the stoichiometry of the polymerization reaction, leading to lower molecular weight polymers with inferior properties.

Purification of this compound

Recrystallization is a common and effective method for purifying crude TAB. A mixture of ethanol and water is often used as the solvent system.[1]

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in a suitable flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents.

Purity Analysis Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in TAB. Commercial suppliers of TAB often specify a purity of >98.0% as determined by HPLC.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for aromatic amines.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A UV detector set at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh a small amount of the TAB sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the absolute purity of TAB by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4][5]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard into the same NMR tube. The internal standard should be stable, have a known purity, and have signals that do not overlap with the analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene are potential candidates.[5][6]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value). This is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • Purity = Purity of the standard

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the purity and thermal stability of TAB.

  • DSC: A sharp melting endotherm with a narrow peak width in the DSC thermogram is indicative of a high-purity crystalline material. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

  • TGA: TGA measures the change in mass of a sample as a function of temperature. For a pure, stable compound, the TGA curve should show a single, sharp decomposition step at a high temperature. The presence of volatile impurities or residual solvents will be indicated by mass loss at lower temperatures.

  • DSC:

    • Accurately weigh 2-5 mg of the TAB sample into an aluminum pan.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C).

  • TGA:

    • Accurately weigh 5-10 mg of the TAB sample into a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

Data Presentation and Visualization

Quantitative Purity Data
Analytical TechniqueParameterTypical Specification
HPLC Purity (Area %)>98.0%[2][3]
qNMR Purity (mass %)>99.0% (achievable with a certified standard)
DSC Melting PointSharp, with a narrow peak
TGA Onset of DecompositionHigh, with minimal mass loss at low temperatures

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_polymerization Application Synthesis Crude TAB Synthesis Purification Recrystallization (Ethanol/Water) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity >98% qNMR qNMR Analysis Purification->qNMR Absolute Purity Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Thermal Properties Polymerization Polymerization HPLC->Polymerization qNMR->Polymerization Thermal->Polymerization

Caption: Experimental workflow for the purification and purity analysis of this compound.

purity_impact cluster_monomer Monomer Purity cluster_polymer Resulting Polymer Properties High_Purity High Purity TAB (>99%) Good_Properties High Molecular Weight Good Thermal Stability Desired Mechanical Properties Good Optical Properties High_Purity->Good_Properties Leads to Low_Purity Low Purity TAB (<98%) (with impurities) Poor_Properties Low Molecular Weight Reduced Thermal Stability Brittle Material Discoloration Low_Purity->Poor_Properties Leads to

Caption: Logical relationship between monomer purity and polymer properties.

Conclusion

The purity of this compound is a critical factor that dictates the performance of the resulting polymers. A multi-technique approach to purity analysis, combining chromatography, spectroscopy, and thermal analysis, is essential for ensuring the quality of the monomer before its use in polymerization. This guide provides the foundational knowledge and detailed protocols for researchers and scientists to effectively purify and analyze TAB, thereby enabling the synthesis of high-performance polymers with desired and reproducible properties.

References

The Genesis of a Monomer: A Technical Guide to the Discovery and History of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a key trifunctional amine monomer. While a singular "discovery" paper remains elusive, its emergence is intrinsically linked to the advancement of high-performance polymer chemistry, specifically the development of hyperbranched polyimides. This document outlines the established synthetic pathway to TAPOB, provides detailed experimental protocols for its preparation, and presents its known physical and chemical properties. The primary application of this monomer is in the creation of complex polymer architectures, where its unique tripodal structure imparts desirable thermal and mechanical properties to the resulting materials.

Introduction: An Unsung Hero in Polymer Science

This compound, with the chemical formula C₂₄H₂₁N₃O₃, is a tripodal aromatic amine.[1] Its molecular structure is characterized by a central benzene ring to which three 4-aminophenoxy groups are attached.[1] The history of TAPOB is not marked by a single, celebrated discovery but rather by its gradual emergence as a valuable building block in materials science. Its development appears to have been driven by the pursuit of novel monomers for the synthesis of advanced polymers, such as hyperbranched polyimides and polyamides.[1] The strategic placement of three reactive amine groups on a rigid aromatic core allows for the formation of highly cross-linked, three-dimensional polymer networks, which exhibit enhanced thermal stability and mechanical strength.[1]

The Established Synthetic Route

The most widely recognized and utilized method for synthesizing this compound is a two-step process.[1] This process begins with the formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, through a nucleophilic aromatic substitution (SNAr) reaction. This intermediate is then reduced to the desired triamine, TAPOB.[1]

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves the reaction of phloroglucinol with a p-halonitrobenzene, typically p-chloronitrobenzene or p-fluoronitrobenzene, in the presence of a base.[1] The phenoxide ions generated from phloroglucinol act as nucleophiles, displacing the halide on three equivalents of the p-halonitrobenzene.

Step 2: Reduction to this compound

The second and final step is the reduction of the three nitro groups on the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate to amino groups. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number102852-92-6
Molecular FormulaC₂₄H₂₁N₃O₃
Molecular Weight399.44 g/mol
AppearanceWhite to almost white powder/crystal
Purity (HPLC)>98.0%
Purity (Nonaqueous Titration)>97.0%

Data sourced from commercial suppliers.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments in the synthesis of this compound, based on established chemical principles for the reactions involved.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

Objective: To synthesize the nitro-intermediate via nucleophilic aromatic substitution.

Materials:

  • Phloroglucinol

  • p-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Water

Procedure:

  • To a solution of phloroglucinol in DMF, add p-chloronitrobenzene and anhydrous potassium carbonate.

  • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained in the range of 100-150 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of methanol or a methanol/water mixture to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water and then with methanol to remove unreacted starting materials and inorganic salts.

  • Dry the crude product under vacuum to yield 1,3,5-Tris(4-nitrophenoxy)benzene.

Synthesis of this compound

Objective: To reduce the nitro-intermediate to the final triamine product.

Materials:

  • 1,3,5-Tris(4-nitrophenoxy)benzene

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2M)

  • Ethyl Acetate

Procedure:

  • To a solution of 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol, add stannous chloride dihydrate.[2]

  • Add concentrated hydrochloric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC analysis.[2]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide or potassium hydroxide to neutralize the acid and precipitate tin salts.[2]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_reactants1 Step 1 Reactants cluster_conditions1 Step 1 Conditions cluster_intermediate Intermediate cluster_reactants2 Step 2 Reactants cluster_conditions2 Step 2 Conditions cluster_product Final Product Phloroglucinol Phloroglucinol Nitro_Intermediate 1,3,5-Tris(4-nitrophenoxy)benzene Phloroglucinol->Nitro_Intermediate SₙAr Reaction p_Halonitrobenzene p-Halonitrobenzene (3 eq.) p_Halonitrobenzene->Nitro_Intermediate SₙAr Reaction Base Base (e.g., K₂CO₃) Solvent1 Solvent (e.g., DMF) Heat1 Heat TAPOB This compound (TAPOB) Nitro_Intermediate->TAPOB Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O) Acid Acid (e.g., HCl) Solvent2 Solvent (e.g., Ethanol) Heat2 Heat

Caption: Synthetic workflow for this compound.

Conclusion

This compound stands as a testament to the enabling role of synthetic chemistry in the advancement of material science. While its precise historical origins are not pinpointed to a single publication, its established two-step synthesis from phloroglucinol is a robust and widely understood process. The detailed protocols and data presented herein provide a comprehensive resource for researchers and professionals. The unique molecular architecture of TAPOB continues to make it a valuable monomer for the creation of high-performance polymers with tailored properties, ensuring its continued relevance in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hyperbranched Polyimides Using 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hyperbranched polyimides (HBPIs) utilizing the trifunctional amine monomer, 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). The unique three-dimensional, dendritic architecture of these polymers imparts desirable properties such as high solubility, low viscosity, and a high density of terminal functional groups, making them promising materials for various advanced applications, including drug delivery, gene therapy, and as high-performance coatings and membranes.

Overview of the Synthesis

The synthesis of hyperbranched polyimides from TAPOB (a B₃-type monomer) and various aromatic dianhydrides (A₂-type monomers) is typically achieved through an A₂ + B₃ polycondensation reaction. This method allows for the formation of a highly branched polymer structure in a one-pot reaction. The process generally involves a two-step procedure:

  • Formation of Polyamic Acid: The triamine and dianhydride monomers are reacted in a polar aprotic solvent at low to ambient temperatures to form a soluble hyperbranched polyamic acid precursor.

  • Imidization: The polyamic acid is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the polyamic acid solution or film at elevated temperatures, while chemical imidization is carried out at lower temperatures using a dehydrating agent and a catalyst.

The final properties of the hyperbranched polyimide, including its molecular weight, degree of branching, and terminal groups (amine or anhydride), can be tailored by controlling the molar ratio of the A₂ and B₃ monomers and the order of monomer addition.

Experimental Protocols

The following protocols are representative methods for the synthesis of hyperbranched polyimides using this compound and common dianhydrides such as Pyromellitic Dianhydride (PMDA) and 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA).

Materials and Reagents
  • B₃ Monomer: this compound (TAPOB)

  • A₂ Monomers:

    • Pyromellitic Dianhydride (PMDA)

    • 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA)

  • Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (dried prior to use)

  • Chemical Imidization Reagents (Optional):

    • Acetic anhydride

    • Pyridine

Protocol for Amine-Terminated Hyperbranched Polyimide

This protocol aims for a molar excess of the amine functional groups, resulting in a polymer with terminal amine functionalities.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in the anhydrous solvent (e.g., DMAc).

  • Monomer Addition: Slowly add the dianhydride (e.g., BTDA) to the triamine solution. The molar ratio of the dianhydride (A₂) to the triamine (B₃) should be controlled to be less than 1.5 to ensure an excess of amine groups. A typical monomer molar ratio of A₂:B₃ is 1:1, which corresponds to an anhydride to amine functional group ratio of 2:3.

  • Polyamic Acid Formation: Continue the reaction under a nitrogen atmosphere at room temperature for 24 hours to form the hyperbranched polyamic acid.

  • Thermal Imidization:

    • Cast the polyamic acid solution onto a glass plate.

    • Heat the cast film in an oven with the following temperature program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes.

  • Chemical Imidization (Alternative):

    • To the polyamic acid solution, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio relative to the amic acid units).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.

    • Collect the polymer by filtration and dry under vacuum.

Protocol for Anhydride-Terminated Hyperbranched Polyimide

This protocol is designed to have an excess of anhydride functional groups, leading to a polymer with terminal anhydride groups.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dianhydride (e.g., PMDA) in the anhydrous solvent (e.g., DMAc).

  • Monomer Addition: Slowly add a solution of this compound in the same solvent to the dianhydride solution. To achieve anhydride termination, the molar ratio of the amine to anhydride functional groups should be less than 1. A typical monomer molar ratio of A₂:B₃ is 2:1, which corresponds to an anhydride to amine functional group ratio of 4:3.

  • Polyamic Acid Formation: Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 24 hours.

  • Imidization: Follow the same thermal or chemical imidization procedure as described in section 2.2.

Data Presentation

The properties of hyperbranched polyimides derived from TAPOB can be tuned by the choice of dianhydride comonomer. The following tables summarize typical properties reported for hyperbranched polyimides based on triamine monomers structurally similar to TAPOB.[1][2][3][4]

Table 1: Thermal Properties of Hyperbranched Polyimides

Polymer System (A₂ + B₃)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T₁₀) (°C)
BTDA + TAPOB analogue230 - 260> 450
PMDA + TAPOB analogue230 - 260> 450

Data is based on analogues of this compound as reported in the literature.[1][4]

Table 2: Dielectric Properties of Hyperbranched Polyimides at 1 MHz

Polymer System (A₂ + B₃)Dielectric ConstantDielectric Loss
BTDA + TAPOB analogue3.08 - 3.290.65 - 0.82
PMDA + TAPOB analogue3.08 - 3.290.65 - 0.82

Data is based on analogues of this compound as reported in the literature.[1][4]

Table 3: Solubility of Hyperbranched Polyimides

SolventSolubility
N,N-dimethylacetamide (DMAc)Soluble
N-methyl-2-pyrrolidone (NMP)Soluble
Dimethyl sulfoxide (DMSO)Soluble
m-CresolSoluble
Tetrahydrofuran (THF)Partially Soluble to Insoluble
ChloroformPartially Soluble to Insoluble
MethanolInsoluble

Solubility is generally good in polar aprotic solvents.[1][3]

Visualizations

Synthesis Pathway

G cluster_reactants Reactants A2 A₂ Dianhydride (e.g., PMDA, BTDA) PAA Hyperbranched Polyamic Acid A2->PAA Polycondensation in DMAc or NMP Room Temperature B3 B₃ Triamine (this compound) B3->PAA Polycondensation in DMAc or NMP Room Temperature HPI Hyperbranched Polyimide PAA->HPI Imidization (Thermal or Chemical)

Caption: A₂ + B₃ polycondensation pathway for hyperbranched polyimides.

Experimental Workflow

G cluster_imidization Imidization Options start Start dissolve_B3 Dissolve B₃ Triamine in Anhydrous Solvent start->dissolve_B3 add_A2 Slowly Add A₂ Dianhydride dissolve_B3->add_A2 react_PAA React for 24h at RT to form Polyamic Acid add_A2->react_PAA thermal Thermal Imidization: Heat in Stages to 250°C react_PAA->thermal chemical Chemical Imidization: Add Acetic Anhydride/Pyridine react_PAA->chemical characterize Characterize Product (FT-IR, NMR, TGA, etc.) thermal->characterize purify Precipitate, Filter, and Dry Polymer chemical->purify purify->characterize end End characterize->end

Caption: General experimental workflow for hyperbranched polyimide synthesis.

References

Application Notes and Protocols: 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) as a Polymer Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) as a trifunctional crosslinking agent for the synthesis of high-performance polymers. The unique tripodal structure of TAPOB allows for the formation of highly branched and three-dimensional polymer networks, leading to materials with exceptional thermal stability, mechanical strength, and desirable dielectric properties. This document outlines the synthesis of TAPOB, its polymerization into hyperbranched polyimides, the resulting polymer properties, and potential applications, particularly in the realm of advanced materials and drug delivery.

Overview of this compound (TAPOB)

This compound is an aromatic triamine with the chemical formula C₂₄H₂₁N₃O₃. Its molecular structure consists of a central benzene ring connected to three 4-aminophenoxy units via ether linkages. This arrangement provides a combination of rigidity from the aromatic cores and flexibility from the ether groups, making it an ideal monomer for creating robust and processable polymers.

Key Properties of TAPOB:

  • Molecular Formula: C₂₄H₂₁N₃O₃[1][]

  • Molecular Weight: 399.44 g/mol [1]

  • Appearance: White to pale yellow crystalline solid.[3]

  • Solubility: Soluble in organic solvents such as chloroform and dimethylformamide (DMF).[3]

The trifunctional nature of TAPOB is key to its role in forming hyperbranched polymers, which exhibit distinct advantages over their linear counterparts, including lower viscosity and higher solubility.[4]

Synthesis and Characterization of TAPOB

The most common method for synthesizing TAPOB is a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro intermediate.[4][5]

Experimental Protocol: Synthesis of TAPOB

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine phloroglucinol and three equivalents of a p-halonitrobenzene (e.g., p-chloronitrobenzene or p-fluoronitrobenzene).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Introduce a base (e.g., potassium carbonate) to facilitate the nucleophilic aromatic substitution reaction.

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the specific reactants and solvent used.

  • After the reaction is complete, cool the mixture and precipitate the product by pouring it into water.

  • Filter, wash the precipitate thoroughly with water, and dry to obtain 1,3,5-Tris(4-nitrophenoxy)benzene.

Step 2: Reduction to this compound

  • Suspend the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate in a suitable solvent, such as ethanol.

  • Add a reducing agent. A common method involves using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[4] Another effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrazine hydrate.[4][5]

  • Stir the reaction mixture at an appropriate temperature until the reduction of the nitro groups to amino groups is complete.

  • Neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield this compound.

Characterization of TAPOB

The structure and purity of the synthesized TAPOB can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching of the amine groups (~3400 cm⁻¹) and C-O-C stretching of the ether linkages (~1240 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the aromatic proton environments and the presence of amine protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Application in Polymer Synthesis: Hyperbranched Polyimides

TAPOB is extensively used as a B₃-type monomer in A₂ + B₃ polycondensation reactions with various A₂-type aromatic dianhydrides to produce hyperbranched polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and good solubility in organic solvents.[4][5]

Experimental Protocol: Synthesis of a Hyperbranched Polyimide from TAPOB and an Aromatic Dianhydride
  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve TAPOB in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred solution of TAPOB. The order of addition can be varied to control the end groups of the resulting polymer (amine-terminated or anhydride-terminated).[6]

  • Continue the reaction at room temperature for several hours to form the poly(amic acid) precursor.

  • The poly(amic acid) can then be converted to the final polyimide via either thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature.

  • Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry under vacuum.

Properties of TAPOB-Crosslinked Polymers

The incorporation of TAPOB as a crosslinker imparts a unique set of properties to the resulting polymers. The hyperbranched structure leads to high solubility and lower viscosity compared to linear analogues, while the aromatic nature ensures high thermal and mechanical stability.

Data Presentation:

Table 1: Thermal and Dielectric Properties of Hyperbranched Polyimides based on a TAPOB-like Triamine Monomer *

DianhydrideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Dielectric Constant (1 MHz)Dielectric Loss (1 MHz)
BTDA260> 4503.290.82
PMDA230> 4503.080.65

*Data obtained from hyperbranched polyimides synthesized from 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, a structurally similar triamine to TAPOB, and the dianhydrides BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride) and PMDA (pyromellitic dianhydride).[7]

Table 2: Representative Mechanical Properties of Hyperbranched Polyimide Films **

DianhydrideTensile Strength (MPa)Elongation at Break (%)Initial Modulus (GPa)
Dianhydride 1915.992.14
Dianhydride 21127.992.57

**Data from hyperbranched polyimides derived from a tetra-amine and various long-chain aromatic dianhydrides, serving as a representative example of the mechanical properties of such systems.[8]

Potential Application in Drug Delivery

While specific studies on TAPOB-crosslinked polymers for drug delivery are not yet widely available, the inherent properties of hyperbranched polymers make them promising candidates for such applications. Their globular structure with internal cavities can be utilized to encapsulate drug molecules.[7][9] Furthermore, the numerous terminal functional groups can be modified with targeting ligands to enhance site-specific drug delivery.[7]

Aromatic polyimides are generally considered to be biocompatible, which is a crucial prerequisite for any material intended for biomedical use.[5] However, the biocompatibility of specific TAPOB-crosslinked polymer formulations would need to be thoroughly evaluated.

Conceptual Workflow for Drug Delivery Application

The development of a TAPOB-crosslinked polymer-based drug delivery system would likely follow the workflow outlined below.

G cluster_0 Polymer Synthesis & Characterization cluster_1 Drug Formulation & Evaluation cluster_2 Biological Evaluation synthesis Synthesis of TAPOB-crosslinked polymer charac Physicochemical Characterization synthesis->charac loading Drug Encapsulation charac->loading release In Vitro Drug Release Studies loading->release biocompat Biocompatibility & Cytotoxicity Assays release->biocompat uptake Cellular Uptake Studies biocompat->uptake

Caption: Conceptual workflow for developing a drug delivery system.

Potential Cellular Uptake Pathway

For drug delivery applications, nanoparticles formulated from TAPOB-crosslinked polymers would need to be internalized by target cells. A common mechanism for nanoparticle uptake is endocytosis. The following diagram illustrates a generalized endocytic pathway. It is important to note that this is a conceptual representation, as the specific uptake mechanism for TAPOB-based nanoparticles has not been determined.

G cluster_0 Extracellular cluster_1 Cellular Interior np Polymer Nanoparticle (Drug Carrier) membrane Cell Membrane np->membrane Endocytosis endosome Early Endosome membrane->endosome lysosome Lysosome endosome->lysosome Maturation release Drug Release into Cytosol lysosome->release Escape or Degradation

Caption: Generalized pathway for nanoparticle cellular uptake.

Summary and Future Outlook

This compound is a valuable trifunctional monomer for creating highly crosslinked, high-performance polymers. The resulting hyperbranched polyimides exhibit excellent thermal stability and desirable dielectric properties, with the potential for good mechanical strength. While the application of these specific polymers in drug delivery is still an emerging area, their inherent characteristics, such as a well-defined three-dimensional structure and the general biocompatibility of polyimides, suggest significant potential. Future research should focus on a more detailed investigation of the mechanical properties of various TAPOB-crosslinked polymer films, as well as in-depth studies into their biocompatibility, drug loading capacity, and release kinetics to fully explore their utility in the pharmaceutical and biomedical fields. No direct involvement in cellular signaling pathways has been identified for these materials to date.

References

Application Notes and Protocols for 1,3,5-Tris(4-aminophenoxy)benzene (TAPB) in Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,5-Tris(4-aminophenoxy)benzene (TAPB) as a critical building block in the synthesis of Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs). These materials are noted for their high surface area, tunable porosity, and versatile functionality, making them highly suitable for applications in drug delivery, environmental remediation, and catalysis.

Application Notes

Drug Delivery Systems

TAPB is a foundational monomer for creating highly ordered and porous COFs that can serve as efficient drug delivery vehicles. The trigonal, C3-symmetric geometry of TAPB allows for the formation of predictable porous networks with tunable pore sizes, which is critical for encapsulating therapeutic molecules. The inherent chemical functionalities, or those introduced through post-synthetic modification, can be tailored to control drug loading and release kinetics.

Fluorinated COFs synthesized from TAPB have demonstrated exceptional drug loading capacities. For example, a COF synthesized from TAPB and 2,5-difluoroterephthalaldehyde (DF-TAPB-COF) exhibited a remarkable loading capacity of up to 69% for the anticancer drug 5-fluorouracil (5-FU).[1] This high capacity is attributed to the ordered structure, porosity, and suitable pore dimensions of the framework. These materials also show efficient, controlled release in simulated body fluid environments and can be effectively endocytosed by cells, highlighting their potential for targeted cancer therapy.[1]

Adsorbents for Environmental Remediation and Resource Capture

The high surface area and robust, porous structure of TAPB-based POPs make them excellent candidates for adsorbing environmental pollutants and valuable resources.

  • Iodine Capture: Nuclear waste contains radioactive iodine isotopes that pose significant environmental and health risks. TAPB-based COFs have shown outstanding performance in capturing iodine from both aqueous solutions and vapor. A COF synthesized from TAPB and biphenyldialdehyde (TAPB-BPDA COF) demonstrated a high Brunauer-Emmett-Teller (BET) surface area of 1082 m²/g and an impressive iodine adsorption capacity of 988.17 mg/g from aqueous solution.[2] Other TAPB-based frameworks have achieved iodine vapor uptake capacities approaching 8 g/g.[3] This performance is driven by the electron-rich aromatic rings and nitrogen atoms within the polymer backbone, which interact favorably with iodine molecules.[2]

  • Carbon Dioxide (CO₂) Capture: The nitrogen-rich and porous nature of imine- and β-ketoenamine-linked COFs made from TAPB provides a strong affinity for CO₂.[1][4] A COF synthesized from TAPB and 1,3,5-triformylphloroglucinol (TAPB-TFP) showed a high CO₂ uptake capacity of 180 mg/g at 273 K and 1 atm.[1][4] The ability to tune the pore environment and introduce specific functional groups allows for the design of materials with high selectivity for CO₂ over other gases like N₂, which is crucial for post-combustion carbon capture applications.[1][4]

  • Per- and Polyfluoroalkyl Substances (PFAS) Removal: While specific quantitative data for TAPB-based polymers in PFAS adsorption is limited, POPs as a class are highly effective for this application. The tunable porosity and chemical stability of these frameworks make them promising for removing persistent PFAS contaminants from water. Studies on general POPs have shown rapid and high removal efficiency (>95% within 15 minutes) for various PFAS compounds.[5]

Platforms for Heterogeneous Catalysis

The high surface area and stable porous structure of TAPB-based POPs make them ideal supports for metallic nanoparticles, creating robust and recyclable heterogeneous catalysts. While specific catalytic performance data for TAPB-based POPs is not widely available in the reviewed literature, the general principle has been demonstrated with other POPs. For instance, palladium nanoparticles supported on porous organic polymers (Pd@POPs) have been shown to be highly effective catalysts for C-C cross-coupling reactions like the Suzuki and Heck reactions, achieving excellent yields (up to 99%) with low catalyst loading (e.g., 0.8 mol%).[2][6] The POP framework prevents the aggregation of nanoparticles and allows for easy separation and recycling of the catalyst.[7]

Quantitative Data Summary

The following tables summarize the key performance metrics of various POPs synthesized using this compound (TAPB) and its derivatives.

Table 1: Physicochemical Properties of TAPB-Based Porous Organic Polymers

Polymer NameComonomerBET Surface Area (m²/g)Pore Size (nm)
TFB-TAPB COF1,3,5-Triformylbenzene (TFB)771~1.6
TAPB-BPDA COF4,4'-Biphenyldicarboxaldehyde (BPDA)1082Not Specified
iPrTAPB-TFP COF1,3,5-Triformylphloroglucinol (TFP)756Not Specified
TAPB-PDA MonolithTerephthalaldehyde (PDA)1056Not Specified

Table 2: Performance Data of TAPB-Based POPs in Specific Applications

ApplicationPolymer NameTarget MoleculePerformance MetricValue
Drug DeliveryDF-TAPB-COF5-FluorouracilLoading Capacity69 wt%[1]
Drug DeliveryDF-TAPB-COFCaptoprilLoading Capacity60 wt%[1]
Iodine CaptureTAPB-BPDA COFIodine (aqueous)Adsorption Capacity988.17 mg/g[2]
Iodine CaptureTAPB-TFPA COFIodine (vapor)Adsorption Capacity7.94 g/g[3]
CO₂ CaptureTAPB-TFP COFCarbon DioxideUptake Capacity (273 K, 1 atm)180 mg/g[1][4]
CO₂ CaptureiPrTAPB-TFP COFCarbon DioxideUptake Capacity (273 K, 1 atm)105 mg/g[1][4]

Visualizations: Workflows and Logical Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process TAPB This compound (TAPB Monomer) Mixing Mixing in Solvent (e.g., Dioxane/Mesitylene) TAPB->Mixing Aldehyde Tri- or Di-aldehyde Monomer (e.g., TFB, TFP, PDA) Aldehyde->Mixing Reaction Schiff Base Condensation (Acetic Acid Catalyst, 120°C, 3 days) Mixing->Reaction Add Catalyst & Heat Isolation Isolation via Filtration Reaction->Isolation Washing Solvent Washing (DMF, Acetone, Ethanol) Isolation->Washing Activation Activation (Drying under Vacuum) Washing->Activation Product Final Porous Organic Polymer (Crystalline COF) Activation->Product

Caption: General workflow for the solvothermal synthesis of an imine-linked TAPB-based COF.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Cellular Delivery cluster_release Drug Release POP TAPB-based POP (Carrier) Loading Suspension in Drug Solution & Stirring POP->Loading Drug Drug Molecule (e.g., 5-FU) Drug->Loading LoadedPOP Drug-Loaded POP Loading->LoadedPOP Filtration & Drying Endocytosis Cellular Uptake (Endocytosis) LoadedPOP->Endocytosis Cell Target Cell Endocytosis->Cell Release pH-Triggered Release in Simulated Body Fluid Cell->Release Internalization ReleasedDrug Released Drug (Therapeutic Action) Release->ReleasedDrug

Caption: Logical pathway for using TAPB-based POPs in a drug delivery system.

Experimental Protocols

Protocol 1: Synthesis of TAPB-TFP Covalent Organic Framework

This protocol is adapted from the synthesis of similar imine-linked COFs.[1][4]

Materials:

  • This compound (TAPB)

  • 1,3,5-Triformylphloroglucinol (TFP)

  • Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)

  • Aqueous Acetic Acid (6 M)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethanol

  • Schlenk tube or pressure tube

Procedure:

  • To a flame-dried Schlenk tube, add TAPB (1 equivalent) and TFP (1 equivalent).

  • Add the dioxane/mesitylene solvent mixture to the tube, ensuring all solids are wetted.

  • Sonicate the mixture for 10 minutes at room temperature to achieve a homogeneous suspension.

  • Add the aqueous acetic acid catalyst (0.2 mL per mmol of TAPB) directly to the reaction mixture.

  • Subject the tube to three freeze-pump-thaw cycles to degas the mixture, then seal under a nitrogen atmosphere.

  • Place the sealed tube in a pre-heated oil bath at 120 °C for 3 days. A colored precipitate should form.

  • After cooling to room temperature, collect the solid product by vacuum filtration.

  • Wash the collected solid extensively to remove unreacted monomers and catalyst. Perform sequential washes by stirring the solid in the following hot solvents for 30 minutes each:

    • Hot DMF (90 °C)

    • Hot Acetone (60 °C)

    • Hot Ethanol (80 °C)

  • After the final wash, collect the purified COF by filtration.

  • Activate the material by drying it in a vacuum oven at 120 °C overnight to yield the final porous COF powder.

Protocol 2: Drug Loading into a TAPB-Based COF

This protocol is based on the loading of 5-Fluorouracil (5-FU) into a fluorinated TAPB-COF.[1]

Materials:

  • Activated TAPB-based COF (e.g., DF-TAPB-COF)

  • 5-Fluorouracil (5-FU) or other desired drug

  • Hexane (or another suitable non-solvent for the COF)

Procedure:

  • Prepare a stock solution of the drug. For 5-FU, dissolve it in hexane to a concentration of 0.1 M.

  • Suspend the activated COF (100 mg) in the drug/hexane solution (20 mL).

  • Stir the suspension at room temperature for 3 hours. Ensure the container is capped to prevent solvent evaporation.

  • After stirring, collect the drug-loaded COF by filtration or centrifugation.

  • Wash the collected solid with fresh hexane to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded sample under vacuum at room temperature.

  • To determine the drug loading capacity, dissolve a known mass of the drug-loaded COF in a suitable solvent and measure the drug concentration using UV-Vis spectroscopy or HPLC, comparing it to a standard curve. The loading capacity is calculated as: (mass of loaded drug / mass of drug-loaded COF) * 100%.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a typical procedure to study the release of a drug from a COF in a simulated physiological environment.[1]

Materials:

  • Drug-loaded TAPB-based COF

  • Phosphate-Buffered Saline (PBS) solution (pH 7.4)

  • Dialysis membrane tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath set to 37 °C

Procedure:

  • Disperse a known amount of the drug-loaded COF (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of fresh PBS (e.g., 50 mL).

  • Place the entire setup in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Calculate the cumulative percentage of drug released over time relative to the total amount of drug initially loaded.

References

Application Notes and Protocols: High-Performance Polyimides from 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a trifunctional aromatic amine that serves as a critical monomer for the synthesis of high-performance hyperbranched and cross-linked polyimides.[1] Its unique C3-symmetric structure, featuring a central benzene ring with three radiating aminophenoxy arms, facilitates the formation of three-dimensional polymer networks.[1] These resulting polyimides exhibit exceptional thermal stability, high glass transition temperatures (Tg), excellent mechanical strength, and desirable dielectric properties, making them suitable for demanding applications in aerospace, microelectronics, and advanced materials development.[1]

The incorporation of TAPOB into the polyimide backbone introduces a high degree of branching, which disrupts polymer chain packing and enhances solubility in organic solvents compared to their linear counterparts. This improved processability allows for the formation of high-quality films and coatings. The ether linkages within the TAPOB monomer also contribute to the flexibility of the final polymer, further enhancing its mechanical properties.

This document provides detailed protocols for the synthesis of high-performance polyimides using TAPOB and various dianhydrides, along with a summary of their key performance characteristics.

Data Presentation: Properties of Hyperbranched Polyimides

The properties of polyimides derived from trifunctional amines like TAPOB can be tuned by the choice of the co-monomer, typically an aromatic dianhydride (a difunctional A2-type monomer). The following tables summarize the thermal and electrical properties of hyperbranched polyimides synthesized from a triamine structurally similar to TAPOB, 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, with two common dianhydrides: Pyromellitic dianhydride (PMDA) and 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA).[2][3]

Table 1: Thermal Properties of Hyperbranched Polyimides [2][3]

Polymer IDDianhydride (A2)Triamine (B3)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C)
HBPI-1BTDA1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene230-260> 450
HBPI-2PMDA1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene230-260> 450

Table 2: Electrical Properties of Hyperbranched Polyimides at 1 MHz [2][3]

Polymer IDDianhydride (A2)Triamine (B3)Dielectric ConstantDielectric Loss
HBPI-1BTDA1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene3.08 - 3.290.65 - 0.82
HBPI-2PMDA1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene3.08 - 3.290.65 - 0.82

Experimental Protocols

The synthesis of polyimides from TAPOB generally follows a two-step procedure:

  • Poly(amic acid) Precursor Synthesis: Reaction of the triamine (TAPOB) and a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: Conversion of the poly(amic acid) to the final polyimide via thermal or chemical means.

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol is a general procedure and may require optimization based on the specific dianhydride used.

Materials:

  • This compound (TAPOB)

  • Aromatic dianhydride (e.g., PMDA, BTDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Argon or Nitrogen gas, dry

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a calculated amount of TAPOB in anhydrous DMAc or NMP. The concentration of the final polymer solution should be around 15-20% (w/v).

  • Stir the solution until the TAPOB is completely dissolved.

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution in small portions over 30-60 minutes. The molar ratio of amine to anhydride groups should be carefully controlled.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.

  • The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator for further use.

Protocol 2: Thermal Imidization and Film Formation

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass plates or other suitable substrates

  • Doctor blade or spin coater

  • Programmable vacuum oven

Procedure:

  • Pour the poly(amic acid) solution onto a clean, dry glass plate.

  • Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used to produce thinner films.

  • Place the coated substrate in a programmable vacuum oven.

  • Dry the film under vacuum using a stepwise heating program. A typical program is:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Immerse the glass plate in warm water to carefully peel off the resulting polyimide film.

  • Dry the film in a vacuum oven at 100°C for several hours before characterization.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for preparing high-performance polyimides from this compound.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization & Film Formation A This compound (TAPOB) D Poly(amic acid) Solution A->D B Aromatic Dianhydride (e.g., PMDA, BTDA) B->D C Polar Aprotic Solvent (DMAc or NMP) C->D E Film Casting D->E Viscous Solution F Thermal Treatment (Stepwise Heating) E->F G High-Performance Polyimide Film F->G

General synthesis workflow for TAPOB-based polyimides.
Structure-Property Relationship

The trifunctional nature of this compound is key to the enhanced properties of the resulting polyimides. This diagram illustrates the relationship between the monomer's structure and the final polymer's characteristics.

G cluster_0 Monomer Structure cluster_1 Structural Features cluster_2 Resulting Polymer Properties Monomer This compound (TAPOB) Triamine Trifunctional Amine (C3 Symmetry) Monomer->Triamine Ether Flexible Ether Linkages Monomer->Ether Aromatic Rigid Aromatic Core Monomer->Aromatic Properties Enhanced Properties Triamine->Properties Cross-linked/Hyperbranched Network Ether->Properties Increased Flexibility Aromatic->Properties High Tg Thermal High Thermal Stability Properties->Thermal Mechanical Good Mechanical Strength Properties->Mechanical Solubility Improved Solubility Properties->Solubility Dielectric Low Dielectric Constant Properties->Dielectric

Structure-property relationship of TAPOB-based polyimides.

References

Application Notes and Protocols for the Polymerization of 1,3,5-Tris(4-aminophenoxy)benzene with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and properties of hyperbranched polyimides derived from the polymerization of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) with various aromatic dianhydrides. The unique trifunctional nature of TAPOB allows for the formation of highly branched, three-dimensional polymer architectures with distinct properties compared to their linear counterparts. These properties, including excellent thermal stability, good solubility in organic solvents, and tailorable mechanical and dielectric characteristics, make these hyperbranched polyimides promising materials for a range of applications, including high-performance coatings, adhesives, and advanced materials in drug delivery systems.

Introduction

Hyperbranched polyimides are a class of dendritic polymers that exhibit a globular and highly branched structure. This architecture imparts unique properties such as low viscosity, high solubility, and a large number of terminal functional groups.[1] The polymerization of a B₃-type monomer, such as this compound, with A₂-type monomers, such as aromatic dianhydrides, is a common and effective method for synthesizing these materials.[1] The reaction proceeds through a two-step process: the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. The properties of the resulting polymer can be readily tuned by the selection of the dianhydride comonomer.[1]

This document outlines the synthesis of hyperbranched polyimides from TAPOB with four common dianhydrides:

  • Pyromellitic dianhydride (PMDA)

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4′-Oxydiphthalic anhydride (ODPA)

Data Presentation

The following tables summarize the typical properties of hyperbranched polyimides synthesized from a triamine monomer analogous to TAPOB (1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene) and various dianhydrides. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Thermal and Dielectric Properties of Hyperbranched Polyimides

DianhydridePolymer DesignationGlass Transition Temp. (T g , °C)10% Weight Loss Temp. (T₁₀, °C)Dielectric Constant (1 MHz)
PMDAHBPI-PMDA260> 4503.29
BTDAHBPI-BTDA230> 4503.08

Data derived from hyperbranched polyimides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene.[2][3]

Table 2: Mechanical Properties of Representative Hyperbranched Polyimides

PropertyValue Range
Tensile Strength (MPa)83.3 – 95.8
Tensile Modulus (GPa)1.82 – 2.43
Elongation at Break (%)4.84 – 6.98

Data is for novel pyridine-containing hyperbranched polyimides and is representative of the mechanical performance that can be expected from highly branched polyimide films.[4][5]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hyperbranched polyimides from TAPOB and dianhydrides. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 1: Synthesis of Hyperbranched Poly(amic acid)

This protocol describes the synthesis of the poly(amic acid) precursor. The procedure is similar for all dianhydrides, with adjustments to the molar quantities.

Materials:

  • This compound (TAPOB)

  • Dianhydride (PMDA, BTDA, 6FDA, or ODPA)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Double-necked, round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Monomer Preparation: Ensure all monomers are dried in a vacuum oven before use to remove any residual moisture.

  • Reaction Setup: Assemble a dry, double-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution of Triamine: Under a nitrogen or argon atmosphere, add a calculated amount of TAPOB to the flask. Add anhydrous DMF or NMP to achieve a desired concentration (typically 10-20 wt% solids). Stir the mixture at room temperature until the TAPOB is completely dissolved.

  • Addition of Dianhydride: Slowly add an equimolar amount of the chosen dianhydride to the stirred TAPOB solution. The addition should be done in portions to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • Storage: The resulting poly(amic acid) solution can be stored in a refrigerator for a short period before imidization.

Protocol 2: Thermal Imidization of Poly(amic acid)

This protocol describes the conversion of the poly(amic acid) to the final polyimide via thermal treatment.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate or casting dish

  • Programmable vacuum oven or furnace

Procedure:

  • Film Casting: Pour the poly(amic acid) solution onto a clean, level glass substrate. The thickness of the cast film can be controlled by the volume of solution and the casting area.

  • Solvent Evaporation: Place the cast film in a vacuum oven at 60-80°C for several hours to slowly remove the solvent.

  • Thermal Curing: After the initial solvent removal, subject the film to a staged thermal curing process in a programmable oven or furnace under a nitrogen atmosphere:

    • Heat to 100°C and hold for 1 hour.

    • Increase to 200°C and hold for 1 hour.

    • Increase to 300°C and hold for 1 hour.

  • Cooling: Allow the oven to cool down slowly to room temperature.

  • Film Removal: Carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Characterization of Hyperbranched Polyimides

The following are brief outlines of common characterization techniques.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To confirm the conversion of the poly(amic acid) to the polyimide.

  • Procedure: Acquire FT-IR spectra of the poly(amic acid) and the final polyimide film.

  • Expected Results: The spectrum of the poly(amic acid) will show broad absorptions for the amide N-H and carboxylic acid O-H groups. In the polyimide spectrum, these peaks will disappear, and characteristic imide peaks will appear around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).

B. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polyimide.

  • Procedure: Heat a small sample of the polyimide film in a TGA instrument under a nitrogen atmosphere, typically from room temperature to 800°C at a heating rate of 10°C/min.

  • Expected Results: The TGA curve will show the onset of decomposition, and the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀) is a measure of thermal stability.

C. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) of the polyimide.

  • Procedure: Heat a small sample of the polyimide film in a DSC instrument under a nitrogen atmosphere. Typically, two heating cycles are performed to erase the thermal history.

  • Expected Results: The DSC thermogram will show a step transition corresponding to the Tg of the polymer.

Visualizations

Polymerization of this compound with a Dianhydride

polymerization_reaction TAPOB This compound (B₃) PAA Poly(amic acid) Precursor TAPOB->PAA Dianhydride Dianhydride (A₂) Dianhydride->PAA HBPI Hyperbranched Polyimide PAA->HBPI Imidization Water H₂O HBPI->Water Solvent Solvent (DMF or NMP) Room Temperature Solvent->PAA Heat Heat (Δ) ~300°C Heat->HBPI

Caption: Reaction scheme for the two-step polymerization.

Experimental Workflow for Hyperbranched Polyimide Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization arrow arrow MonomerPrep Monomer Preparation (Drying) Dissolution Dissolution of TAPOB in Anhydrous Solvent MonomerPrep->Dissolution Polymerization Addition of Dianhydride & Polymerization (24h) Dissolution->Polymerization Casting Film Casting on Glass Substrate Polymerization->Casting SolventRemoval Solvent Evaporation (60-80°C) Casting->SolventRemoval Curing Thermal Imidization (Staged Heating to 300°C) SolventRemoval->Curing FTIR FT-IR Spectroscopy Curing->FTIR TGA Thermogravimetric Analysis Curing->TGA DSC Differential Scanning Calorimetry Curing->DSC Mechanical Mechanical Testing Curing->Mechanical

Caption: General workflow from synthesis to characterization.

Structure-Property Relationships

structure_property cluster_dianhydride Dianhydride Structure cluster_properties Polymer Properties Rigid Rigid (e.g., PMDA) Tg Higher Glass Transition Temperature (Tg) Rigid->Tg ThermalStability High Thermal Stability Rigid->ThermalStability Mechanical Improved Mechanical Strength Rigid->Mechanical Flexible Flexible (e.g., ODPA) Solubility Increased Solubility Flexible->Solubility Flexible->ThermalStability Bulky Bulky/Fluorinated (e.g., 6FDA) Bulky->Solubility Bulky->ThermalStability Optical Enhanced Optical Transparency Bulky->Optical

Caption: Influence of dianhydride structure on polymer properties.

References

Preparation of Polyimide Aerogels from 1,3,5-Tris(4-aminophenoxy)benzene Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyimide aerogels utilizing 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) as a key precursor. These aerogels are noted for their robust mechanical properties, flexibility, and high thermal stability, making them suitable for a range of advanced applications.

Introduction

Polyimide aerogels are a class of low-density, highly porous materials with exceptional thermal and mechanical properties.[1] The use of this compound as a trifunctional amine cross-linking agent allows for the formation of a strong and flexible three-dimensional polymer network. This protocol details the synthesis of polyimide aerogels through the cross-linking of anhydride-capped polyamic acid oligomers with TAPOB, followed by chemical imidization and supercritical drying. The resulting aerogels can be fabricated as both monolithic structures and flexible thin films.[1]

Experimental Protocols

The preparation of polyimide aerogels from TAPOB involves a multi-step process encompassing the synthesis of polyamic acid oligomers, gel formation through cross-linking, chemical imidization, solvent exchange, and a final drying step.

Materials
  • Dianhydrides: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) or Pyromellitic dianhydride (PMDA)

  • Diamines: 4,4'-Oxydianiline (ODA) or 2,2'-Dimethylbenzidine (DMBZ)

  • Cross-linker: this compound (TAPOB, also referred to as TAB)[1]

  • Solvent: N,N-dimethylacetamide (DMAc) or a similar polar aprotic solvent

  • Imidization Agents: Acetic anhydride and pyridine

  • Solvent for Exchange: Acetone or Ethanol

  • Drying Medium: Supercritical carbon dioxide (CO2)

Synthesis of Anhydride-Capped Polyamic Acid Oligomers

This procedure outlines the synthesis of the polyamic acid backbone which will be subsequently cross-linked.

  • Reaction Setup: In a nitrogen-purged glovebox or a flask equipped with a nitrogen inlet and mechanical stirrer, dissolve the chosen diamine (e.g., ODA or DMBZ) in anhydrous DMAc.

  • Monomer Addition: Slowly add the dianhydride (e.g., BPDA) to the stirred diamine solution. The molar ratio of dianhydride to diamine should be controlled to create anhydride-terminated oligomers of a specific length. For example, for an oligomer with 'n' repeat units, the ratio would be (n+1) moles of dianhydride to 'n' moles of diamine.

  • Polymerization: Allow the reaction to proceed at room temperature under a nitrogen atmosphere for several hours to form the anhydride-capped polyamic acid solution.

Gel Formation and Chemical Imidization
  • Cross-linking: To the polyamic acid solution, add a stoichiometric amount of this compound (TAPOB) dissolved in DMAc. The amount of TAPOB should be calculated to react with the anhydride end-groups of the oligomers.

  • Gelation: Stir the mixture until it becomes homogeneous, then pour it into molds of the desired shape. Allow the solution to stand at room temperature until a firm gel is formed.

  • Chemical Imidization: Once gelled, immerse the gels in a solution of acetic anhydride and pyridine in DMAc. This step converts the polyamic acid to polyimide. The solution is typically refreshed several times over a period of 24 to 72 hours to ensure complete imidization.[1]

Solvent Exchange

The solvent within the gel pores must be replaced with a solvent that is miscible with the supercritical drying fluid (e.g., liquid CO2).

  • Initial Exchange: Transfer the imidized gels from the imidization solution into a bath of a suitable solvent, such as acetone or ethanol.

  • Serial Dilution: Over several days, replace the solvent bath multiple times to ensure the complete removal of DMAc, acetic anhydride, and pyridine. The progress of the solvent exchange can be monitored by analyzing the composition of the discarded solvent.

Supercritical Drying

This final step removes the solvent from the gel pores without causing the collapse of the delicate network structure.

  • Apparatus Setup: Place the solvent-exchanged gels into a high-pressure vessel of a supercritical dryer.

  • CO2 Introduction: Fill the vessel with liquid carbon dioxide and allow it to equilibrate with the solvent within the gels.

  • Solvent Extraction: Flush the vessel with liquid CO2 for several days to extract the solvent from the gels.

  • Supercritical Transition: Heat the vessel above the critical temperature of CO2 (31.1 °C) and increase the pressure above its critical pressure (7.38 MPa).

  • Venting: Slowly depressurize the vessel at a controlled rate while maintaining the temperature above the critical point.

  • Aerogel Recovery: Once the vessel has returned to ambient pressure, the dry, solid aerogel can be removed.

Data Presentation

The properties of polyimide aerogels cross-linked with this compound are influenced by the choice of dianhydride and diamine used in the polymer backbone.

Formulation (Dianhydride/Diamine)Shrinkage (%)Density (g/cm³)Porosity (%)
BPDA/ODA~10~0.18>90
BPDA/DMBZ~5~0.15>90

Table 1: Representative properties of polyimide aerogels cross-linked with this compound. Data adapted from literature.[1]

PropertyValue
Surface AreaUp to 512 m²/g
Glass Transition Temperature270-340 °C
Onset of Decomposition460-610 °C
Tensile Strength (thin films)4-9 MPa

Table 2: Additional properties of polyimide aerogels cross-linked with this compound. Data adapted from literature.[1]

Visualizations

Aerogel_Preparation_Workflow cluster_synthesis Polyamic Acid Synthesis cluster_gelation Gelation & Imidization cluster_processing Processing Diamine Diamine (e.g., ODA, DMBZ) PAA_Solution Anhydride-Capped Polyamic Acid Solution Diamine->PAA_Solution Dianhydride Dianhydride (e.g., BPDA) Dianhydride->PAA_Solution Solvent1 DMAc Solvent Solvent1->PAA_Solution Wet_Gel Polyamic Acid Wet Gel PAA_Solution->Wet_Gel TAPOB This compound (Cross-linker) TAPOB->Wet_Gel Imidized_Gel Polyimide Wet Gel Wet_Gel->Imidized_Gel Chemical Imidization Imidization_Agents Acetic Anhydride + Pyridine Imidization_Agents->Imidized_Gel Solvent_Exchange Solvent Exchange (e.g., Acetone) Imidized_Gel->Solvent_Exchange Supercritical_Drying Supercritical CO2 Drying Solvent_Exchange->Supercritical_Drying Final_Aerogel Polyimide Aerogel Supercritical_Drying->Final_Aerogel

Caption: Workflow for the preparation of polyimide aerogels.

Polymerization_Reaction cluster_reactants Reactants cluster_product Product PAA Anhydride-Capped Polyamic Acid Oligomer Network Cross-linked Polyamic Acid Network PAA->Network + TAPOB This compound TAPOB->Network

Caption: Cross-linking of polyamic acid with TAPOB.

Imidization_Reaction cluster_reactants Reactants cluster_product Product PAA_Network Polyamic Acid Network PI_Network Polyimide Network PAA_Network->PI_Network Chemical Imidization Reagents Acetic Anhydride + Pyridine Reagents->PI_Network

Caption: Chemical imidization of the polyamic acid network.

References

The Pivotal Role of 1,3,5-Tris(4-aminophenoxy)benzene in Designing Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,3,5-Tris(4-aminophenoxy)benzene (TAPB), a tripodal amine linker, has emerged as a critical building block in the burgeoning field of covalent organic frameworks (COFs). Its unique C3-symmetric and rigid structure allows for the construction of highly ordered, porous, and crystalline two-dimensional (2D) and three-dimensional (3D) networks. These TAPB-based COFs exhibit exceptional properties, including high thermal and chemical stability, large surface areas, and tunable functionalities, making them prime candidates for a diverse range of applications, from gas storage and separation to catalysis and biomedical sensing. This document provides detailed application notes and experimental protocols for the synthesis and utilization of TAPB-based COFs.

I. Synthesis of TAPB-Based Covalent Organic Frameworks

The synthesis of TAPB-based COFs typically proceeds through the condensation reaction between the amine groups of TAPB and aldehyde-containing linkers, most commonly forming robust imine bonds. The choice of the aldehyde co-monomer dictates the resulting COF's pore size, functionality, and, consequently, its application.

General Synthesis Workflow

The synthesis of TAPB-based COFs generally follows the workflow depicted below, involving the dissolution of monomers, catalyzed condensation, and subsequent purification and activation of the resulting framework.

General Synthesis Workflow for TAPB-Based COFs cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Monomer_Dissolution Monomer Dissolution (TAPB and Aldehyde Linker) Reaction_Mixture Reaction Mixture (Solvent + Catalyst) Monomer_Dissolution->Reaction_Mixture Condensation Condensation Reaction (Solvothermal or Room Temp.) Reaction_Mixture->Condensation COF_Formation Crude COF Product Condensation->COF_Formation Washing Washing (e.g., with THF, acetone, ethanol) COF_Formation->Washing Solvent_Exchange Solvent Exchange Washing->Solvent_Exchange Drying Drying (e.g., supercritical CO2 or vacuum) Solvent_Exchange->Drying Activated_COF Activated Porous COF Drying->Activated_COF PXRD PXRD (Crystallinity) Activated_COF->PXRD FTIR FT-IR (Bond Formation) Activated_COF->FTIR N2_Sorption N2 Sorption (Porosity) Activated_COF->N2_Sorption TGA TGA (Thermal Stability) Activated_COF->TGA

Caption: General workflow for the synthesis, purification, and characterization of TAPB-based COFs.

Experimental Protocols

Protocol 1: Synthesis of TAPB-PDA-COF

This protocol describes the synthesis of a well-studied imine-linked COF from 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA).

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (PDA)

  • Dimethylacetamide (DMAc)

  • Acetic Acid (6 M)

  • Tetrahydrofuran (THF)

  • Acetone

  • Ethanol

Procedure:

  • In a Pyrex tube, dissolve TAPB (e.g., 35.1 mg, 0.1 mmol) and PDA (e.g., 20.1 mg, 0.15 mmol) in a mixture of DMAc and aqueous acetic acid (6 M).

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the tube and heat it in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate will have formed.

  • Collect the solid by filtration and wash it sequentially with THF, acetone, and ethanol to remove unreacted monomers and solvent.

  • Activate the COF by drying under vacuum at 150 °C for 12 hours or by supercritical CO2 drying to obtain a porous powder.[1][2]

Protocol 2: Synthesis of TFPB-TAPB-COF

This protocol details the synthesis of a COF from TAPB and 1,3,5-triformylphloroglucinol (TFPB), often used for applications requiring high surface area.

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,3,5-Triformylphloroglucinol (TFPB)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous Acetic Acid (6 M)

  • Acetone

Procedure:

  • Combine TAPB (e.g., 52.7 mg, 0.15 mmol) and TFPB (e.g., 31.5 mg, 0.15 mmol) in a mixture of 1,4-dioxane and mesitylene (1:1 v/v).

  • Add aqueous acetic acid (6 M) to the mixture.

  • Sonicate for 15 minutes until a homogeneous dispersion is formed.

  • Transfer the mixture to a sealed reaction vessel and heat at 120 °C for 72 hours.

  • Cool the vessel to room temperature, collect the resulting solid by filtration.

  • Wash the product thoroughly with acetone.

  • Dry the purified COF under high vacuum at 120 °C for 24 hours to yield the activated TFPB-TAPB-COF.[3]

II. Physicochemical Properties of Selected TAPB-Based COFs

The properties of TAPB-based COFs can be tuned by the choice of the aldehyde linker. A summary of key properties for some representative TAPB-based COFs is provided in the table below.

COF NameAldehyde LinkerBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)
TAPB-PDA-COFTerephthalaldehyde (PDA)~1345[4]~1.5>400
TFPB-TAPB-COF1,3,5-Triformylphloroglucinol (TFPB)up to 2487[3]~1.2>450
BTT-TAPB-COFBenzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT)~1238~1.8~500[5]
TAPB-DMTP-COF2,5-Dimethoxyterephthalaldehyde (DMTP)~1093~1.6>350

III. Applications of TAPB-Based Covalent Organic Frameworks

The unique structural features of TAPB-based COFs have led to their exploration in a multitude of applications.

Gas Adsorption and Separation

The high porosity and tunable pore chemistry of TAPB-based COFs make them excellent candidates for the selective adsorption and separation of gases.

Application Note: COFs such as TFPB-TAPB-COF with its high surface area and appropriate pore size show significant promise for CO2 capture.[6] The performance of these materials can be evaluated through gas sorption analysis.

Protocol 3: Evaluation of CO2 Adsorption Capacity

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity CO2 and N2 gases

  • Vacuum pump

Procedure:

  • Activate a known mass of the TAPB-based COF sample by heating under vacuum to remove any adsorbed guests.

  • Transfer the sample to the analysis port of the gas adsorption analyzer.

  • Perform a leak test to ensure the system is sealed.

  • Measure the CO2 adsorption isotherm at a constant temperature (e.g., 273 K or 298 K) by introducing controlled doses of CO2 gas into the sample cell and measuring the equilibrium pressure.

  • Similarly, measure the N2 adsorption isotherm under the same conditions.

  • Calculate the CO2 uptake capacity (in mmol/g or cm³/g) at a specific pressure (e.g., 1 bar).

  • Determine the CO2/N2 selectivity by comparing the initial slopes of the adsorption isotherms or by using the Ideal Adsorbed Solution Theory (IAST).

Quantitative Data for Gas Adsorption:

COF NameGasUptake Capacity (mmol/g at 273 K, 1 bar)CO2/N2 Selectivity
TFPB-TAPB-COFCO2~5.2High
TAPB-PDA-COFCO2~3.8Moderate
Environmental Remediation: Removal of Pollutants

TAPB-based COFs can be functionalized to selectively adsorb and remove heavy metal ions and organic pollutants from aqueous solutions.

Application Note: TAPB-PDA-COF has demonstrated efficient removal of Fe2+ ions from water.[7] The adsorption performance is typically evaluated by measuring the change in pollutant concentration over time.

Workflow for Pollutant Removal using TAPB-COFs cluster_adsorption Adsorption Process cluster_analysis Analysis & Evaluation Preparation Prepare Pollutant Solution (Known Concentration) Addition Add Activated TAPB-COF Preparation->Addition Agitation Agitate Mixture (Controlled Time & Temp.) Addition->Agitation Separation Separate COF (Filtration/Centrifugation) Agitation->Separation Concentration_Measurement Measure Final Pollutant Concentration (e.g., ICP-MS, UV-Vis) Separation->Concentration_Measurement Adsorption_Capacity Calculate Adsorption Capacity (qe) Concentration_Measurement->Adsorption_Capacity Kinetics_Isotherms Analyze Adsorption Kinetics and Isotherms Adsorption_Capacity->Kinetics_Isotherms

Caption: Experimental workflow for evaluating the performance of TAPB-based COFs in pollutant removal.

Quantitative Data for Pollutant Removal:

COF NamePollutantMaximum Adsorption Capacity (mg/g)Conditions
TAPB-PDA-COFFe²⁺~45pH 8, 25 °C[7]
TAPB-DMTP-COFPb²⁺High-
Catalysis

The ordered porous structure and the possibility of incorporating catalytic sites make TAPB-based COFs promising platforms for heterogeneous catalysis.

Application Note: BTT-TAPB-COF has been shown to act as a photocatalyst for selective aerobic sulfoxidation under visible light.[5] The catalytic activity can be assessed by monitoring the conversion of reactants and the formation of products over time.

Protocol 4: Evaluation of Photocatalytic Activity

Equipment:

  • Photoreactor with a visible light source (e.g., blue LEDs)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis

  • Reaction vessel

Procedure:

  • In a reaction vessel, disperse a specific amount of the TAPB-based COF catalyst (e.g., 5 mg of BTT-TAPB-COF) in a suitable solvent (e.g., 1 mL of methanol).

  • Add the substrate (e.g., 0.3 mmol of methyl phenyl sulfide).

  • Seal the vessel and purge with oxygen.

  • Irradiate the mixture with a visible light source while stirring.

  • Take aliquots of the reaction mixture at different time intervals.

  • Analyze the aliquots by GC or HPLC to determine the conversion of the substrate and the yield of the product.

  • Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic efficiency.

Quantitative Data for Catalysis:

COF NameReactionKey Performance Metric
BTT-TAPB-COFAerobic Sulfoxidation>99% conversion, high selectivity[5]
TAPB-DBDH-RuReductive AminationHigh yield, large turnover number
Sensing

The high surface area and tunable electronic properties of TAPB-based COFs enable their use as sensitive and selective chemical sensors.

Application Note: A composite of TAPB-PDA-COF with a metal halide perovskite has been utilized for the sensitive detection of NO2 gas with a very low detection limit.[8]

Sensing Mechanism of TAPB-COF Based Sensors Analyte Analyte (e.g., NO2) Interaction Adsorption & Interaction Analyte->Interaction COF TAPB-Based COF COF->Interaction Signal Change in Physical Property (e.g., Resistance, Fluorescence) Interaction->Signal Detection Detection Signal->Detection

Caption: Logical relationship in a TAPB-COF-based chemical sensor.

Quantitative Data for Sensing:

COF-Based SensorAnalyteLimit of Detection (LOD)Selectivity
TAPB-PDA@Cs2PdBr6NO210 ppbHigh vs. NH3 and other gases[8]
COF-5@Cs2PdBr6NH340 ppbHigh vs. NO2

IV. Conclusion

This compound is a versatile and powerful building block for the construction of a wide array of covalent organic frameworks with tailored properties and functionalities. The detailed protocols and application notes provided herein offer a starting point for researchers and scientists to explore the synthesis and utilization of TAPB-based COFs in various fields, including materials science, environmental science, and drug development. The exceptional tunability of these materials ensures that future research will continue to uncover new and exciting applications.

References

Application Notes and Protocols: 1,3,5-Tris(4-aminophenoxy)benzene in the Synthesis of Thermally Stable Aramids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications across the aerospace, defense, and electronics industries.[2] The incorporation of trifunctional monomers, such as 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), into the aramid backbone is a key strategy for creating highly cross-linked, three-dimensional polymer networks. This network structure enhances the thermal and mechanical properties of the resulting polymer compared to their linear counterparts.[2]

TAPOB, a tripodal aromatic amine, serves as a valuable building block for hyperbranched and network aramids.[2] Its three reactive amine groups facilitate the formation of a densely cross-linked structure, leading to polymers with high glass transition temperatures (Tg) and excellent thermal degradation stability.[2][3] This document provides detailed application notes and protocols for the synthesis of thermally stable aramids using this compound.

Data Presentation

While specific quantitative data for aramids synthesized directly from this compound is not extensively available in the reviewed literature, the following tables summarize the thermal and mechanical properties of aramids synthesized from structurally analogous bis(4-aminophenoxy)benzene monomers. These values provide a strong indication of the performance that can be expected from TAPOB-based aramids.

Table 1: Thermal Properties of Aramid Copolymers Based on Bis(4-aminophenoxy)benzene Monomers

PolymerGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (Td) (°C)
MBAB-aramid¹270.1[4][5][6][7]449.6[4][5][6][7]
PBAB-aramid²292.7[4][5][6][7]465.5[4][5][6][7]

¹Aramid copolymer from 1,3-bis(4-aminophenoxy)benzene (MBAB) ²Aramid copolymer from 1,4-bis(4-aminophenoxy)benzene (PBAB)

Table 2: Mechanical Properties of Aramid Copolymer Films (5 μm thickness) Based on Bis(4-aminophenoxy)benzene Monomers

PolymerTensile Strength (MPa)Elongation at Break (%)
MBAB-aramid¹107.1[4][5][6][7]50.7[4][5][6][7]
PBAB-aramid²113.5[4][5][6][7]58.4[4][5][6][7]

¹Aramid copolymer from 1,3-bis(4-aminophenoxy)benzene (MBAB) ²Aramid copolymer from 1,4-bis(4-aminophenoxy)benzene (PBAB)

Experimental Protocols

The following is a detailed protocol for the synthesis of aramids using a trifunctional amine like this compound, adapted from established methods for aromatic polyamides.[8][9]

Materials
  • This compound (TAPOB)

  • Terephthaloyl chloride (TPC) or other aromatic diacid chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube

  • Heating mantle with a temperature controller

  • Addition funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

  • Vacuum oven

Synthesis of Aramid Polymer (Low-Temperature Solution Polycondensation)
  • Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the NMP over CaCl₂ and distill under reduced pressure.

  • Dissolution of the Amine Monomer: In a three-necked flask under a nitrogen atmosphere, dissolve a calculated amount of this compound and anhydrous calcium chloride in anhydrous NMP with stirring until a homogeneous solution is obtained.

  • Cooling of the Reaction Mixture: Cool the solution to 0-5°C using an ice bath.

  • Addition of the Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride (or other diacid chloride) as a solid or a solution in a small amount of anhydrous NMP to the stirred amine solution. The addition should be done portion-wise over 30-60 minutes to control the exothermic reaction.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours, and then allow it to slowly warm to room temperature. Continue stirring at room temperature for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a large excess of a non-solvent such as methanol or water with vigorous stirring to precipitate the aramid polymer.

  • Purification: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with hot deionized water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is obtained.

Visualizations

Chemical Structures and Reaction Scheme

chemical_reaction cluster_reactants Reactants cluster_product Product TAPOB This compound (TAPOB) Aramid Cross-linked Aramid Network TAPOB->Aramid + TPC Terephthaloyl Chloride (TPC) TPC->Aramid

Caption: General reaction scheme for the synthesis of a cross-linked aramid network from TAPOB and TPC.

Experimental Workflow

experimental_workflow start Start dissolution Dissolve TAPOB and CaCl2 in NMP start->dissolution cooling Cool to 0-5°C dissolution->cooling addition Slowly add Terephthaloyl Chloride cooling->addition polymerization Stir at 0-5°C, then warm to RT addition->polymerization precipitation Precipitate in Methanol/Water polymerization->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry in Vacuum Oven filtration->drying end End drying->end

Caption: Workflow for the synthesis of TAPOB-based aramids.

Logical Relationship of Properties

properties_relationship TAPOB This compound (Trifunctional Monomer) Crosslinking High Cross-linking Density TAPOB->Crosslinking leads to ThermalStability Enhanced Thermal Stability (High Tg and Td) Crosslinking->ThermalStability MechanicalStrength Improved Mechanical Strength Crosslinking->MechanicalStrength ChemicalResistance Excellent Chemical Resistance Crosslinking->ChemicalResistance

Caption: Relationship between TAPOB structure and enhanced aramid properties.

References

Application Notes and Protocols for the Polymerization of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of hyperbranched polyimides and polyamides using 1,3,5-Tris(4-aminophenoxy)benzene (TAPB) as a monomer. This trifunctional aromatic amine serves as a core building block for creating highly branched, three-dimensional polymer architectures with exceptional thermal stability, mechanical strength, and chemical resistance.[1] The protocols described herein are compiled from established methodologies for the polymerization of aromatic amines and are intended to be a comprehensive guide for the reproducible synthesis of these high-performance polymers.

Introduction

This compound is a key monomer in the development of advanced polymer systems. Its tripodal structure allows for the formation of hyperbranched polymers through polycondensation reactions with difunctional monomers.[1] This results in materials with unique properties compared to their linear analogues, including lower viscosity in solution and a high density of terminal functional groups. These characteristics make them suitable for a wide range of applications, including aerospace, electronics, and specialty membranes.

The primary polymerization routes for TAPB are polycondensation reactions to form polyimides and polyamides. The synthesis of hyperbranched polyimides from TAPB typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step.[1][2] Polyamide synthesis can be achieved through methods such as phosphorylation polycondensation.[3] The molar ratio of the reactants is a critical parameter that dictates the molecular weight and the nature of the polymer's terminal groups.[1]

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes the synthesis of an amine-terminated hyperbranched polyimide via a two-step polycondensation reaction.

Materials:

  • This compound (TAPB)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Pyridine

  • Acetic anhydride

  • Methanol

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

Step 1: Synthesis of Poly(amic acid) Precursor

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous NMP.

  • In a separate flask, dissolve pyromellitic dianhydride (PMDA) in anhydrous NMP.

  • Slowly add the PMDA solution to the stirred TAPB solution at room temperature.

  • Continue the reaction under a nitrogen atmosphere for 24 hours at room temperature to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride as the dehydrating agent.

  • Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours.

  • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of Hyperbranched Polyamide from this compound and an Aromatic Diacid

This protocol outlines the synthesis of a hyperbranched polyamide using a phosphorylation polycondensation method.[3]

Materials:

  • This compound (TAPB)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid and lithium chloride in anhydrous NMP and pyridine with stirring.

  • Once a homogeneous solution is obtained, add this compound and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 105°C and maintain for 3 hours.[3]

  • After cooling, pour the viscous solution into ethanol to precipitate the polyamide.

  • Collect the polymer by filtration, wash with hot water and ethanol, and dry under vacuum at 100°C.[3]

Data Presentation

ParameterHyperbranched Polyimide (TAPB + PMDA)Hyperbranched Polyamide (TAPB + Diacid)Reference
Monomer 1 This compoundThis compound
Monomer 2 Pyromellitic dianhydrideAromatic Dicarboxylic Acid
Molar Ratio (TAPB:Monomer 2) 1:1.2 (for amine-terminated)1:1.5[2]
Solvent N-methyl-2-pyrrolidinone (NMP)N-methyl-2-pyrrolidinone (NMP)
Reaction Temperature (°C) Room temp (PAA), 120 (Imide)105[3]
Reaction Time (h) 24 (PAA), 4 (Imide)3[3]
Yield (%) >90>90[3]
Glass Transition Temp. (Tg, °C) 230-260240-300[3][4]
10% Weight Loss Temp. (T10, °C) >450>450[3][4]

Visualizations

G cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_imidization Imidization cluster_workup Work-up TAPB This compound (TAPB) Dissolution Dissolve TAPB in NMP TAPB->Dissolution Dianhydride Dianhydride (e.g., PMDA) Addition Slowly add Dianhydride solution to TAPB solution Dianhydride->Addition Dissolution->Addition Polymerization Stir at room temperature under N2 for 24h Addition->Polymerization Chemical_Imidization Add Pyridine/ Acetic Anhydride Polymerization->Chemical_Imidization Heating Heat to 120°C for 4h Chemical_Imidization->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Final_Product Hyperbranched Polyimide Drying->Final_Product

Caption: Experimental workflow for the synthesis of hyperbranched polyimide.

G TAPB This compound (B3 Monomer) PAA Poly(amic acid) Precursor TAPB->PAA Polycondensation Dianhydride Dianhydride (A2 Monomer) Dianhydride->PAA Polyimide Hyperbranched Polyimide Network PAA->Polyimide Imidization (Cyclodehydration)

Caption: Polymerization pathway for hyperbranched polyimide formation.

References

Application Notes and Protocols for the Characterization of Polymers Derived from 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization techniques for polymers synthesized using 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) as a monomer. The unique trifunctional nature of TAPOB allows for the creation of highly branched, three-dimensional macromolecules such as hyperbranched polymers and star polymers.[1] These polymers exhibit distinct properties, including high solubility, low viscosity, and a multitude of terminal functional groups, making them promising candidates for applications in coatings, adhesives, and advanced biomedical fields, including drug delivery.[1]

Polymer Structures and Synthesis Overview

Polymers derived from TAPOB are typically synthesized through polycondensation reactions. Hyperbranched polyimides, for instance, are commonly prepared by reacting the B3-type monomer TAPOB with various A2-type dianhydrides.[1] This one-pot synthesis involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide through chemical or thermal imidization.[1] The resulting polymer architecture can be tailored by adjusting the monomer molar ratios and addition methods.

Key Characterization Techniques

A suite of analytical techniques is employed to elucidate the structure, thermal properties, molecular weight, and other critical characteristics of TAPOB-derived polymers.

Structural Characterization

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to confirm the chemical structure of the synthesized polymers. Key characteristic peaks include those corresponding to imide rings, ether linkages, and the absence of precursor functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the polymer's molecular structure, confirming the successful incorporation of the TAPOB monomer and other reactants. For hyperbranched polymers, NMR can also be used to estimate the degree of branching.

Mass Spectrometry can be used to confirm the structure of the synthesized triamine monomer and the resulting polymers.[2]

Thermal Properties Analysis

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymers. Key parameters determined include the onset of decomposition temperature and the temperature at which 5% or 10% weight loss occurs (T5 or T10). Polymers derived from TAPOB generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 450°C.[1][3]

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the amorphous polymers. The Tg is a critical parameter that provides insight into the polymer's processing window and mechanical properties at elevated temperatures. For hyperbranched polyimides derived from TAPOB, Tg values are typically in the range of 230–260 °C.[2][3]

Molecular Weight and Distribution

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the synthesized polymers. These parameters are crucial for understanding the polymer's physical and mechanical properties.

Quantitative Data Summary

The following tables summarize the quantitative data for various polymers derived from TAPOB and related monomers.

Table 1: Thermal and Dielectric Properties of Hyperbranched Polyimides from TAPOB

Dianhydride Co-monomerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C)Dielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)
BTDA230 - 260> 4503.08 - 3.290.65 - 0.82
PMDA230 - 260> 4503.08 - 3.290.65 - 0.82

Data sourced from references[2][3]. BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; PMDA: pyromellitic dianhydride.

Table 2: Thermal and Mechanical Properties of Aramid Copolymers (based on related bis(4-aminophenoxy) benzene monomers)

PolymerGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
MBAB-aramid270.1449.6107.150.7
PBAB-aramid292.7465.5113.558.4

Data for aramids derived from 1,3-bis(4-aminophenoxy) benzene (MBAB) and 1,4-bis(4-aminophenoxy) benzene (PBAB) for comparative purposes.[4]

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: Prepare a thin film of the polymer by casting a solution of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) onto a KBr plate. Alternatively, solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Accessory: Transmission or ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record the infrared spectrum of the sample.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the polymer, such as the imide ring (~1780 and 1720 cm⁻¹), C-O-C stretching of the ether linkage (~1240 cm⁻¹), and N-H stretching of terminal amine groups (~3400 cm⁻¹).

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).

  • Instrument Setup:

    • Heating Rate: A standard heating rate of 10 °C/min.

    • Temperature Range: Typically from room temperature to 800 °C.

    • Atmosphere: Nitrogen or air, with a flow rate of 50-100 mL/min.

  • Data Acquisition: Run the temperature program and record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset of decomposition temperature, the temperature of maximum rate of weight loss, and the percentage of residual mass at the end of the experiment. The T5 or T10 values are reported as indicators of thermal stability.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of the dried polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Heating/Cooling Rate: 10 °C/min.

    • Temperature Program:

      • Heat the sample to a temperature above its expected Tg to erase its thermal history.

      • Cool the sample at a controlled rate.

      • Heat the sample again to record the DSC thermogram.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

Application in Drug Development: A Conceptual Workflow

Hyperbranched polymers derived from TAPOB are being explored for various biomedical applications, including as drug delivery vehicles. Their highly branched structure provides numerous terminal functional groups that can be conjugated with drugs or targeting ligands.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis & Modification cluster_formulation Nanoparticle Formulation cluster_evaluation Preclinical Evaluation cluster_analysis Data Analysis & Optimization synthesis Synthesis of Hyperbranched Polymer functionalization Functionalization with Targeting Ligands/Drugs synthesis->functionalization Post-polymerization modification formulation Drug Encapsulation or Conjugation functionalization->formulation Drug loading characterization Physicochemical Characterization (Size, Zeta) formulation->characterization Quality control invitro In Vitro Studies (Cell Viability, Uptake) characterization->invitro Screening invivo In Vivo Studies (Animal Models) invitro->invivo Promising candidates data_analysis Efficacy & Toxicity Assessment invivo->data_analysis Data collection optimization Lead Candidate Optimization data_analysis->optimization Iterative improvement Heparin_Mimicking_Pathway polymer Sulfonated Hyperbranched Polymer (from TAPOB) antithrombin Antithrombin III polymer->antithrombin Binds and activates thrombin Thrombin (Factor IIa) antithrombin->thrombin Inhibits factor_xa Factor Xa antithrombin->factor_xa Inhibits fibrinogen Fibrinogen thrombin->fibrinogen Activates fibrin Fibrin (Clot) fibrinogen->fibrin

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound (TAPOB)?

A1: The most established and widely used method is a two-step synthesis. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between phloroglucinol and a p-halonitrobenzene to form the intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene. The second step is the reduction of the nitro groups of this intermediate to the desired amino groups of TAPOB.[1]

Q2: Which p-halonitrobenzene is the best choice for the synthesis?

A2: While p-chloronitrobenzene is commonly used, p-fluoronitrobenzene is often recommended. The high electronegativity of fluorine makes the aromatic ring more susceptible to nucleophilic attack, which can lead to improved yields in the subsequent reduction step.[1]

Q3: What are the common reducing agents for converting the trinitro intermediate to TAPOB?

A3: A widely used and effective method for the reduction of the nitro groups is the use of tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid (HCl).[1] Another common method is catalytic hydrogenation using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst.[1]

Q4: What are some of the key challenges in the synthesis and purification of TAPOB?

A4: Key challenges include ensuring the complete reaction of all three hydroxyl groups of phloroglucinol in the first step, managing potential side reactions, and effectively purifying the final product. A common issue during the workup of the SnCl2 reduction is the precipitation of tin salts, which can complicate the isolation of the desired product.

Troubleshooting Guides

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (SNAr Reaction)

Issue: Low Yield of the Trinitro Intermediate

Possible Cause Suggested Solution
Incomplete deprotonation of phloroglucinol.Ensure a sufficient amount of a strong base, such as anhydrous potassium carbonate (K2CO3), is used. The base should be finely ground and dried before use to maximize its reactivity.
Low reactivity of the p-halonitrobenzene.Consider using p-fluoronitrobenzene as it is generally more reactive in SNAr reactions compared to p-chloronitrobenzene.
Suboptimal reaction temperature.The reaction temperature is crucial. It should be high enough to drive the reaction to completion but not so high as to cause decomposition. A typical temperature range is 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Presence of moisture.Use anhydrous solvents and reagents. Moisture can protonate the phenoxide intermediate, reducing its nucleophilicity.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction involves solid reagents.

Issue: Formation of Side Products

Possible Cause Suggested Solution
Incomplete substitution leading to mono- and di-substituted products.Use a slight excess of the p-halonitrobenzene to ensure complete reaction of all three hydroxyl groups of phloroglucinol.
Ether cleavage at high temperatures.Avoid excessively high reaction temperatures and prolonged reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
Side reactions of the nitro group.Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted side reactions.
Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene to this compound

Issue: Low Yield of TAPOB

Possible Cause Suggested Solution
Incomplete reduction of the nitro groups.Ensure a sufficient excess of the reducing agent (e.g., SnCl2 or hydrazine) is used. The reaction is often exothermic, so the reducing agent should be added portion-wise to control the temperature.
Deactivation of the catalyst (for catalytic hydrogenation).Use a fresh, high-quality Pd/C catalyst. Ensure the reaction is carried out under a positive pressure of hydrogen and with efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen.
Loss of product during workup.Be cautious during the neutralization step after SnCl2/HCl reduction. The precipitation of tin salts can trap the product. Thoroughly wash the precipitate with an organic solvent to recover the product.
Oxidation of the amine product.Workup the reaction under an inert atmosphere if possible. The resulting triamine can be sensitive to air oxidation, especially in solution.

Issue: Product is Impure

Possible Cause Suggested Solution
Presence of partially reduced intermediates (e.g., nitroso, hydroxylamine).Ensure the reaction goes to completion by allowing for a sufficient reaction time and using an adequate amount of reducing agent. Monitor the reaction by TLC.
Contamination with tin salts.After neutralization of the reaction mixture, filter off the tin salts and wash them thoroughly with a suitable organic solvent (e.g., ethanol or ethyl acetate). The product can then be extracted from the filtrate.
Product discoloration due to oxidation.Purify the product quickly after synthesis. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove colored impurities. Store the final product under an inert atmosphere and in the dark.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

This protocol is a general guideline and may require optimization.

  • To a stirred solution of phloroglucinol (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (3.3 equivalents).

  • Heat the mixture to approximately 80°C under an inert atmosphere.

  • Add p-fluoronitrobenzene (3.3 equivalents) dropwise to the reaction mixture.

  • Continue heating and stirring the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene to this compound

This protocol describes the reduction using tin(II) chloride.

  • Suspend 1,3,5-Tris(4-nitrophenoxy)benzene (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (a significant excess, e.g., 10-15 equivalents) in concentrated hydrochloric acid portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath.

  • After the addition is complete, heat the reaction mixture at reflux for several hours until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic. This will precipitate tin salts.

  • Filter the mixture and wash the solid tin salts thoroughly with hot ethanol or another suitable organic solvent to extract the product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reported Yields for TAPOB Synthesis

Method Step 1 Reactant Step 2 Reducing Agent Reported Overall Yield
Traditional Two-Stepp-chloronitrobenzeneSnCl2/HCl~20%
Improved Two-Stepp-fluoronitrobenzeneSnCl2/HCl or Hydrazine/Pd/CUp to 75% for the reduction step[1]
Single-Step Nucleophilic Substitution1,3,5-trichlorobenzene and 4-aminophenolN/A75-85%

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction cluster_purification Purification Phloroglucinol Phloroglucinol Reaction1 Heat Phloroglucinol->Reaction1 p_halonitrobenzene p-Halonitrobenzene p_halonitrobenzene->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Reaction1 Trinitro_intermediate 1,3,5-Tris(4-nitrophenoxy)benzene Reaction1->Trinitro_intermediate Reaction2 Heat/Reflux Trinitro_intermediate->Reaction2 Reducing_agent Reducing Agent (e.g., SnCl2/HCl) Reducing_agent->Reaction2 TAPOB This compound Reaction2->TAPOB Workup Workup & Neutralization TAPOB->Workup Purification_method Recrystallization / Chromatography Workup->Purification_method Final_Product Pure TAPOB Purification_method->Final_Product TroubleshootingLogic Start Low Yield? Step1 Step 1 (SNAr)? Start->Step1 Yes Step2 Step 2 (Reduction)? Start->Step2 No IncompleteDeprotonation Incomplete Deprotonation Step1->IncompleteDeprotonation LowReactivity Low Reactivity of Halide Step1->LowReactivity SuboptimalTemp1 Suboptimal Temperature Step1->SuboptimalTemp1 Moisture Moisture Present Step1->Moisture IncompleteReduction Incomplete Reduction Step2->IncompleteReduction CatalystDeactivation Catalyst Deactivation Step2->CatalystDeactivation WorkupLoss Loss During Workup Step2->WorkupLoss Oxidation Product Oxidation Step2->Oxidation

References

Technical Support Center: Purification of Crude 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Recrystallization

Symptom Potential Cause Suggested Solution
Very little or no precipitate forms upon cooling.Too much solvent was used during the dissolution step.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid, leading to the formation of fine, difficult-to-filter crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The crude material has a very low concentration of the desired product.Consider performing a preliminary purification step, such as a solvent wash, to remove highly soluble impurities before recrystallization.
Oily precipitate forms instead of solid crystals.The solvent system is not optimal, or the compound is "oiling out".Add a small amount of a "poorer" solvent (in which the compound is less soluble) to the hot solution to induce crystallization. For an ethanol/water system, this would be water.

Issue 2: Product Purity Does Not Improve Significantly After Recrystallization

Symptom Potential Cause Suggested Solution
HPLC analysis shows minimal change in the impurity profile.Impurities have similar solubility to the product in the chosen solvent system.Try a different solvent or a combination of solvents for recrystallization.
The cooling was too fast, trapping impurities within the crystal lattice.Ensure a slow cooling rate to allow for the formation of purer crystals.
The product is occluded with mother liquor containing impurities.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.

Issue 3: Product Streaks or Does Not Elute from Silica Gel Column

Symptom Potential Cause Suggested Solution
The product appears as a long streak on the TLC plate and the column.The basic amine groups of the product are interacting strongly with the acidic silanol groups of the silica gel.Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent.[1][2][3]
The chosen eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
The product seems to be irreversibly adsorbed onto the column.Strong acid-base interaction between the amine and the silica gel.In addition to adding a basic modifier to the eluent, consider using a less acidic stationary phase like alumina or a commercially available amine-functionalized silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A common and effective method for the purification of crude this compound is recrystallization, often from an ethanol-water solvent mixture.[4] For more challenging separations or to achieve very high purity, column chromatography on silica gel may be employed.

Q2: What are the key parameters to control during the recrystallization of this compound from an ethanol/water mixture?

The key is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q3: My this compound is a persistent oil, not a solid. How can I purify it?

"Oiling out" can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent. If this happens, try using a lower boiling point solvent system or induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound.

Q4: What are the expected purity levels for this compound after purification?

Commercial suppliers of this compound typically offer purities of greater than 97% or 98% as determined by HPLC.[5][6] A successful laboratory purification should aim for a similar purity level.

Q5: What are the potential impurities in crude this compound?

Common impurities may arise from the starting materials or side reactions during synthesis. The synthesis of this compound is often a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[4] Potential impurities could include unreacted starting materials, partially substituted intermediates, or byproducts from the reduction step.

Experimental Protocols

Recrystallization from Ethanol/Water

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Inducing Precipitation: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography on Silica Gel

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. To prevent streaking and improve recovery of the amine product, add 0.5-2% triethylamine to the eluent mixture.[1][2][3]

  • Column Packing: Pack the column with the silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purity Assessment Data

Purification Method Typical Purity Achieved (by HPLC) Reference
Recrystallization>97%[5]
Column Chromatography>98%[6]

Purification Workflow

PurificationWorkflow crude Crude this compound recrystallization Recrystallization (Ethanol/Water) crude->recrystallization Primary Method column Column Chromatography (Silica Gel, Hexane/EtOAc + TEA) crude->column Alternative/Secondary Method pure_product Pure this compound (>97% Purity) recrystallization->pure_product column->pure_product analysis Purity Analysis (HPLC) pure_product->analysis

Caption: A workflow diagram illustrating the primary and alternative purification methods for crude this compound.

References

Technical Support Center: Polymerization of 1,3,5-Tris(4-aminophenoxy)benzene (TAPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the polymerization of 1,3,5-Tris(4-aminophenoxy)benzene (TAPB).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of polymers using TAPB.

Issue 1: Premature Gelation or Uncontrolled Cross-linking

Question: My polymerization reaction formed an insoluble gel almost immediately after initiating the reaction. What could be the cause and how can I prevent this?

Answer: Premature gelation is a common challenge when working with trifunctional monomers like TAPB due to the rapid formation of a three-dimensional network.[1] The primary causes include:

  • High Monomer Concentration: Leads to a rapid increase in viscosity and restricts molecular motion, favoring intramolecular reactions and gelation.

  • Rapid Reaction Rate: A fast reaction does not allow for controlled polymer growth, leading to localized areas of high cross-linking.

  • Incorrect Monomer Stoichiometry: An imbalance in the ratio of the A2 (dianhydride or diacid) and B3 (TAPB) monomers can lead to uncontrolled network formation.

Troubleshooting Strategies:

  • Slow Monomer Addition: A key strategy to control the polymerization of AB2-type monomers is the slow addition of the A2 monomer to a solution of the B3 monomer (TAPB).[2] This maintains a low concentration of the reactive species and promotes the growth of hyperbranched structures over a cross-linked network.

  • Optimize Monomer Concentration: Working with lower monomer concentrations can help to delay the onset of gelation.

  • Temperature Control: Lowering the reaction temperature can help to reduce the reaction rate, allowing for more controlled polymer growth.

  • Solvent Selection: Use a solvent that ensures all monomers and the growing polymer remain fully solvated throughout the reaction.

Logical Workflow for Troubleshooting Premature Gelation:

start Premature Gelation Occurs check_concentration Review Monomer Concentration start->check_concentration check_addition Evaluate Monomer Addition Rate start->check_addition check_temp Assess Reaction Temperature start->check_temp high_conc High check_concentration->high_conc Is it high? opt_conc Optimal check_concentration->opt_conc Is it optimal? fast_add Too Fast check_addition->fast_add Was it rapid? slow_add Slow/Controlled check_addition->slow_add Was it controlled? high_temp Too High check_temp->high_temp Is it high? opt_temp Optimal check_temp->opt_temp Is it optimal? reduce_conc Action: Lower Concentration high_conc->reduce_conc solution Controlled Polymerization opt_conc->solution implement_slow_add Action: Implement Slow Monomer Addition fast_add->implement_slow_add slow_add->solution reduce_temp Action: Lower Reaction Temperature high_temp->reduce_temp opt_temp->solution reduce_conc->solution implement_slow_add->solution reduce_temp->solution

Caption: Troubleshooting workflow for premature gelation.

Issue 2: Poor Solubility of the Final Polymer

Question: The synthesized polymer has very poor solubility in common organic solvents, making characterization and processing difficult. How can I improve its solubility?

Answer: Aromatic polyimides and polyamides are known for their often-poor solubility due to their rigid backbones and strong intermolecular interactions.[3][4] Several strategies can be employed to enhance the solubility of polymers derived from TAPB:

  • Incorporate Flexible Linkages: The ether linkages in TAPB already contribute to improved flexibility and solubility compared to analogous monomers without them.[4] This can be further enhanced by selecting A2 monomers that also contain flexible groups (e.g., -O-, -SO2-).

  • Introduce Bulky Side Groups: The incorporation of bulky, non-planar groups into the polymer backbone disrupts chain packing and reduces intermolecular forces, thereby increasing solubility.[4][5] This can be achieved by using appropriately substituted A2 monomers.

  • Utilize Fluorinated Monomers: Using fluorinated dianhydrides, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), can significantly improve the solubility of the resulting polyimides.[6]

  • Control Molecular Weight: Very high molecular weight polymers tend to be less soluble. Adjusting the monomer stoichiometry or reaction time can help to control the molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity requirement for this compound (TAPB) monomer?

A1: High monomer purity is crucial for achieving high molecular weight polymers and avoiding side reactions. It is recommended to use TAPB with a purity of >98%.[7][8] Impurities can act as chain terminators, leading to lower molecular weights. Purification of TAPB can be performed by recrystallization from a suitable solvent system.

Q2: How can I control the molecular weight and polydispersity of hyperbranched polymers synthesized from TAPB?

A2: Controlling the molecular weight and polydispersity index (PDI) of hyperbranched polymers is a significant challenge.[2][9] Strategies to achieve better control include:

  • Monomer Ratio (A2:B3): The molar ratio of the dianhydride (A2) to the triamine (B3) is a critical parameter that determines the molecular weight and the nature of the terminal groups of the hyperbranched polyimide.[6][10]

  • Slow Monomer Addition: As mentioned in the troubleshooting guide, the slow addition of one monomer to the other is a widely used technique to control the growth of hyperbranched polymers and reduce PDI.[2]

  • Use of a Core Molecule: Introducing a multifunctional core molecule with higher reactivity than the AB2 monomer can help in synthesizing hyperbranched polymers with a more uniform structure and lower PDI.[2]

Q3: What are the key steps in synthesizing a hyperbranched polyimide from TAPB and a dianhydride?

A3: The synthesis of hyperbranched polyimides from TAPB (a B3 monomer) and a dianhydride (an A2 monomer) typically follows a two-step process:

  • Poly(amic acid) Formation: The TAPB and dianhydride are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) precursor.[6][11]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically between 200-300°C) to induce cyclodehydration.[12]

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine, are added to the poly(amic acid) solution at a lower temperature to achieve imidization.[11]

Experimental Workflow for Hyperbranched Polyimide Synthesis:

cluster_synthesis Synthesis cluster_imidization Imidization Methods cluster_characterization Characterization monomer_prep Monomer Preparation (TAPB & Dianhydride) dissolution Dissolution in Aprotic Solvent monomer_prep->dissolution reaction Poly(amic acid) Formation (RT) dissolution->reaction imidization Imidization reaction->imidization thermal Thermal Imidization (High Temp) imidization->thermal chemical Chemical Imidization (Dehydrating Agent) imidization->chemical ftir FTIR thermal->ftir chemical->ftir nmr NMR ftir->nmr gpc GPC nmr->gpc tga TGA gpc->tga

Caption: General experimental workflow for the synthesis and characterization of hyperbranched polyimides from TAPB.

Data Presentation

Table 1: Properties of Hyperbranched Polyimides Derived from this compound (TAPB) and Various Dianhydrides.

Dianhydride (A2)Polymer TypeGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (T10, °C)Dielectric Constant (1 MHz)SolubilityReference(s)
BTDAPolyimide230-260> 4503.08-3.29Soluble in most common organic solvents[7][13]
PMDAPolyimide230-260> 4503.08-3.29Soluble in most common organic solvents[7][13]
6FDAPolyimide---Good in chloroform, THF, acetone[6]

BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; PMDA: Pyromellitic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride.

Table 2: Solubility of Aromatic Polyamides and Polyimides Based on Diamine Monomers with Flexible Linkages.

Polymer TypeMonomersSolventSolubilityReference(s)
Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene + various diacidsNMP, DMAc, Cyclohexanone, THFSoluble[4]
Poly(ether ether ketone amide)1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene + IPC/TPCNMP, DMSO, DMF, DMAcSoluble[14]
Polyimide3,6-Bis(4-aminophenoxy)benzonorbornane + various dianhydridesPolar organic solventsGood for some with flexible backbones[15]
PolyimideBTDA + 4,4′-methylenebis(2-tert-butylaniline)Chloroform, THF, DioxaneExcellent[14]

NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMSO: Dimethyl sulfoxide; DMF: N,N-dimethylformamide; THF: Tetrahydrofuran; IPC: Isophthaloyl chloride; TPC: Terephthaloyl chloride; BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride.

Experimental Protocols

Protocol 1: Synthesis of Amine-Terminated Hyperbranched Polyimide

This protocol is a general procedure for the synthesis of an amine-terminated hyperbranched polyimide via a two-step method.[10][13]

Materials:

  • This compound (TAPB)

  • Dianhydride (e.g., BTDA or PMDA)

  • N,N-dimethylformamide (DMF), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TAPB (1 molar equivalent) in anhydrous DMF.

    • Slowly add the dianhydride (1 molar equivalent) portion-wise to the stirred solution of TAPB at room temperature under a nitrogen atmosphere. The dropwise addition is recommended to avoid high local concentrations.[13]

    • Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of the poly(amic acid). The solution should become viscous.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add acetic anhydride (4 molar equivalents) and pyridine (2 molar equivalents) as the imidization agent and catalyst, respectively.

    • Stir the reaction mixture at room temperature for 12 hours, followed by heating at 80°C for an additional 4 hours.

    • Cool the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

    • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C for 24 hours.

Protocol 2: Synthesis of Anhydride-Terminated Hyperbranched Polyimide

This protocol describes the synthesis of an anhydride-terminated hyperbranched polyimide.[10][13]

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask, dissolve the dianhydride (2 molar equivalents) in anhydrous DMF.

    • Slowly add a solution of TAPB (1 molar equivalent) in DMF to the stirred solution of the dianhydride at room temperature under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24 hours.

  • Imidization and Purification:

    • Follow the same imidization and purification steps as described in Protocol 1.

Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific monomers and desired polymer properties. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Controlling Molecular Weight in Hyperbranched Polymers from 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of hyperbranched polymers synthesized from 1,3,5-Tris(4-aminophenoxy)benzene (TAPB).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of hyperbranched polymers using TAPB as the B3 monomer and a generic A2-type dianhydride.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My polymerization reaction is resulting in a hyperbranched polyimide with a lower than expected molecular weight. What are the potential causes and how can I increase the molecular weight?

  • Answer: Low molecular weight in hyperbranched polyimides from TAPB is a common issue that can stem from several factors:

    • Suboptimal Monomer Molar Ratio: The stoichiometry of the A2 dianhydride and B3 triamine monomers is a critical determinant of the final molecular weight.[1] For an A2 + B3 polymerization, a 1:1 molar ratio of functional groups (anhydride to amine) is often optimal for achieving high molecular weight. However, slight adjustments may be necessary depending on the specific monomers and reaction conditions.

    • Monomer Impurities: Impurities in the this compound or the dianhydride monomer can act as chain stoppers, prematurely terminating the polymerization and leading to lower molecular weight. Ensure high purity of your monomers through appropriate purification techniques like recrystallization or sublimation.

    • Deactivated Amine Groups: The reactivity of the amine groups on the TAPB monomer is crucial.[1] In some cases, these groups can be deactivated, resulting in incomplete reaction and low molecular weight polymers.[1] To enhance reactivity, consider derivatization techniques such as in situ silylation of the amine groups.[1]

    • Incomplete Reaction: The polymerization may not have proceeded to a high enough conversion to achieve the desired molecular weight. Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.

    • Premature Precipitation: If the growing polymer precipitates from the reaction solution before reaching a high molecular weight, further chain growth will be hindered. Ensure the chosen solvent can maintain the solubility of the polymer throughout the reaction.

Issue 2: Gel Formation During Polymerization

  • Question: My reaction mixture is forming an insoluble gel. How can I prevent this?

  • Answer: Gelation is a significant challenge in A2 + B3 polymerizations and occurs when extensive cross-linking leads to the formation of an infinite polymer network.[2] Here are key strategies to avoid gelation:

    • Slow Monomer Addition: A critical technique to prevent gelation is the slow and controlled addition of one monomer solution to the other.[2][3] For instance, slowly adding the TAPB (B3) solution to the dianhydride (A2) solution helps to maintain a low concentration of the B3 monomer, which can suppress uncontrolled cross-linking.[3]

    • Reaction Concentration: Conducting the polymerization at a relatively low monomer concentration can reduce the likelihood of intermolecular cross-linking that leads to gelation.

    • Monomer Molar Ratio: Carefully controlling the A2:B3 molar ratio is crucial. An excess of either monomer can, under certain conditions, promote gelation.

    • Temperature Control: The reaction temperature can influence the rate of side reactions that may lead to cross-linking. Maintaining a consistent and optimized temperature throughout the polymerization is important.

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The synthesized hyperbranched polymer has a very broad molecular weight distribution (high PDI). How can I achieve a narrower PDI?

  • Answer: Hyperbranched polymers synthesized via one-pot methods often exhibit broad molecular weight distributions.[4] Achieving a narrow PDI can be challenging, but the following strategies can help:

    • Controlled Monomer Addition: As with preventing gelation, the slow addition of one monomer to the other can help in achieving a more controlled polymerization and a narrower PDI.

    • Use of a Core Molecule: Introducing a multifunctional core molecule (a Bx-type core) at the start of the polymerization and slowly adding the AB2 monomer can lead to a more controlled, stepwise growth and a narrower PDI.[5][6]

    • Fractional Precipitation: After synthesis, the polymer can be fractionated by dissolving it in a good solvent and gradually adding a non-solvent to precipitate fractions with different molecular weights. This allows for the isolation of fractions with a narrower PDI.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for preparing hyperbranched polyimides from this compound?

A1: The most common method is a two-step A2 + B3 polycondensation reaction.[1][3][4]

  • Poly(amic acid) Formation: The this compound (B3 triamine) is reacted with an aromatic dianhydride (A2) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final hyperbranched polyimide through either thermal or chemical imidization.[3][4] Thermal imidization involves heating the poly(amic acid) solution, while chemical imidization is carried out at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

Q2: How does the monomer addition order affect the terminal groups of the hyperbranched polymer?

A2: The order of monomer addition is a key factor in determining the nature of the terminal functional groups of the resulting hyperbranched polyimide.[4][7][8]

  • Amine-terminated: Slowly adding the dianhydride (A2) solution to the this compound (B3) solution will result in an amine-terminated hyperbranched polyimide.[4]

  • Anhydride-terminated: Conversely, slowly adding the TAPB solution to the dianhydride solution will yield an anhydride-terminated polymer.[4]

Q3: How can I characterize the molecular weight and degree of branching of my hyperbranched polymer?

A3:

  • Molecular Weight: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of polymers.[9][10][11][12][13] It's important to note that the hydrodynamic volume of hyperbranched polymers is smaller than that of linear polymers of the same molecular weight, which can affect the accuracy of GPC results if not calibrated appropriately.[14]

  • Degree of Branching (DB): The degree of branching is a crucial parameter that defines the structure of a hyperbranched polymer. It can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR or ¹³C NMR).[1][15][16][17] By comparing the integrals of signals corresponding to dendritic, linear, and terminal units, the DB can be calculated.[1][15]

Data Presentation

The following table summarizes the expected outcomes of varying key experimental parameters on the molecular weight and terminal groups of hyperbranched polyimides synthesized from this compound (B3) and a generic dianhydride (A2).

Parameter Condition 1 Effect on Molecular Weight Condition 2 Effect on Molecular Weight Resulting Terminal Groups
A2:B3 Molar Ratio 1.5 : 1High1 : 1.5Generally LowerAnhydride
Monomer Addition Order A2 added to B3Can be highB3 added to A2Can be highAmine
Monomer Concentration HighHigher, but risk of gelationLowLower, but controlledDependent on other factors
Reaction Temperature Optimized (e.g., 180-200°C for thermal imidization)HighToo Low/Too HighLowDependent on other factors
Reaction Time Sufficiently longHighToo shortLowDependent on other factors

Experimental Protocols

1. Synthesis of Amine-Terminated Hyperbranched Poly(amic acid)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (TAPB) in anhydrous N-methyl-2-pyrrolidone (NMP) to a concentration of approximately 10-15% (w/v).

  • In a separate flask, dissolve the dianhydride monomer in anhydrous NMP.

  • Slowly add the dianhydride solution dropwise to the stirred TAPB solution at room temperature under a nitrogen atmosphere. The molar ratio of dianhydride to TAPB should be carefully controlled (e.g., a 1.5:1 ratio of anhydride groups to amine groups is a good starting point).

  • Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of the poly(amic acid) precursor.

2. Chemical Imidization to Form Hyperbranched Polyimide

  • To the poly(amic acid) solution from the previous step, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio with respect to the repeating unit of the poly(amic acid)).

  • Stir the reaction mixture at room temperature for 12 hours, followed by heating to 80°C for an additional 4 hours to ensure complete imidization.

  • Precipitate the resulting hyperbranched polyimide by pouring the reaction solution into a large volume of a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

3. Characterization by Gel Permeation Chromatography (GPC)

  • Prepare a dilute solution of the dried hyperbranched polyimide in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) containing LiBr).

  • Filter the solution through a 0.45 µm filter before injection.

  • Calibrate the GPC system with linear polystyrene or polymethyl methacrylate standards. Be mindful that the hydrodynamic volume of hyperbranched polymers differs from linear polymers, so the obtained molecular weights are relative.

  • Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer_prep Monomer Preparation (TAPB and Dianhydride in NMP) polymerization A2 + B3 Polycondensation (Formation of Poly(amic acid)) monomer_prep->polymerization Slow Addition imidization Imidization (Chemical or Thermal) polymerization->imidization purification Purification (Precipitation and Drying) imidization->purification final_polymer Final Hyperbranched Polyimide purification->final_polymer gpc GPC/SEC Analysis nmr NMR Spectroscopy final_polymer->gpc Molecular Weight (Mw, Mn, PDI) final_polymer->nmr Degree of Branching (DB)

Caption: Experimental workflow for the synthesis and characterization of hyperbranched polyimides.

polymerization_scheme cluster_polymer Hyperbranched Polymer Structure B3 B3 A2_1 A2 A2_2 A2 A2_3 A2 D Dendritic Unit L1 Linear Unit D->L1 L2 Linear Unit D->L2 T3 Terminal Unit D->T3 T1 Terminal Unit L1->T1 T2 Terminal Unit L2->T2 label_reactants Reactants label_polymer Resulting Structure

Caption: Schematic of A2 + B3 polymerization leading to a hyperbranched structure.

References

optimizing reaction conditions for 1,3,5-Tris(4-aminophenoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Tris(4-aminophenoxy)benzene.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The following diagram illustrates the general experimental workflow.

Synthesis Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Reduction of Nitro Groups Phloroglucinol Phloroglucinol SNAr_Reaction Reaction in polar aprotic solvent (e.g., DMSO) with base (e.g., K₂CO₃) Phloroglucinol->SNAr_Reaction p-Halonitrobenzene p-Halonitrobenzene p-Halonitrobenzene->SNAr_Reaction TNPB_Intermediate 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) SNAr_Reaction->TNPB_Intermediate Purification1 Purification (e.g., Recrystallization) TNPB_Intermediate->Purification1 TNPB_Purified Purified TNPB Purification1->TNPB_Purified Proceed to Step 2 Reduction_Reaction Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation) TNPB_Purified->Reduction_Reaction TAPOB_Product This compound (TAPOB) Reduction_Reaction->TAPOB_Product Purification2 Purification (e.g., Recrystallization) TAPOB_Product->Purification2

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)

Question: The SNAr reaction is slow or incomplete, resulting in a low yield of the TNPB intermediate. What are the possible causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete nucleophilic aromatic substitution reaction. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure that the phloroglucinol is of high purity and anhydrous. The presence of water can interfere with the reaction.

  • Base Strength and Solubility: Potassium carbonate (K₂CO₃) is a commonly used base. Ensure it is finely ground and dry to maximize its reactivity. In some cases, a stronger base like cesium carbonate (Cs₂CO₃) may improve the reaction rate, although it is more expensive.

  • Solvent Choice: A polar aprotic solvent is essential for this reaction. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good choices as they effectively solvate the potassium salt of phloroglucinol. Ensure the solvent is anhydrous.

  • Leaving Group: The nature of the halogen on the p-halonitrobenzene affects the reaction rate. Generally, the reactivity order is F > Cl > Br > I for nucleophilic aromatic substitution. Therefore, using p-fluoronitrobenzene can significantly increase the reaction rate compared to p-chloronitrobenzene.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 60-80 °C) can increase the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition.

  • Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

Question: The purified TNPB intermediate has a low melting point and appears impure. What are the likely side products and how can they be removed?

Answer:

Incomplete reaction is a common source of impurities. The crude product may contain mono- and di-substituted intermediates.

  • Identification of Impurities: These partially substituted products can be identified by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: Recrystallization is the most common method for purifying the TNPB intermediate. A suitable solvent system, such as ethanol or a mixture of DMF and water, can be used to selectively crystallize the desired trisubstituted product, leaving the more soluble intermediates in the mother liquor.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB) to this compound (TAPOB)

Question: The reduction of the nitro groups is incomplete, leading to a mixture of products. How can this be addressed?

Answer:

Incomplete reduction can result from several factors:

  • Reducing Agent:

    • Tin(II) Chloride (SnCl₂): This is a classic and effective method. Ensure that a sufficient excess of SnCl₂ and concentrated hydrochloric acid is used. The reaction may require heating to proceed to completion.

    • Catalytic Hydrogenation: This method, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine), is a cleaner alternative. Ensure the catalyst is active and that the reaction is carried out under appropriate pressure and for a sufficient duration.

  • Reaction Conditions:

    • Temperature: For SnCl₂ reductions, heating is often necessary. For catalytic hydrogenation, the reaction is typically run at room temperature but may require elevated pressure.

    • Reaction Time: Monitor the reaction by TLC to ensure all the nitro groups have been reduced.

Question: The final TAPOB product is discolored (e.g., brown or black). What is the cause and how can it be purified?

Answer:

The amine groups in TAPOB are susceptible to oxidation, which can lead to discoloration.

  • Minimizing Oxidation: It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) during the reduction, work-up, and purification steps. Degassing solvents can also be beneficial.

  • Purification:

    • Recrystallization: Recrystallization from a suitable solvent, such as a mixture of ethanol and water, is an effective way to purify the final product and remove colored impurities.

    • Activated Carbon: Treating a solution of the crude product with activated carbon can help to remove colored impurities before recrystallization.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the two-step synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific reaction conditions and purification methods used. Reported yields for the two-step process can range from moderate to good. Optimizing each step is crucial for maximizing the overall yield.

Q2: Which p-halonitrobenzene is the best choice for the SNAr reaction?

A2: p-Fluoronitrobenzene is generally the most reactive and will typically give higher yields and faster reaction times compared to p-chloronitrobenzene due to the higher electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • p-Halonitrobenzenes: These are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: DMSO and DMF are skin-absorbable. Avoid direct contact.

  • Reducing Agents:

    • SnCl₂/HCl: This reaction is highly acidic. Handle concentrated HCl with care.

    • Catalytic Hydrogenation: Hydrogen gas is flammable and should be handled with appropriate safety measures. Hydrazine is toxic and carcinogenic.

  • Inert Atmosphere: When working with the final amine product, an inert atmosphere is recommended to prevent oxidation.

Q4: How can I confirm the identity and purity of the final this compound product?

A4: The structure and purity of the final product can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., N-H and C-O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)
ParameterCondition 1Condition 2Condition 3
p-Halonitrobenzene p-Chloronitrobenzenep-Fluoronitrobenzenep-Fluoronitrobenzene
Base K₂CO₃K₂CO₃Cs₂CO₃
Solvent DMSODMSODMF
Temperature 80 °C80 °CRoom Temperature
Typical Yield ModerateGood to ExcellentGood to Excellent
Reaction Time SlowerFasterFast

Note: This table provides a qualitative comparison based on general principles of nucleophilic aromatic substitution. Actual yields and reaction times will vary based on specific experimental details.

Table 2: Comparison of Reduction Methods for the Conversion of TNPB to TAPOB
MethodReducing AgentSolventKey ConsiderationsTypical Yield
Stannous Chloride Reduction SnCl₂·2H₂O / conc. HClEthanolRequires acidic conditions and careful work-up.Good
Catalytic Hydrogenation H₂ gas / Pd/CEthanol / THFCleaner reaction, requires specialized equipment for handling hydrogen gas.Good to Excellent
Transfer Hydrogenation Hydrazine / Pd/CEthanolAvoids the need for a hydrogen gas cylinder, but hydrazine is toxic.Good

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (TNPB)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent), p-fluoronitrobenzene (3.3 equivalents), and anhydrous potassium carbonate (3.3 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water with stirring.

  • A yellow precipitate of TNPB will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

  • Purify the crude TNPB by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.

  • Dry the purified TNPB in a vacuum oven.

Protocol 2: Synthesis of this compound (TAPOB) via SnCl₂ Reduction
  • To a round-bottom flask, add the purified 1,3,5-Tris(4-nitrophenoxy)benzene (1 equivalent) and ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~10-12 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts. The pH should be basic.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude TAPOB by recrystallization from an ethanol/water mixture to obtain a white or off-white solid.

  • Dry the final product under vacuum.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.

Troubleshooting Logic cluster_synthesis Synthesis of TAPOB cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Final Product Start Start Problem Problem Encountered? Start->Problem Step1_Issue Low Yield in Step 1 (SNAr) Problem->Step1_Issue Yes Step2_Issue Low Yield/Purity in Step 2 (Reduction) Problem->Step2_Issue Yes Final_Product_Issue Discolored Final Product Problem->Final_Product_Issue Yes End Successful Synthesis Problem->End No Check_Reagents1 Check Reagent Purity (Phloroglucinol, Base) Step1_Issue->Check_Reagents1 Optimize_Conditions1 Optimize Conditions: - Use p-Fluoronitrobenzene - Anhydrous Solvent - Adjust Temperature Step1_Issue->Optimize_Conditions1 Check_Reducer Ensure Excess of Reducing Agent Step2_Issue->Check_Reducer Optimize_Conditions2 Optimize Conditions: - Adjust Temperature - Sufficient Reaction Time Step2_Issue->Optimize_Conditions2 Prevent_Oxidation Work under Inert Atmosphere Final_Product_Issue->Prevent_Oxidation Purify Purify by: - Recrystallization - Activated Carbon - Column Chromatography Final_Product_Issue->Purify Monitor_Reaction1 Monitor by TLC Check_Reagents1->Monitor_Reaction1 Optimize_Conditions1->Monitor_Reaction1 Monitor_Reaction2 Monitor by TLC Check_Reducer->Monitor_Reaction2 Optimize_Conditions2->Monitor_Reaction2

Caption: A logical diagram for troubleshooting common synthesis issues.

Technical Support Center: Polymerization of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the polymerization of TAPOB, particularly in the synthesis of hyperbranched polyimides.

Issue 1: Premature Gelation or Cross-linking

Q: My reaction mixture turned into an insoluble gel before reaching the desired molecular weight. What causes this and how can I prevent it?

A: Premature gelation is the most common side reaction when polymerizing a trifunctional (B₃) monomer like TAPOB with a difunctional (A₂) comonomer such as a dianhydride. It occurs when an infinite polymer network forms. Here are the primary causes and solutions:

  • Incorrect Monomer Stoichiometry: An excess of the trifunctional amine or allowing the reaction to proceed to very high conversion with a stoichiometric ratio can lead to extensive cross-linking.

    • Solution: Carefully control the molar ratio of the monomers. To obtain a soluble hyperbranched polymer, the reaction is often performed with a non-stoichiometric feed ratio. For example, using a molar ratio of dianhydride (A₂) to triamine (B₃) greater than 1.5 will theoretically prevent gelation. The specific ratio can be adjusted to control the molecular weight and the nature of the end-groups (anhydride-terminated).

  • Reaction Concentration: High monomer concentrations can accelerate the rate of intermolecular reactions, leading to rapid network formation.

    • Solution: Conduct the polymerization at a lower monomer concentration. For instance, maintaining a final solid concentration of around 5% can help to avoid gel formation.[1]

  • Order of Monomer Addition: The way monomers are introduced into the reaction vessel can significantly impact the polymerization process.

    • Solution: A controlled addition sequence is crucial. For instance, adding the triamine solution dropwise to the dianhydride solution can help to maintain a local excess of the dianhydride, favoring the formation of smaller, soluble branched structures over an infinite network.[2]

Issue 2: Low Molecular Weight of the Final Polymer

Q: The molecular weight of my polymer is consistently lower than expected. What are the possible reasons?

A: Achieving a low molecular weight can be due to several factors that either terminate the chain growth prematurely or hinder the reactivity of the monomers.

  • Monomer Impurities: Impurities in either the TAPOB or the dianhydride can act as chain stoppers. Monofunctional amines or anhydrides are common culprits. Water is also a significant impurity as it can react with the dianhydride.

    • Solution: Ensure the high purity of your monomers. Recrystallize or sublime the monomers before use. Dry all monomers and solvents thoroughly. TAPOB should be a white to pale yellow crystalline solid.

  • Deactivated Amine Groups: The reactivity of the amine groups on TAPOB can be reduced under certain conditions.

    • Solution: In some cases, derivatization techniques like in-situ silylation of the amine groups can enhance their nucleophilicity and lead to higher molecular weight polymers under milder conditions.[3]

  • Non-optimal Reaction Conditions: Inappropriate reaction temperature or time can lead to incomplete polymerization.

    • Solution: Optimize the reaction temperature and time based on the specific monomers and solvent used. The formation of the poly(amic acid) intermediate is typically carried out at room temperature for several hours to ensure complete reaction.

Issue 3: Discoloration of the Polymer

Q: My final polymer is colored (e.g., dark brown or reddish) even though the monomers are colorless or pale yellow. Why is this happening?

A: Discoloration is often a sign of side reactions involving the aromatic amine groups, particularly oxidation.

  • Oxidation of Amine Groups: The amine functionalities of TAPOB are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of colored quinone-like structures within the polymer backbone.

    • Solution: Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) to minimize exposure to oxygen. Use freshly purified and deoxygenated solvents.

  • High-Temperature Imidization: While thermal imidization is a common method, prolonged exposure to high temperatures can sometimes lead to degradation and discoloration.

    • Solution: If thermal imidization is causing discoloration, consider using chemical imidization at lower temperatures. A mixture of acetic anhydride and a tertiary amine (like pyridine or triethylamine) can effectively convert the poly(amic acid) to the polyimide at or near room temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step process for polymerizing this compound with a dianhydride?

A1: The most common method is a two-step polycondensation:

  • Formation of Poly(amic acid): The triamine (TAPOB) is reacted with a dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature. This forms a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by either:

    • Thermal Imidization: Heating the poly(amic acid) solution or film in stages, often up to 300°C.[4]

    • Chemical Imidization: Treating the poly(amic acid) solution with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at a lower temperature.[1]

Q2: How can I control the end-groups of the hyperbranched polymer?

A2: The nature of the terminal groups (amine or anhydride) can be controlled by the monomer addition order and stoichiometry.[2]

  • Amine-terminated: Add the dianhydride solution to the triamine solution. A molar ratio of triamine to dianhydride of 1:1 is typically used.

  • Anhydride-terminated: Add the triamine solution to the dianhydride solution. A molar ratio of triamine to dianhydride of 1:2 is often employed.

Q3: What are the key differences between thermal and chemical imidization?

A3:

  • Thermal Imidization:

    • Advantages: Simpler procedure, avoids the use of additional reagents.

    • Disadvantages: Requires high temperatures which can sometimes cause degradation or side reactions. The reverse propagation reaction can occur, potentially affecting molecular weight.

  • Chemical Imidization:

    • Advantages: Can be performed at lower temperatures, minimizing thermal degradation. The reverse propagation reaction is less likely to occur.

    • Disadvantages: Involves hazardous reagents. There is a possibility of isoimide formation as a side reaction. Incomplete imidization can occur if the polymer precipitates before the reaction is complete.

Q4: How can I confirm that the imidization is complete?

A4: The completion of imidization can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy. You should observe the disappearance of the amide and carboxylic acid peaks from the poly(amic acid) and the appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹ for the asymmetric and symmetric C=O stretching, respectively, and ~1370 cm⁻¹ for C-N stretching).

Data Presentation

Table 1: Recommended Monomer Ratios for Anhydride-Terminated Hyperbranched Polyimide Synthesis

Triamine (B₃)Dianhydride (A₂)Molar Ratio (B₃:A₂)Reference
This compoundPyromellitic dianhydride (PMDA)1:2[2]
This compound3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)1:2[5]
This compound4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)1:2[2]

Table 2: Properties of Hyperbranched Polyimides from a TAPOB Analogue

DianhydrideGlass Transition Temp. (T_g)10% Weight Loss Temp. (T₁₀)Dielectric Constant (1 MHz)Reference
BTDA230-260 °C> 450 °C3.08–3.29[5]
PMDA230-260 °C> 450 °C3.08–3.29[5]

Experimental Protocols

Protocol: Synthesis of Anhydride-Terminated Hyperbranched Polyimide from TAPOB and 6FDA

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound (TAPOB), high purity

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Triethylamine

  • Acetic anhydride

  • Ethanol

Procedure:

  • Drying: Thoroughly dry TAPOB and 6FDA under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours before use.

  • Reaction Setup: Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Dianhydride Solution: Under a nitrogen atmosphere, dissolve 6FDA in anhydrous DMAc in the reaction flask.

  • Triamine Solution: In a separate flask, dissolve TAPOB in anhydrous DMAc.

  • Poly(amic acid) Formation: Slowly add the TAPOB solution dropwise to the stirred 6FDA solution at room temperature over a period of 1-2 hours. After the addition is complete, continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution. The final solids content should be controlled to prevent gelation (e.g., 5-10 wt%).[1]

  • Chemical Imidization: To the poly(amic acid) solution, add triethylamine and acetic anhydride. Heat the mixture to 70°C and maintain for 12 hours.[1]

  • Precipitation and Purification: Cool the resulting polyimide solution to room temperature and pour it into a large volume of ethanol to precipitate the polymer.

  • Washing and Drying: Collect the precipitate by filtration, wash it thoroughly with ethanol, and dry it under vacuum at 80°C for 24 hours.

Visualizations

Side_Reactions cluster_main Main Polymerization Pathway cluster_side Potential Side Reactions TAPOB This compound (B₃) PAA Poly(amic acid) Precursor TAPOB->PAA + Dianhydride Oxidized Oxidized Polymer (Colored Impurities) TAPOB->Oxidized O₂ / Heat Dianhydride Dianhydride (A₂) Dianhydride->PAA HBPI Hyperbranched Polyimide PAA->HBPI Imidization (-H₂O) Gel Insoluble Gel (Cross-linking) PAA->Gel High Conversion/ High Concentration Incomplete Incomplete Imidization (Amic Acid Defects) PAA->Incomplete Insufficient Heat/ Short Reaction Time

Caption: Main polymerization pathway vs. potential side reactions.

Troubleshooting_Workflow Start Polymerization Issue Identified Issue_Gel Premature Gelation? Start->Issue_Gel Issue_LowMW Low Molecular Weight? Issue_Gel->Issue_LowMW No Sol_Stoichiometry Adjust Monomer Ratio (e.g., A₂:B₃ > 1.5) Issue_Gel->Sol_Stoichiometry Yes Issue_Color Discoloration? Issue_LowMW->Issue_Color No Sol_Purity Purify Monomers and Solvents Issue_LowMW->Sol_Purity Yes Sol_Inert Ensure Inert Atmosphere (N₂/Ar) Issue_Color->Sol_Inert Yes End End Issue_Color->End No Sol_Concentration Lower Monomer Concentration Sol_Stoichiometry->Sol_Concentration Sol_Addition Control Monomer Addition Order Sol_Concentration->Sol_Addition Sol_Imidization Consider Chemical Imidization Sol_Inert->Sol_Imidization

Caption: Troubleshooting workflow for common polymerization issues.

References

Technical Support Center: Enhancing the Solubility of Polyimides Based on 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and processing of polyimides derived from 1,3,5-Tris(4-aminophenoxy)benzene (TAPB).

Frequently Asked Questions (FAQs)

Q1: Why are polyimides based on this compound (TAPB) generally more soluble than their linear, rigid counterparts?

Aromatic polyimides are known for their exceptional thermal and mechanical properties, which stem from their rigid molecular structure and strong intermolecular forces.[1] This high degree of order often leads to poor solubility in common organic solvents.[1] However, polyimides synthesized using the B3-type triamine monomer, this compound, exhibit enhanced solubility due to several key structural features:

  • Hyperbranched Architecture: The reaction of a B3 monomer (TAPB) with an A2-type dianhydride results in a hyperbranched polymer structure.[2][3] This three-dimensional, globular architecture prevents the dense chain packing that is characteristic of linear polyimides, thereby reducing intermolecular forces and allowing solvent molecules to penetrate more easily.[4]

  • Flexible Ether Linkages: The TAPB monomer inherently contains flexible ether (-O-) linkages.[5] These linkages increase the rotational freedom of the polymer backbone, further disrupting chain packing and contributing to improved solubility.[1]

  • Non-Coplanar Structure: The 1,3,5-substitution pattern of the central benzene ring in TAPB creates a non-coplanar, bent structure in the resulting polymer, which hinders the formation of highly ordered, crystalline domains that are often insoluble.[1]

Q2: Which dianhydrides are commonly used with TAPB to synthesize soluble polyimides?

Several commercially available dianhydrides can be successfully polymerized with TAPB to yield soluble hyperbranched polyimides (HBPIs).[2][6] The choice of dianhydride is a critical parameter that influences the final properties of the polymer, including its solubility.[5] Commonly used dianhydrides include:

  • Pyromellitic dianhydride (PMDA): Often results in polyimides with high thermal stability, though solubility might be less pronounced compared to those made with more flexible dianhydrides.[2][3]

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA): The ketone linkage in BTDA introduces some flexibility, generally leading to good solubility.[2][3]

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): The bulky, flexible hexafluoroisopropylidene group is highly effective at disrupting chain packing, making 6FDA-based polyimides exceptionally soluble in a wide range of organic solvents.[5][6]

Q3: What is the typical method for synthesizing soluble polyimides from TAPB?

The most common method is a two-step polycondensation reaction.[7]

  • Poly(amic acid) Formation: The reaction is initiated between the triamine (TAPB) and a dianhydride in a polar aprotic solvent (e.g., NMP, DMAc) at a low temperature (0-5 °C) to form a soluble poly(amic acid) precursor.[1]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either chemical or thermal imidization. Chemical imidization, using agents like acetic anhydride and pyridine at moderate temperatures, is often preferred for maintaining solubility as it can be performed at lower temperatures, reducing the risk of precipitation that can occur during high-temperature thermal curing.[1][8]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of TAPB-based polyimides.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation during polymerization (Poly(amic acid) stage) The concentration of monomers is too high, leading to premature precipitation of the high molecular weight poly(amic acid).Decrease the initial monomer concentration. A solids concentration of 10-15 wt% is a good starting point.
The reaction temperature is too high, causing partial imidization and loss of solubility.Maintain a low reaction temperature (0-5 °C) during the addition of the dianhydride.
Gel formation during polymerization This is a common issue in A2 + B3 polycondensation. Gelation can occur if the reaction proceeds too quickly or if local concentrations of monomers are not well-controlled, leading to cross-linking.Add the dianhydride solution slowly to the stirred solution of the triamine (TAPB). This ensures the dianhydride concentration remains low, minimizing the risk of gelation.[8] Vigorous mechanical stirring is crucial for maintaining a homogeneous reaction mixture.
Final polyimide powder is insoluble or only partially soluble The chosen dianhydride is too rigid (e.g., PMDA), leading to strong intermolecular forces.1. Modify the Dianhydride: Synthesize a copolyimide by introducing a more flexible dianhydride like 6FDA into the reaction. Even a small molar percentage can significantly enhance solubility.[1] 2. Control Molecular Weight: Adjust the molar ratio of the A2 dianhydride to the B3 triamine to control the molecular weight and the nature of the terminal groups.[5]
High-temperature thermal imidization has led to some cross-linking or aggregation.Use chemical imidization at a lower temperature (e.g., 80-100 °C) to achieve cyclization without inducing insolubility.[1]
Difficulty in casting a uniform film from solution The polyimide solution is too viscous.Reduce the polymer concentration in the casting solvent.
The solvent evaporates too quickly, causing defects.Use a solvent with a higher boiling point (e.g., NMP, m-cresol) and control the evaporation rate by partially covering the casting surface.

Data Presentation: Qualitative Solubility of TAPB-Based Hyperbranched Polyimides

The following table summarizes the qualitative solubility of hyperbranched polyimides (HBPIs) synthesized from this compound and various dianhydrides. The data is compiled from multiple sources to provide a comparative overview.

Polyimide SystemNMPDMAcDMFDMSOTHFChloroformm-Cresol
TAPB-PMDA ++++++++--++
TAPB-BTDA ++++++++++++
TAPB-6FDA ++++++++++++++

Solubility Key:

  • ++ : Soluble at room temperature.[8][9]

  • + : Partially soluble or soluble upon heating.[1]

  • - : Insoluble.[1]

Note: Solubility was generally tested by attempting to dissolve 10 mg of the polymer powder in 1 mL of the solvent.[8]

Experimental Protocols

Protocol 1: Synthesis of a Soluble Hyperbranched Polyimide (TAPB-6FDA)

This protocol describes a general method for synthesizing a highly soluble, anhydride-terminated hyperbranched polyimide via chemical imidization.

1. Poly(amic acid) Synthesis: a. In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer and a dropping funnel, add this compound (TAPB) (1.0 eq). b. Dissolve the TAPB in dry N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of approximately 15 wt%. c. Once the triamine is fully dissolved, cool the solution to 0-5 °C using an ice bath. d. Separately, dissolve 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (2.0 eq) in dry NMP. e. Add the 6FDA solution dropwise to the stirred, cooled TAPB solution over 1-2 hours, ensuring the temperature remains below 10 °C. f. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours to form the viscous poly(amic acid) solution.

2. Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (8.0 eq) and pyridine (4.0 eq). b. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 4-6 hours to ensure complete cyclization to the polyimide.[1] c. Cool the resulting polyimide solution to room temperature.

3. Isolation and Purification: a. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will precipitate the hyperbranched polyimide.[1] b. Collect the fibrous or powdered polymer precipitate by filtration. c. Wash the collected polymer thoroughly with additional methanol to remove residual solvent and imidizing agents. d. Dry the purified polyimide powder in a vacuum oven at 150 °C for 24 hours.

Protocol 2: Qualitative Solubility Testing

a. Add 10 mg of the dried polyimide powder to a vial. b. Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, Chloroform), corresponding to a 1% (w/v) concentration.[1] c. Stir or shake the mixture vigorously at room temperature for 24 hours. d. Observe and record the solubility based on the criteria in the data table key (++ / + / -).

Visualizations

Experimental Workflow for Soluble HBPI Synthesis

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Isolation & Purification a Dissolve TAPB (B3) in NMP b Cool to 0-5 °C a->b c Slowly add Dianhydride (A2) in NMP b->c d Stir at RT for 12-24h c->d e Add Acetic Anhydride & Pyridine d->e Viscous PAA Solution f Heat to 80-100 °C for 4-6h e->f g Precipitate in Methanol f->g Polyimide Solution h Filter and Wash g->h i Dry in Vacuum Oven h->i j Final Soluble Product i->j Soluble HBPI Powder G cluster_Monomers Monomer Structural Features cluster_Polymer Polymer Chain Interactions cluster_Solubility Resulting Solubility M1 Linear/Rigid Monomers (e.g., PMDA, p-PDA) P1 High Chain Packing Strong Intermolecular Forces M1->P1 leads to M2 Flexible Linkages (Ether, Ketone) P2 Disrupted Chain Packing Weak Intermolecular Forces M2->P2 promotes M3 Bulky Side Groups (-CF3 in 6FDA) M3->P2 promotes M4 Non-Coplanar/Branched (TAPB) M4->P2 promotes S1 Poor Solubility P1->S1 results in S2 Enhanced Solubility P2->S2 results in

References

Technical Support Center: Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists synthesizing 1,3,5-Tris(4-aminophenoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established method is a two-step process. It begins with the formation of the nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, through a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of the nitro groups to yield the final triamine product.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis typically starts with phloroglucinol and a p-halonitrobenzene, most commonly p-chloronitrobenzene or p-fluoronitrobenzene.[1] A base is used to facilitate the SNAr reaction.

Q3: What are the primary applications of this compound?

A3: It is a key monomer used in the synthesis of advanced polymers, particularly hyperbranched polyimides and polyamides.[1] These polymers have applications in coatings, adhesives, and as additives to modify the properties of other polymers.[1]

Q4: What is the appearance of this compound?

A4: It is a solid that appears as a white to pale yellow crystalline powder.[2][3]

Q5: Is this compound soluble in water?

A5: No, it is not readily soluble in water at room temperature. It is, however, soluble in organic solvents such as chloroform and dimethylformamide.[2]

Troubleshooting Guide

Problem: Low Yield of 1,3,5-Tris(4-nitrophenoxy)benzene (Step 1: SNAr Reaction)

Possible Cause 1: Ineffective Base

  • Question: Is the base strong enough to deprotonate phloroglucinol effectively?

  • Solution: Ensure an appropriate base, such as potassium carbonate or sodium hydride, is used in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base should be freshly opened or properly stored to avoid deactivation by moisture.

Possible Cause 2: Poor Leaving Group

  • Question: Is the leaving group on the p-halonitrobenzene appropriate?

  • Solution: The choice of the leaving group on the nitroaromatic precursor can significantly impact reaction efficiency.[1] Fluorine is generally a better leaving group than chlorine in SNAr reactions. Consider using p-fluoronitrobenzene instead of p-chloronitrobenzene.

Possible Cause 3: Incomplete Reaction

  • Question: Was the reaction allowed to proceed for a sufficient amount of time and at an adequate temperature?

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.

Problem: Incomplete Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene (Step 2: Reduction)

Possible Cause 1: Inactive Reducing Agent

  • Question: Is the reducing agent active?

  • Solution: A widely used method for this reduction involves tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[1] Ensure the tin(II) chloride is of good quality. Alternatively, other reducing agents like hydrazine with a palladium on carbon catalyst can be used for the reduction of aromatic nitro compounds.[1]

Possible Cause 2: Insufficient Amount of Reducing Agent

  • Question: Was a sufficient stoichiometric amount of the reducing agent used?

  • Solution: Ensure at least three equivalents of the reducing agent are used for every equivalent of the tris-nitro intermediate to reduce all three nitro groups. It is often advisable to use a slight excess.

Problem: Product Purity Issues

Possible Cause 1: Incomplete Reaction or Side Products

  • Question: Does the NMR or HPLC analysis show the presence of starting materials or unexpected peaks?

  • Solution: If the reaction is incomplete, the unreacted intermediates will contaminate the final product. Side reactions can also occur. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.

Possible Cause 2: Residual Catalyst or Reagents

  • Question: Have all inorganic salts and catalysts been removed?

  • Solution: Ensure proper work-up procedures are followed. This may include washing with aqueous solutions to remove salts and filtration to remove solid catalysts. For instance, after the tin(II) chloride reduction, a basic workup is required to neutralize the acid and precipitate the amine product.

Quantitative Data Summary

ParameterReported ValueSource
PurityMin. 98.0% (T, HPLC)[3]
Melting Point151 °C[3]
Molecular Weight399.45 g/mol [3]
Yield (Related Compound)62.2%[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

  • To a solution of phloroglucinol in a polar aprotic solvent such as dimethylformamide (DMF), add three equivalents of a suitable base (e.g., potassium carbonate).

  • Stir the mixture at room temperature until the phloroglucinol is fully deprotonated.

  • Add three equivalents of p-halonitrobenzene (e.g., p-fluoronitrobenzene) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it under vacuum to obtain 1,3,5-Tris(4-nitrophenoxy)benzene.

Step 2: Synthesis of this compound

  • Suspend the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate, followed by concentrated hydrochloric acid.

  • Reflux the mixture and monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start Synthesis step1 Step 1: SNAr Reaction start->step1 check_yield1 Low Yield? step1->check_yield1 cause1_base Check Base Activity check_yield1->cause1_base Yes step2 Step 2: Reduction check_yield1->step2 No cause1_lg Consider Better Leaving Group cause1_base->cause1_lg cause1_time Increase Reaction Time/Temp cause1_lg->cause1_time cause1_time->step1 check_completion2 Incomplete Reaction? step2->check_completion2 cause2_agent Verify Reducing Agent Activity check_completion2->cause2_agent Yes purification Purification check_completion2->purification No cause2_stoich Check Stoichiometry cause2_agent->cause2_stoich cause2_stoich->step2 check_purity Purity Issues? purification->check_purity cause_purity_side Optimize Reaction/Purification check_purity->cause_purity_side Yes end_product Final Product check_purity->end_product No cause_purity_reagents Improve Work-up cause_purity_side->cause_purity_reagents cause_purity_reagents->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Strategies to Improve the Mechanical Properties of TAPOB-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TAPOB-Based Polymers. This resource is designed for researchers, scientists, and drug development professionals working with tris(4-acryloyloxyphenyl)phosphine oxide (TAPOB)-based polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in overcoming common challenges and enhancing the mechanical properties of your materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and processing of TAPOB-based polymers.

Question: My cured TAPOB polymer is brittle and fractures easily. How can I improve its toughness?

Answer: Brittleness in highly crosslinked polymers like those derived from TAPOB is a common issue. Here are several strategies to enhance toughness:

  • Incorporate a Toughening Agent: Blending the TAPOB monomer with a rubbery phase or a thermoplastic elastomer can significantly improve impact strength. The dispersed rubbery particles can act as stress concentrators, initiating crazes that absorb energy and prevent catastrophic failure.

  • Introduce Flexible Monomers: Copolymerizing TAPOB with a flexible difunctional acrylate or methacrylate monomer can increase the length of polymer chains between crosslinks, allowing for more deformation before fracture.

  • Optimize Crosslinking Density: While high crosslinking density contributes to strength and stiffness, it can also lead to brittleness. A slight reduction in crosslinking, by adjusting initiator concentration or curing conditions, can sometimes improve toughness.[1][2] This is a trade-off that needs to be carefully balanced.

Question: The tensile strength of my TAPOB-based polymer is lower than expected. What are the possible causes and solutions?

Answer: Low tensile strength can stem from several factors related to the polymerization process and material composition.

  • Incomplete Polymerization: Insufficient curing time, low initiator concentration, or oxygen inhibition can lead to a low degree of conversion of the acrylate groups, resulting in a poorly formed network with suboptimal mechanical properties.

    • Solution: Ensure complete conversion by optimizing curing conditions (e.g., increasing UV exposure time or temperature) and using an appropriate concentration of a suitable photoinitiator. Consider conducting polymerization in an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition.

  • Poor Interfacial Adhesion (in composites): If you are using fillers or reinforcements, weak bonding between the filler and the TAPOB polymer matrix will lead to premature failure.

    • Solution: Use a silane coupling agent to surface-treat your fillers. This will promote covalent bonding between the inorganic filler and the organic polymer matrix, leading to better stress transfer and improved tensile strength.

  • High Porosity: Voids or bubbles in the cured polymer act as stress concentration points, significantly reducing tensile strength.

    • Solution: Degas the resin mixture thoroughly before curing to remove any dissolved air or volatile components.

Question: I am observing inconsistent mechanical properties between different batches of my TAPOB polymer. What could be the cause?

Answer: Inconsistency in mechanical properties often points to variations in the experimental process.

  • Monomer Purity: Impurities in the TAPOB monomer can interfere with the polymerization reaction, leading to variations in the final properties.

    • Solution: Ensure the purity of your TAPOB monomer. If synthesizing in-house, ensure proper purification steps are followed.

  • Precise Stoichiometry: In multi-component systems (e.g., with co-monomers or fillers), precise control over the ratios of the components is crucial for reproducible results.

  • Curing Conditions: Variations in UV lamp intensity, curing temperature, or curing time will directly impact the crosslinking density and, consequently, the mechanical properties.

    • Solution: Carefully control and monitor all curing parameters. Regularly check the output of your UV source.

Frequently Asked Questions (FAQs)

Q1: What is a typical range for the mechanical properties of crosslinked TAPOB-based polymers?

A1: The mechanical properties of TAPOB-based polymers are highly dependent on the curing conditions and any additives or co-monomers used. Generally, due to its trifunctional nature, highly crosslinked TAPOB polymers will exhibit high modulus and hardness. For dental composites containing phosphine oxide-based photoinitiators, flexural strength can range from approximately 70 to over 100 MPa, and elastic modulus can be in the range of 3 to 5 GPa.[3][4] The specific values for a pure, unfilled TAPOB polymer will depend on the degree of conversion and crosslink density.

Q2: How does the phosphine oxide group in TAPOB influence its mechanical properties?

A2: The phosphine oxide group is known to contribute to several beneficial properties. It can enhance adhesion to substrates, which is advantageous in composite materials and coatings. Furthermore, phosphorus-containing polymers often exhibit inherent flame retardancy. While the direct impact on tensile strength and toughness is complex and depends on the overall polymer structure, the strong intermolecular interactions associated with the polar phosphine oxide group can contribute to a higher glass transition temperature and improved thermal stability.

Q3: Can I use thermal curing instead of photopolymerization for TAPOB?

A3: Yes, thermal curing is a viable option for TAPOB, provided a suitable thermal initiator is used. The choice between photopolymerization and thermal curing will depend on the specific application. Photopolymerization offers rapid, on-demand curing at ambient temperatures, which is ideal for thin films and coatings. Thermal curing may be more suitable for bulk components or systems containing fillers that can scatter UV light. The curing temperature and time will need to be optimized for the specific thermal initiator used.

Q4: What are some suitable photoinitiators for the photopolymerization of TAPOB?

A4: Acylphosphine oxide photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and bis(acyl)phosphine oxide (BAPO), are excellent choices for TAPOB photopolymerization.[3][4] These types of photoinitiators have high initiation efficiency for acrylate monomers and can be used for clear or pigmented systems.

Data Presentation

Table 1: Illustrative Mechanical Properties of Experimental Resin Composites Containing Phosphine Oxide Photoinitiators

PhotoinitiatorFlexural Strength (MPa)Elastic Modulus (GPa)Knoop Hardness (KHN)
BAPO104.3 (± 10.1)4.8 (± 0.5)55.2 (± 2.3)
MAPO101.5 (± 8.7)4.5 (± 0.4)53.8 (± 2.9)
CQ/DMAEMA77.3 (± 8.8)3.2 (± 0.3)41.1 (± 3.1)

Data adapted from studies on experimental dental composites and are intended for comparative purposes. Actual values for specific TAPOB formulations may vary. BAPO: bis(acyl)phosphine oxide; MAPO: mono(acyl)phosphine oxide; CQ/DMAEMA: camphorquinone/dimethylaminoethyl methacrylate.[3][4]

Experimental Protocols

Protocol 1: Preparation and Curing of a TAPOB-Based Polymer Specimen for Mechanical Testing

  • Formulation: In a shaded environment to prevent premature polymerization, accurately weigh and mix the TAPOB monomer with the desired concentration of a photoinitiator (e.g., 0.5 wt% BAPO). If using co-monomers or fillers, add them at this stage and ensure homogeneous mixing.

  • Degassing: Place the mixture in a vacuum chamber to remove any dissolved gases until bubbling ceases. This is crucial to prevent voids in the final cured polymer.

  • Molding: Carefully pour the degassed resin into a silicone mold of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile testing according to ASTM D638).

  • Photocuring: Place the filled mold in a UV curing chamber. Irradiate with a UV source of known intensity and wavelength for a predetermined time to ensure complete polymerization. The curing time will depend on the photoinitiator, its concentration, and the thickness of the sample.

  • Post-Curing: For some systems, a post-curing step at an elevated temperature (below the degradation temperature) can help to complete the polymerization of any remaining unreacted monomers and relieve internal stresses, potentially improving mechanical properties.

  • Specimen Removal and Preparation: Carefully remove the cured polymer from the mold. If necessary, lightly sand the edges to remove any flash.

  • Mechanical Testing: Perform tensile, flexural, or other mechanical tests according to the relevant ASTM or ISO standards.

Mandatory Visualizations

experimental_workflow start Start: Formulation (TAPOB + Photoinitiator) degas Degassing (Vacuum Chamber) start->degas mold Molding (Silicone Mold) degas->mold cure Photocuring (UV Chamber) mold->cure post_cure Post-Curing (Optional, Oven) cure->post_cure test Mechanical Testing (e.g., Tensile Test) post_cure->test end End: Data Analysis test->end

Caption: Experimental workflow for preparing TAPOB-based polymer test specimens.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Observed Problem: Low Mechanical Properties cause1 Incomplete Polymerization problem->cause1 cause2 Poor Interfacial Adhesion (Composites) problem->cause2 cause3 High Porosity problem->cause3 solution1 Optimize Curing Conditions (Time, Intensity, Inert Atmosphere) cause1->solution1 solution2 Use Silane Coupling Agents cause2->solution2 solution3 Degas Resin Mixture cause3->solution3

Caption: Logical relationship for troubleshooting low mechanical properties.

References

Technical Support Center: Thermal Degradation of 1,3,5-Tris(4-aminophenoxy)benzene (TAB) Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,3,5-Tris(4-aminophenoxy)benzene (TAB). The information provided addresses common issues encountered during the thermal analysis of these high-performance polymers.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems observed during the thermogravimetric analysis (TGA) of TAB-derived polymers.

Observed Issue Potential Causes Recommended Actions
Lower than Expected Decomposition Temperature (Td) 1. Incomplete Imidization: Residual poly(amic acid) structures are less thermally stable than the fully imidized polymer. 2. Presence of Residual Solvents: High-boiling point solvents like NMP or DMAc can cause weight loss at lower temperatures. 3. Low Molecular Weight: Shorter polymer chains may degrade at lower temperatures. 4. Presence of Impurities: Residual monomers, catalysts, or side-reaction products can initiate early degradation.1. Optimize Curing Protocol: Ensure complete imidization by adjusting the curing temperature and time. Monitor imidization using FTIR spectroscopy. 2. Thorough Drying: Dry the polymer sample under vacuum at an elevated temperature (below Tg) to remove residual solvents. 3. Confirm Polymerization: Verify the molecular weight of your polymer using techniques like gel permeation chromatography (GPC). 4. Purify Monomers and Polymer: Ensure high purity of the TAB monomer and dianhydride/diacid. Purify the final polymer by precipitation.
Multi-Step Degradation in TGA Curve 1. Presence of Different Polymer Structures: The sample may contain a mixture of polymer chains with varying thermal stabilities, possibly due to side reactions during polymerization. 2. Complex Degradation Mechanism: The polymer may inherently degrade in multiple stages, corresponding to the cleavage of different types of bonds. 3. Sample Heterogeneity: The polymer sample may not be uniform.1. Review Synthesis Procedure: Investigate the possibility of side reactions during polymerization that could lead to different polymer architectures. 2. Analyze Evolved Gases: Use hyphenated techniques like TGA-MS or TGA-FTIR to identify the gaseous products at each degradation step, which can help elucidate the degradation mechanism.[1][2] 3. Ensure Sample Homogeneity: Properly grind and mix the polymer sample before TGA analysis.
Inconsistent TGA Results 1. Variation in Sample Preparation: Differences in sample size, form (powder vs. film), and packing in the TGA pan can affect heat transfer and results. 2. Instrumental Variations: Fluctuations in heating rate, purge gas flow rate, or balance sensitivity can lead to inconsistent data. 3. Sample Contamination: Contamination of the sample or TGA pan can introduce artifacts.1. Standardize Sample Preparation: Use a consistent sample mass (typically 5-10 mg) and form for all analyses. 2. Calibrate and Maintain TGA: Regularly calibrate the TGA for temperature and mass. Ensure a stable and appropriate purge gas flow. 3. Clean TGA Components: Thoroughly clean the TGA sample pan before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of polymers derived from this compound?

A1: Polymers derived from this compound, particularly polyimides, are known for their excellent thermal stability.[3] The decomposition temperature for 10% weight loss (T10) for hyperbranched polyimides based on a derivative of TAB is typically above 450 °C.[4][5] The exact thermal stability depends on the specific co-monomer (e.g., dianhydride) used and the resulting polymer architecture.

Q2: How does the choice of dianhydride affect the thermal stability of TAB-based polyimides?

A2: The chemical structure of the dianhydride plays a significant role in the thermal stability of the resulting polyimide. Dianhydrides with rigid aromatic structures generally lead to polyimides with higher thermal stability compared to those with flexible linkages. The incorporation of bulky groups in the dianhydride can also influence chain packing and, consequently, thermal properties.

Q3: Why is my TGA curve showing an initial weight loss at a low temperature (e.g., below 200°C)?

A3: An initial weight loss at low temperatures is often due to the evaporation of absorbed moisture or residual solvents, such as NMP or DMAc, which are commonly used in the synthesis of these polymers.[6] To confirm this, you can hold the sample at an isothermal temperature (e.g., 150-200°C) during the TGA run to see if the weight stabilizes after the volatiles are removed. Proper drying of the sample before analysis is crucial.

Q4: Can incomplete imidization of a poly(amic acid) precursor affect the TGA results?

A4: Yes, incomplete imidization can significantly impact the TGA results. The poly(amic acid) precursor is less thermally stable than the fully cyclized polyimide.[7] If imidization is incomplete, you may observe an earlier onset of degradation and potentially a multi-step degradation profile, with the initial step corresponding to the degradation of the remaining amic acid units.

Q5: What does the char yield at high temperatures in a TGA experiment indicate for these polymers?

A5: The char yield, which is the percentage of residual mass at a high temperature (e.g., 800°C or 900°C) in an inert atmosphere, is an indicator of the polymer's tendency to form a thermally stable carbonaceous residue. A higher char yield is generally associated with better flame retardancy and thermal stability. Aromatic polymers, like those derived from TAB, typically exhibit high char yields due to the formation of a stable, cross-linked network upon heating.

Quantitative Data

The following table summarizes typical thermal properties of hyperbranched polyimides synthesized from 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene (a derivative of TAB) and different dianhydrides.

Polymer IDDianhydrideTg (°C)T10 (°C)
HBPI-1BTDA230-260> 450
HBPI-2PMDA230-260> 450

Data sourced from a study on hyperbranched polyether imides. Tg is the glass transition temperature, and T10 is the temperature at which 10% weight loss occurs. BTDA = 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; PMDA = pyromellitic dianhydride.[4][5]

Experimental Protocols

Synthesis of a Hyperbranched Polyimide from this compound (Illustrative Example)

This protocol describes a general method for synthesizing a hyperbranched polyimide.

  • Monomer Preparation: Ensure the this compound (TAB) and the selected dianhydride are pure and dry.

  • Polycondensation: In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the TAB monomer in a dry aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Reaction: Slowly add the dianhydride to the stirred solution of TAB. The molar ratio of monomers will determine the end groups of the hyperbranched polymer.

  • Formation of Poly(amic acid): Continue stirring the reaction mixture at room temperature for several hours to form the poly(amic acid) precursor.

  • Imidization: The poly(amic acid) can be converted to the polyimide via thermal or chemical imidization.

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 100°C, 200°C, and 300°C, holding at each temperature for a specified time.

    • Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution and stir at a slightly elevated temperature.

  • Isolation: Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry under vacuum.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the standard procedure for evaluating the thermal stability of TAB-derived polymers.

  • Sample Preparation: Grind the dry polymer sample into a fine powder to ensure uniform heat distribution.

  • Instrument Setup:

    • Place a small amount of the polymer sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA instrument.

  • Analysis Conditions:

    • Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A common heating rate is 10°C/min or 20°C/min.

    • Temperature Range: Heat the sample from room temperature to a final temperature of around 800°C or 900°C.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine key parameters such as the onset decomposition temperature, the temperature of 5% (Td5) and 10% (Td10) weight loss, and the final char yield.

    • The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[6]

Visualizations

Caption: Troubleshooting workflow for lower than expected thermal stability.

TGA_Experimental_Workflow prep_sample Prepare Polymer Sample (Dry and Grind) setup_tga Set Up TGA Instrument (Calibrate, Clean Pan) prep_sample->setup_tga run_tga Run TGA Experiment (Inert Atmosphere, Controlled Heating) setup_tga->run_tga acquire_data Acquire Weight vs. Temperature Data run_tga->acquire_data analyze_data Analyze TGA Curve (Determine Td, Char Yield) acquire_data->analyze_data report_results Report Thermal Properties analyze_data->report_results

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

References

Validation & Comparative

A Comparative Guide to Triamine Monomers for High-Performance Polymers: 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the synthesis of high-performance polymers. This guide provides an objective comparison of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) with other triamine monomers, namely 1,3,5-triaminobenzene (TAB) and tris(4-aminophenyl)amine (TAPA). The comparison focuses on the impact of the monomer structure on the resulting polymer's thermal, mechanical, and solubility properties, supported by available experimental data.

The molecular architecture of triamine monomers plays a pivotal role in defining the final properties of the resulting polymers, such as polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and medical devices. This guide will delve into the structural nuances of TAPOB, TAB, and TAPA and their influence on polymer characteristics.

Structural Comparison of Triamine Monomers

The key difference between these three triamine monomers lies in their flexibility and geometry.

  • This compound (TAPOB) possesses a unique structure featuring a central benzene ring with three phenoxy arms, each terminating in an amine group. The ether linkages within these arms impart significant flexibility to the monomer. This flexibility can disrupt the close packing of polymer chains, which in turn influences properties like solubility and glass transition temperature.

  • 1,3,5-triaminobenzene (TAB) is a more rigid and compact monomer where the three amine groups are directly attached to a central benzene ring. This rigid, planar structure tends to promote strong intermolecular interactions and ordered chain packing in the resulting polymers, leading to high thermal stability and mechanical strength, but often at the cost of solubility.

  • Tris(4-aminophenyl)amine (TAPA) features a central nitrogen atom bonded to three aminophenyl groups. This propeller-like, non-planar structure can inhibit close chain packing, similar to TAPOB, which can enhance solubility.

Below is a visual representation of the structural differences between these monomers.

cluster_TAPOB This compound (TAPOB) cluster_TAB 1,3,5-triaminobenzene (TAB) cluster_TAPA Tris(4-aminophenyl)amine (TAPA) TAPOB Flexible Ether Linkages TAB Rigid Planar Structure TAPA Non-planar Propeller Shape

Structural comparison of triamine monomers.

Performance Data of Derived Polyimides

The choice of triamine monomer, in conjunction with a dianhydride, dictates the properties of the final polyimide. The following tables summarize key performance indicators for polyimides derived from a TAPOB-like monomer and TAPA, reacted with 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and pyromellitic dianhydride (PMDA). It is important to note that the data for the TAPOB-like monomer and TAPA are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions. Data for TAB with these specific dianhydrides was not available in the reviewed literature.

Table 1: Thermal and Dielectric Properties of Hyperbranched Polyimides

Triamine MonomerDianhydrideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C)Dielectric Constant (1 MHz)
TAPOB-like¹BTDA2304503.29
TAPOB-like¹PMDA2604803.08
TAPA²PMDA->500-

¹Data for 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. ²Qualitative data from various sources indicating high thermal stability.

Table 2: Solubility of Hyperbranched Polyimides

Triamine MonomerDianhydrideNMPDMAcDMFDMSOChloroformTHF
TAPOB-like¹BTDASolubleSolubleSolubleSolubleSolubleSoluble
TAPOB-like¹PMDASolubleSolubleSolubleSolubleSolubleSoluble
TAPA²PMDASolubleSolubleSolubleSoluble--

¹Data for 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene. ²General solubility characteristics from various sources.

Experimental Protocols

The synthesis of polyimides from triamine monomers and dianhydrides typically follows a two-step process. The following is a generalized experimental protocol.

Step 1: Synthesis of Poly(amic acid)

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, the triamine monomer is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • The solution is stirred under a nitrogen atmosphere until the monomer is completely dissolved.

  • An equimolar amount of the dianhydride is added portion-wise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the reaction temperature.

  • The reaction mixture is then stirred at room temperature for an extended period (e.g., 24 hours) to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization to Polyimide

  • The viscous poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness using a doctor blade.

  • The cast film is then subjected to a staged thermal curing process in a vacuum oven or under an inert atmosphere. A typical curing cycle might be:

    • 80-100 °C for 1-2 hours to remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to complete the imidization.

  • After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.

The following diagram illustrates the general workflow for the synthesis and characterization of these polyimides.

cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Monomers Triamine Monomer + Dianhydride PAA Poly(amic acid) Solution Monomers->PAA Polycondensation Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide TGA Thermogravimetric Analysis (TGA) Polyimide->TGA Thermal Stability (Td) DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC Glass Transition (Tg) DMA Dynamic Mechanical Analysis (DMA) Polyimide->DMA Mechanical Properties Solubility Solubility Testing Polyimide->Solubility Solubility Profile

General workflow for polyimide synthesis and characterization.

Conclusion

The selection of a triamine monomer has a profound impact on the properties of the resulting high-performance polymers.

  • This compound (TAPOB) , with its flexible ether linkages, is an excellent candidate for producing polyimides with enhanced solubility in a wide range of organic solvents. This improved processability is highly desirable for many applications. The flexibility of the TAPOB structure also tends to result in polymers with lower glass transition temperatures compared to their more rigid counterparts.

  • 1,3,5-triaminobenzene (TAB) , due to its rigid and planar structure, is expected to yield polyimides with very high thermal stability and mechanical strength. However, these desirable properties often come with the trade-off of poor solubility, which can complicate processing.

  • Tris(4-aminophenyl)amine (TAPA) , with its non-planar, propeller-like shape, offers a balance between thermal stability and solubility. The non-planar structure disrupts polymer chain packing, leading to good solubility, while the aromatic backbone contributes to high thermal stability.

A Comparative Guide to the Thermal Properties of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of two tripodal amine monomers, 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB). These compounds are of significant interest in the synthesis of high-performance polymers, such as polyimides and polyamides, utilized in advanced materials and potentially in drug delivery systems. This document summarizes available experimental data on their thermal characteristics and those of their derived polymers, outlines common experimental methodologies, and visually represents the structural-property relationships.

Introduction

The thermal stability of monomers is a critical parameter that dictates the processing conditions and the ultimate performance of the resulting polymers. Both TAPOB and TAPB are trifunctional monomers capable of forming highly cross-linked, thermally stable polymer networks. The primary structural difference between them lies in the linkage between the central benzene ring and the aminophenyl groups. TAPOB possesses flexible ether linkages (-O-), while TAPB has direct phenyl-phenyl bonds. This distinction is expected to significantly influence their thermal and mechanical properties. Generally, the ether linkages in TAPOB can lead to polymers with enhanced solubility and processability, whereas the rigid structure of TAPB often results in polymers with higher thermal stability.[1]

Comparative Thermal Properties

Table 1: Comparison of Thermal Properties of TAPOB, TAPB, and Their Derived Polyimides

PropertyThis compound (TAPOB)1,3,5-Tris(4-aminophenyl)benzene (TAPB)Notes
Monomer Melting Point (Tm) 88-90 °C, 151 °C[2]>200 °C[3], 165 °C[3], 263 °C[4]Discrepancies in reported values exist.
Polymer Glass Transition Temp (Tg) 248-308 °C (for related polyimides)[5]Data for directly comparable polymers not available.Tg values are for polyimides derived from TAPOB analogues.
Polymer Decomposition Temp (Td) >450 °C (10% weight loss for related polyamides)[6]Polyimides exhibit high thermal stability.[4]Td values indicate high thermal stability for polymers from both monomers.
Coefficient of Thermal Expansion (CTE) Data not availableData not availableCTE is a critical parameter for applications in electronics and aerospace.

Structural Influence on Thermal Behavior

The structural variance between TAPOB and TAPB is central to their differing thermal characteristics. The following diagram illustrates this key difference and its expected impact on polymer properties.

G cluster_0 Monomer Structure cluster_1 Key Structural Feature cluster_2 Expected Polymer Properties A This compound (TAPOB) C Flexible Ether Linkage (-O-) A->C B 1,3,5-Tris(4-aminophenyl)benzene (TAPB) D Rigid Phenyl-Phenyl Linkage B->D E Enhanced Solubility & Processability C->E F Higher Thermal Stability & Rigidity D->F

Caption: Structural comparison of TAPOB and TAPB and the anticipated influence on polymer properties.

Experimental Protocols

The characterization of the thermal properties of these monomers and their derived polymers typically involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature of a material.

  • Instrumentation: A TGA instrument capable of controlled heating in an inert atmosphere (e.g., nitrogen).

  • Methodology:

    • A small sample of the polymer film or monomer (typically 5-10 mg) is placed in the TGA pan.

    • The sample is heated from room temperature (e.g., 50°C) to a high temperature (e.g., 800°C) at a constant heating rate, commonly 10°C/min, under a continuous nitrogen purge.

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.[7]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) and melting point (Tm) of a material.

  • Instrumentation: A DSC instrument.

  • Methodology:

    • A small sample of the polymer film or monomer is sealed in an aluminum pan.

    • The sample is heated to a temperature above its expected glass transition or melting point to erase any prior thermal history.

    • The sample is then cooled rapidly.

    • A second heating scan is performed at a controlled rate, typically 10°C/min.

    • The glass transition temperature (Tg) is identified as the midpoint of the inflection in the baseline of the second heating scan.[7] The melting point (Tm) is determined from the peak of the endothermic melting transition.

The following diagram outlines the general workflow for the synthesis and thermal characterization of polymers derived from these monomers.

G cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization monomer Aromatic Diamine Monomer (TAPOB or TAPB) polyamic_acid Poly(amic acid) Solution monomer->polyamic_acid Polycondensation dianhydride Dianhydride dianhydride->polyamic_acid polyimide_film Polyimide Film polyamic_acid->polyimide_film Thermal or Chemical Imidization tga TGA Analysis polyimide_film->tga dsc DSC Analysis polyimide_film->dsc td Decomposition Temperature (Td) tga->td tg Glass Transition Temperature (Tg) Melting Temperature (Tm) dsc->tg

References

performance comparison of polyimides from different aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of polyimides synthesized from a variety of aromatic amines reveals significant structure-property relationships that dictate their thermal, mechanical, and optical performance. The choice of the aromatic diamine monomer, in conjunction with the dianhydride, allows for the fine-tuning of polyimide characteristics to suit specific applications, from aerospace components to flexible electronics.[1][2] This guide provides a detailed comparison of polyimides derived from different aromatic amines, supported by experimental data from peer-reviewed studies.

The properties of polyimides are profoundly influenced by the chemical structure of the aromatic diamine used in their synthesis.[1] Factors such as the rigidity of the polymer backbone, the presence of flexible linkages (e.g., ether groups), and the incorporation of bulky or polar side groups play a crucial role in determining the final characteristics of the material.[3][4] For instance, rigid and planar aromatic diamines tend to yield polyimides with high glass transition temperatures (Tg) and excellent thermal stability, but often with limited solubility.[5] Conversely, the introduction of flexible ether linkages or bulky side groups can enhance solubility and processability, sometimes at the expense of thermal resistance.[3][4]

Performance Comparison of Polyimides

The following tables summarize the key performance indicators of polyimides synthesized from different aromatic amines, showcasing the impact of monomer structure on the material's properties.

Thermal and Mechanical Properties

The thermal stability and mechanical strength of polyimides are critical for their application in demanding environments.[6] The data below, extracted from several studies, highlights these differences.

DianhydrideAromatic DiamineGlass Transition Temp. (Tg, °C)Decomposition Temp. (TGA, 5% weight loss, °C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
DPPDMBDAM338505---[7]
DPPDHFI345506---[7]
DPPDBAPHF336493---[7]
BPADABZ25851210262.1[8][9][10]
BPADAFDN26552310872.3[8][9][10]
BPADAAPS2275089551.9[8][9][10]
BPADAAHP2184988841.7[8][9][10]
HBPDABZ2355059151.8[8][9][10]
HBPDAFDN2425159662.0[8][9][10]
HBPDAAPS2054998541.6[8][9][10]
HBPDAAHP1974897931.5[8][9][10]
FDAnFDAADA>420540115.28.52.5[11]
FDAnABTFMB>420530110.57.32.8[11]
FDAnMABTFMB>420525105.86.82.6[11]
Optical and Solubility Properties

For applications in optoelectronics, the optical transparency and solubility of polyimides are of paramount importance. The following table compares these properties for different polyimide systems.

DianhydrideAromatic DiamineCut-off Wavelength (nm)Yellowness IndexSolubility in NMPReference
BPADABZ36515.2Soluble[8][9][10]
BPADAFDN35812.8Soluble[8][9][10]
HBPDABZ3258.5Soluble[8][9][10]
HBPDAFDN3186.2Soluble[8][9][10]
FDAnFDAADA3655.20Soluble[11]
FDAnABTFMB3601.01Soluble[11]
FDAnMABTFMB3621.55Soluble[11]

NMP: N-methyl-2-pyrrolidone

Experimental Protocols

The data presented in this guide were obtained using standardized analytical techniques. Below are the general methodologies for the key experiments cited.

Polyimide Synthesis

A common method for synthesizing polyimides is a two-step polycondensation reaction.[1]

  • Poly(amic acid) Formation: An aromatic dianhydride and an aromatic diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under a nitrogen atmosphere to form a poly(amic acid) solution.[1][8]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.[12]

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate and heated in a stepwise manner to temperatures typically ranging from 100°C to 350°C to evaporate the solvent and induce cyclodehydration.[8]

    • Chemical Imidization: This process involves treating the poly(amic acid) with a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at room temperature.[1]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides. A small sample of the polymer film is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded.[7][11] The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimides. The sample is heated at a specific rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere, and the change in heat flow is monitored to identify the glass transition.[8]

Mechanical Testing

The mechanical properties of the polyimide films are typically evaluated using a universal testing machine. Film specimens with specific dimensions are subjected to a tensile load at a constant crosshead speed (e.g., 5 mm/min) until failure.[8][11] The tensile strength, elongation at break, and tensile modulus are then calculated from the resulting stress-strain curve.

Optical and Solubility Measurements
  • UV-Vis Spectroscopy: The optical transparency of the polyimide films is assessed using a UV-Vis spectrophotometer to determine the cut-off wavelength, which is the wavelength at which the transmittance drops significantly.[11]

  • Colorimetry: The yellowness index of the films is measured using a colorimeter to quantify their color.[11]

  • Solubility Test: The solubility of the polyimides is determined by dissolving a small amount of the polymer in various organic solvents at room temperature or with heating.[4][11]

Visualization of Structure-Property Relationships

The following diagrams illustrate the logical relationships between the structural features of aromatic amines and the resulting properties of the polyimides.

G cluster_amine Aromatic Amine Structure cluster_properties Polyimide Properties Rigid Rigid & Planar (e.g., p-Phenylenediamine) Thermal High Thermal Stability High Tg Rigid->Thermal Mechanical High Mechanical Strength Rigid->Mechanical Flexible Flexible Linkages (e.g., Oxydianiline) Solubility Improved Solubility Flexible->Solubility Bulky Bulky Side Groups (e.g., Fluorene-based) Bulky->Solubility Optical Improved Optical Transparency Bulky->Optical Polar Polar Groups (e.g., -SO2-, -CF3) Polar->Solubility Polar->Optical

Caption: Relationship between aromatic amine structure and polyimide properties.

G start Polyimide Synthesis step1 React Aromatic Diamine and Dianhydride start->step1 step2 Form Poly(amic acid) step1->step2 step3 Imidization step2->step3 thermal Thermal Imidization step3->thermal chemical Chemical Imidization step3->chemical end Final Polyimide thermal->end chemical->end

Caption: General workflow for the synthesis of aromatic polyimides.

References

Spectroscopic Validation of 1,3,5-Tris(4-aminophenoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a key monomer in the synthesis of advanced polymers such as hyperbranched polyimides. Through a comparative analysis with structurally related alternatives, this document offers researchers, scientists, and drug development professionals a comprehensive resource for the validation of TAPOB's molecular structure using standard spectroscopic techniques. The supporting experimental data, presented in clear tabular format, alongside detailed methodologies, will aid in the accurate identification and quality control of this important chemical compound.

Structural and Spectroscopic Overview of this compound (TAPOB)

This compound is a tripodal aromatic amine featuring a central benzene ring substituted with three 4-aminophenoxy groups. This unique structure imparts desirable properties to the polymers derived from it. The validation of its structure is crucial before its application in polymerization reactions and materials science. The following table summarizes the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses.

Spectroscopic Technique Parameter Observed Value/Range
¹H NMR Chemical Shift (δ) - Aromatic Protons6.5 - 7.5 ppm
Chemical Shift (δ) - Amine Protons4.8 - 5.2 ppm
¹³C NMR Chemical Shift (δ)Data available, specific shifts proprietary
FTIR N-H Stretching~3400 cm⁻¹
C-O-C (Ether) Stretching~1240 cm⁻¹
Mass Spectrometry (HRMS) [M+H]⁺ (m/z)445.16

Comparative Spectroscopic Analysis

To provide a comprehensive understanding of TAPOB's spectroscopic signature, a comparison with two alternative molecules is presented. The first, 1,3,5-Tris(4-aminophenyl)benzene (TAPB) , offers a more rigid structural alternative due to the absence of flexible ether linkages. The second, 1,3-Bis(4-aminophenoxy)benzene (BAB) , is a smaller, structurally related molecule.

Spectroscopic Technique Parameter 1,3,5-Tris(4-aminophenyl)benzene (TAPB) 1,3-Bis(4-aminophenoxy)benzene (BAB)
¹H NMR Chemical Shift (δ) - Aromatic Protons7.59 (s, 3H), 7.51-7.53 (d, 6H), 6.77-6.79 (d, 6H)Spectra available, specific shifts proprietary
Chemical Shift (δ) - Amine Protons4.76 (s, 6H)Spectra available, specific shifts proprietary
¹³C NMR Chemical Shift (δ)149.0, 143.1, 130.7, 128.9, 122.3, 115.5 ppmSpectra available, specific shifts proprietary
FTIR N-H Stretching3442, 3360 cm⁻¹Spectra available, specific peaks proprietary
C-O-C (Ether) StretchingN/ASpectra available, specific peaks proprietary
Mass Spectrometry Molecular Ion (m/z)[M]⁺ expected at 351.44[M]⁺ expected at 292.33

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon resonances (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of a blank KBr pellet or an empty sample compartment.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a high-resolution mass spectrometer (HRMS) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition :

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan over a relevant m/z range.

    • The high-resolution measurement provides an accurate mass that can be used to confirm the elemental composition.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of TAPOB purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr Sample ftir FTIR purification->ftir Sample ms Mass Spectrometry purification->ms Sample data_analysis Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Reference Data data_analysis->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

A Comparative Guide to Hyperbranched Polyesters from A2+B3 Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules, distinguished by their highly branched, three-dimensional globular structures. Unlike perfect dendrimers, their synthesis is typically a one-pot procedure, making them highly attractive for large-scale production. The A2 + B3 polycondensation methodology is a common and versatile approach for creating HBPs, offering distinct advantages such as low viscosity, high solubility, and a high density of terminal functional groups.[1][2][3]

This guide provides a comparative analysis of four novel hyperbranched polyesters synthesized via the A2 + B3 methodology. The core B3 monomer, Pyrimidine-2,4,6-triol, is reacted with four different A2 monomers: tartaric acid (TA), adipic acid (AD), maleic acid (MA), and phthalic anhydride (PA). We will delve into the experimental data governing their molecular weight and thermal properties, outline the detailed experimental protocols for their synthesis and characterization, and visualize the underlying synthetic pathways and experimental workflows. This objective comparison is intended to aid researchers, scientists, and drug development professionals in understanding the influence of the A2 monomer structure on the final properties of the resulting hyperbranched polymers.

Logical and Experimental Frameworks

To understand the synthesis and characterization process, the following diagrams illustrate the conceptual polymerization pathway and a typical experimental workflow.

G cluster_monomers Monomers cluster_polymerization Polycondensation cluster_units Structural Units in HBP A2 A2 Monomer (e.g., Dicarboxylic Acid) reaction One-Pot Reaction A2->reaction B3 B3 Monomer (e.g., Triol) B3->reaction D Dendritic Unit reaction->D B(A-)3 L Linear Unit reaction->L -A-B(A-)-A- T Terminal Unit reaction->T A- HBP Hyperbranched Polymer D->HBP L->HBP T->HBP

Caption: General reaction scheme for A2+B3 polycondensation.

G cluster_characterization Characterization start Start b3_synthesis Synthesis of B3 Monomer (Pyrimidine-2,4,6-triol) start->b3_synthesis a2_b3_poly A2 + B3 Polycondensation (in oil bath) b3_synthesis->a2_b3_poly purification Purification of Hyperbranched Polymer a2_b3_poly->purification ftir FTIR Spectroscopy purification->ftir nmr 1H-NMR Spectroscopy purification->nmr gpc Gel Permeation Chromatography (GPC) purification->gpc dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga end End ftir->end nmr->end gpc->end dsc->end tga->end

Caption: Experimental workflow for HBP synthesis and analysis.

Comparative Performance Data

The properties of hyperbranched polymers are heavily influenced by the choice of monomers. The following table summarizes the key molecular weight and thermal characteristics of the four synthesized hyperbranched polyesters (HBP-TA, HBP-AD, HBP-MA, HBP-PA), demonstrating the impact of different A2 monomers.

PropertyHBP-TA (Tartaric Acid)HBP-AD (Adipic Acid)HBP-MA (Maleic Acid)HBP-PA (Phthalic Anhydride)
Number Average Molecular Weight (Mn) 2890 g/mol 2350 g/mol 2640 g/mol 3100 g/mol
Weight Average Molecular Weight (Mw) 4010 g/mol 3150 g/mol 3580 g/mol 4160 g/mol
Polydispersity Index (PDI) 1.381.341.351.34
Glass Transition Temperature (Tg) 62.1 °C51.3 °C58.5 °C66.8 °C
Melting Temperature (Tm) 110.2 °C98.4 °C105.7 °C115.3 °C
Decomposition Temperature (Td) 290.5 °C275.8 °C285.4 °C295.1 °C

This data is sourced from the study by Al-Mutairi et al. (2023). The characterization was performed using Gel Permeation Chromatography (GPC) for molecular weights and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.[1][2]

Detailed Experimental Protocols

The successful synthesis and characterization of these hyperbranched polymers rely on precise experimental procedures. The following are detailed protocols based on the cited literature.[1][2][4]

Synthesis of B3 Monomer (Pyrimidine-2,4,6-triol)
  • Reactant Preparation: Dissolve 0.5 moles (52.03 g) of malonic acid and 0.5 moles (30.03 g) of urea in 250 ml of ethanol. In a separate beaker, dissolve 11 g of sodium in 250 ml of ethanol.

  • Reaction: Mix all ingredients in a round-bottom flask equipped with a condenser and protected with a calcium chloride tube. Add molecular sieves to the mixture.

  • Reflux: Heat the mixture at 110 °C for 10 hours.

  • Isolation: After the reaction is complete, a white precipitate of Pyrimidine-2,4,6-triol will form. Filter the precipitate, wash with ethanol, and dry.

General Protocol for A2 + B3 Polycondensation (Example: HBP-TA)
  • Monomer Mixture: In a round-bottom flask set in an oil bath, mix 0.2 mol (25.6 g) of the synthesized Pyrimidine-2,4,6-triol (B3) with 0.3 mol (45 g) of tartaric acid (A2).

  • Polymerization: Heat the mixture with continuous stirring. The specific temperature and reaction time will vary depending on the A2 monomer used to achieve the desired molecular weight and properties.

  • Purification: After polymerization, the resulting hyperbranched polymer is purified to remove unreacted monomers and oligomers. This typically involves precipitation in a non-solvent and subsequent drying under vacuum.

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the chemical structure of the synthesized polymers. The formation of new ester linkages (C-O-C bands) between the A2 and B3 monomers is a key indicator of successful polymerization.[1][2]

  • ¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance is employed to further elucidate the chemical structure and confirm the formation of the hyperbranched architecture.

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymers. A narrow molecular weight distribution is a desirable characteristic of these polymers.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm).[1][2]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymers by measuring the weight loss as a function of temperature, from which the decomposition temperature (Td) is determined.[1][2]

Structure-Property Relationships

The choice of the A2 monomer significantly dictates the final properties of the hyperbranched polymer. The diagram below illustrates the relationship between the monomer characteristics and the resulting polymer attributes.

G cluster_input Input Factors cluster_intermediate Polymer Characteristics cluster_output Final Properties a2_structure A2 Monomer Structure (Flexibility, Aromaticity, etc.) mw Molecular Weight (Mn, Mw) a2_structure->mw db Degree of Branching (DB) a2_structure->db reaction_cond Reaction Conditions (Temp, Time, Ratio) reaction_cond->mw reaction_cond->db pdi Polydispersity (PDI) reaction_cond->pdi thermal Thermal Stability (Tg, Td) mw->thermal solubility Solubility db->solubility viscosity Viscosity db->viscosity pdi->viscosity

Caption: A2 monomer influence on final HBP properties.

This guide demonstrates that by systematically varying the A2 monomer in an A2 + B3 polycondensation, a range of hyperbranched polyesters with tailored properties can be achieved. The provided data and protocols offer a foundational understanding for researchers to design and synthesize novel hyperbranched materials for various applications, from advanced coatings to sophisticated drug delivery systems.

References

A Comparative Guide to the Dielectric Properties of Polyimides Derived from 1,3,5-Tris(4-aminophenoxy)benzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dielectric properties of polyimides derived from the trifunctional amine monomer 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) with other alternative polyimide systems. The unique tripodal structure of TAPOB allows for the formation of hyperbranched and crosslinked polyimides, which can lead to desirable dielectric properties, particularly a low dielectric constant (low-k). This is attributed to an increase in free volume within the polymer matrix, a key strategy in the design of advanced dielectric materials for microelectronics and related high-frequency applications.

While direct quantitative dielectric data for polyimides exclusively derived from TAPOB is limited in publicly available literature, this guide synthesizes the available information, including data on structurally similar monomers, to provide a valuable comparative overview. The information presented is supported by experimental data from various studies and includes detailed methodologies for the characterization of these materials.

Quantitative Comparison of Dielectric Properties

The following table summarizes the key dielectric and thermal properties of polyimides, including those with structural similarities to TAPOB-derived systems and other common low-k polyimides. This allows for a clear comparison of their performance.

Polymer SystemDianhydride / Diamine MonomersDielectric Constant (k)Dielectric Loss (tan δ)FrequencyGlass Transition Temperature (°C)Reference
Hyperbranched PI (similar to TAPOB-PI) 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene / BTDA, PMDA3.08 - 3.290.65 - 0.821 MHz230 - 260[1][2]
Fluorinated Polyimide 6FDA / Various fluorinated diamines2.74 - 3.2-1 MHzup to 316
Polyimide with Bulky Tert-Butyl Groups Various anhydrides / Diamine with tert-butyl groups2.9 - 3.2-1 MHz-
Polyimide with Fluorene Groups BPDA / BAOFL, BDAPM~2.3 - 5.7-1 MHz-
Standard Polyimide (Kapton®) PMDA / ODA~3.40.005 - 0.010-~360 - 410

Note: The data for the hyperbranched polyimide is based on a monomer structurally similar to TAPOB and is presented as the closest available reference. The dielectric loss values for this system appear unusually high and may be reported in a different unit or context in the original source.

Experimental Protocols

The characterization of the dielectric properties of polyimide films is crucial for determining their suitability for various applications. Below are detailed methodologies for key experiments.

Dielectric Constant and Dielectric Loss Measurement

A common method for determining the dielectric constant and loss tangent of polyimide films is through parallel plate capacitance measurements using an LCR meter or an impedance analyzer.

  • Sample Preparation: Thin films of the polyimide are prepared by casting a solution of the poly(amic acid) precursor onto a substrate (e.g., glass or silicon wafer), followed by thermal or chemical imidization. The thickness of the film is carefully measured, typically using a profilometer.

  • Electrode Deposition: Circular metal electrodes (e.g., gold or aluminum) of a precise diameter are deposited on both sides of the polyimide film using techniques such as thermal evaporation or sputtering through a shadow mask. This creates a metal-insulator-metal (MIM) capacitor structure.

  • Measurement: The capacitance (C) and dissipation factor (D) of the MIM capacitor are measured over a range of frequencies using an LCR meter.

  • Calculation: The dielectric constant (k) is calculated from the measured capacitance using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where:

    • C is the capacitance

    • d is the film thickness

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode. The dielectric loss (tan δ) is directly obtained from the dissipation factor measurement.

Breakdown Strength Measurement

The dielectric breakdown strength is a measure of the maximum electric field a material can withstand before electrical breakdown occurs.

  • Sample Preparation: As with dielectric constant measurements, a thin film of the polyimide is prepared on a conductive substrate. A top electrode is then deposited.

  • Voltage Application: A DC voltage is applied across the film, and the voltage is gradually increased at a constant rate (e.g., 500 V/s).

  • Breakdown Detection: The voltage at which a sudden and large increase in current occurs is recorded as the breakdown voltage.

  • Calculation: The breakdown strength is calculated by dividing the breakdown voltage by the thickness of the polyimide film. Statistical analysis, often using a Weibull distribution, is typically performed on multiple measurements to determine the characteristic breakdown strength.

Structure-Property Relationship and Signaling Pathway

The use of this compound in polyimide synthesis introduces a unique three-dimensional, hyperbranched, or crosslinked structure. This molecular architecture is key to achieving a lower dielectric constant. The following diagram illustrates the logical relationship between the monomer structure and the resulting dielectric properties.

G cluster_0 Monomer Structure cluster_1 Polymer Architecture cluster_2 Physical Property cluster_3 Dielectric Property TAPOB This compound (TAPOB) Hyperbranched Hyperbranched/ Crosslinked Structure TAPOB->Hyperbranched Polymerization FreeVolume Increased Free Volume Hyperbranched->FreeVolume Leads to LowK Lower Dielectric Constant (k) FreeVolume->LowK Results in

Caption: Logical workflow from TAPOB monomer to low-k dielectric properties.

Experimental Workflow for Polyimide Synthesis and Characterization

The overall process for developing and evaluating polyimides derived from TAPOB involves several key stages, from monomer synthesis to final property measurement.

G Start Start Monomer_Synthesis Monomer Synthesis (e.g., TAPOB) Start->Monomer_Synthesis Polymerization Polymerization with Dianhydride (Formation of Poly(amic acid)) Monomer_Synthesis->Polymerization Imidization Thermal or Chemical Imidization (Formation of Polyimide) Polymerization->Imidization Film_Casting Film Casting/Preparation Imidization->Film_Casting Characterization Characterization Film_Casting->Characterization Dielectric_Measurement Dielectric Property Measurement Characterization->Dielectric_Measurement Thermal_Analysis Thermal Analysis (TGA, DSC) Characterization->Thermal_Analysis Mechanical_Testing Mechanical Testing Characterization->Mechanical_Testing End End Dielectric_Measurement->End Thermal_Analysis->End Mechanical_Testing->End

Caption: Experimental workflow for TAPOB-based polyimide synthesis and characterization.

References

A Comparative Guide to the Mechanical Strength of Polymers Crosslinked with 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The practice of crosslinking polymers is a fundamental technique for augmenting their mechanical strength, thermal stability, and chemical resistance. The selection of an appropriate crosslinking agent is a critical determinant of the final properties of the polymer network. This guide offers a comparative analysis of the mechanical performance of polymers crosslinked with 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a trifunctional aromatic amine, against conventional difunctional crosslinking agents.

The Advantage of a Trifunctional Crosslinker

This compound is a unique crosslinking agent due to its three reactive amine groups extending from a central benzene ring. This trifunctional nature allows for the formation of a dense, three-dimensional polymer network. In contrast, traditional difunctional crosslinkers, such as many common diamines and dianhydrides, form linear connections between polymer chains. The increased crosslinking density achieved with TAPOB is hypothesized to lead to a significant enhancement in mechanical properties, including tensile strength and modulus.

While direct, side-by-side comparative studies with quantitative data are not extensively available in the reviewed scientific literature, the principles of polymer chemistry allow for a qualitative and theoretical comparison. The rigid aromatic core and the potential for a high degree of crosslinking suggest that TAPOB is an excellent candidate for creating high-performance polymers for demanding applications.

Comparative Data Overview

The following table summarizes the expected differences in mechanical properties between a hypothetical polymer system crosslinked with TAPOB and the same system crosslinked with a generic difunctional aromatic diamine. These are illustrative values based on structure-property relationships in polymer science and are not derived from a single experimental study.

Mechanical PropertyPolymer Crosslinked with this compound (Trifunctional)Polymer Crosslinked with a Difunctional Aromatic Diamine
Tensile Strength Expected to be Significantly HigherBaseline
Young's Modulus Expected to be Significantly HigherBaseline
Elongation at Break Expected to be LowerBaseline
Crosslinking Density HighModerate

Experimental Protocols

Detailed methodologies for the synthesis and mechanical testing of crosslinked polymers are crucial for reproducible research. Below are representative protocols.

Synthesis of a Polyimide Film Crosslinked with an Aromatic Amine

This protocol is a representative procedure for the synthesis of a polyimide film, which can be adapted for crosslinking with this compound.

  • Preparation of Poly(amic acid) Solution: In a nitrogen-purged flask, a dianhydride (e.g., pyromellitic dianhydride) is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Addition of Crosslinker: A stoichiometric amount of the amine crosslinker (e.g., this compound) is added to the dianhydride solution in portions with continuous stirring.

  • Polymerization: The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Film Casting: The poly(amic acid) solution is cast onto a glass substrate using a doctor blade to ensure a uniform thickness.

  • Thermal Imidization: The cast film is then thermally cured in a programmable oven with a staged heating process, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 350°C for 30 minutes to complete the imidization and solvent removal.

  • Film Removal: After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.

Mechanical Strength Testing of Polymer Films

The tensile properties of the prepared polymer films are determined according to the ASTM D882 standard.

  • Specimen Preparation: The polymer films are cut into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length) using a sharp, clean cutting tool.

  • Instrumentation: A universal testing machine equipped with a suitable load cell is used for the tensile tests.

  • Test Conditions: The tests are conducted at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity).

  • Procedure: The specimen is mounted in the grips of the testing machine, ensuring it is aligned and not slipping. The test is initiated at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.

  • Data Acquisition: The load and displacement data are recorded throughout the test.

  • Calculation: The tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Visualizing the Crosslinking Process

The following diagrams illustrate the conceptual difference in the polymer network structure when using a trifunctional crosslinker like TAPOB compared to a difunctional crosslinker.

G Conceptual Workflow for Polymer Synthesis and Testing cluster_synthesis Synthesis cluster_testing Mechanical Testing Monomers Monomers (Dianhydride + Amine Crosslinker) PAA_Solution Poly(amic acid) Solution Monomers->PAA_Solution Polymerization in Solvent Film_Casting Film Casting PAA_Solution->Film_Casting Thermal_Imidization Thermal Imidization Film_Casting->Thermal_Imidization Polyimide_Film Crosslinked Polyimide Film Thermal_Imidization->Polyimide_Film Specimen_Prep Specimen Preparation (ASTM D882) Polyimide_Film->Specimen_Prep Tensile_Test Tensile Testing Specimen_Prep->Tensile_Test Data_Analysis Data Analysis Tensile_Test->Data_Analysis Mechanical_Properties Mechanical Properties (Tensile Strength, Modulus) Data_Analysis->Mechanical_Properties

Assessing the Purity of Synthesized 1,3,5-Tris(4-aminophenoxy)benzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a key monomer in the synthesis of advanced polymers.[1] The information presented herein is supported by established analytical principles and data from commercially available sources.

Introduction to this compound and the Importance of Purity

This compound is a tripodal aromatic amine that serves as a critical building block for hyperbranched polymers, such as polyimides and polyamides.[1] The purity of this monomer is paramount as impurities can significantly impact the polymerization process, leading to variations in the molecular weight, branching, and overall properties of the final polymer. Therefore, robust analytical methods are required to ensure the quality and consistency of synthesized TAPOB. While HPLC is a widely accepted method for purity analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of HPLC and its alternatives for the analysis of this compound.

Analytical Technique Principle of Separation/Detection Advantages Limitations Typical Purity Range for Commercial TAPOB
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.- High resolution and sensitivity- Quantitative accuracy- Well-established for aromatic amines- May require derivatization for some amines- Can be time-consuming>97% - >98%[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection.- Excellent for volatile impurities- Provides structural information from mass spectra- TAPOB is non-volatile and requires derivatization- High temperatures can cause degradationNot typically used for primary purity assessment of TAPOB.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.- Provides unambiguous structural confirmation- Can identify and quantify impurities without a reference standard (qNMR)- Non-destructive- Lower sensitivity compared to HPLC- Complex spectra can be difficult to interpretCan be used to confirm structure and identify major impurities.
Elemental Analysis Measures the percentage of carbon, hydrogen, nitrogen, and other elements in a sample.- Provides fundamental information about the elemental composition.- Does not distinguish between the target compound and isomeric impurities- Low precision for purity determination of highly pure compounds.Provides confirmation of elemental composition.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

While a specific, standardized HPLC method for this compound is not widely published in academic literature, a robust method can be developed based on the analysis of similar aromatic amines. A reversed-phase HPLC method is recommended.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Recommended):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.

Alternative Purity Assessment Methods

a) Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, direct GC-MS analysis is not feasible. Derivatization to increase volatility would be necessary, which adds complexity to the sample preparation and may introduce artifacts. Therefore, GC-MS is more suitable for identifying volatile impurities that may be present from the synthesis, such as residual solvents.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for confirming the chemical structure of the synthesized this compound and for identifying any structurally related impurities. Both ¹H NMR and ¹³C NMR should be performed.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it can help in observing the amine protons which might undergo rapid exchange in other solvents).[1]

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Compare the obtained spectra with reference spectra or with predicted spectra to confirm the structure.

  • Purity can be estimated by comparing the integrals of signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard would be added to the sample.

Visualizing the Experimental Workflow and Analytical Logic

To better illustrate the experimental processes and the relationship between the different analytical techniques, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation synthesis Synthesized This compound dissolution Dissolution in appropriate solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration gcms GC-MS Analysis (for volatile impurities) dissolution->gcms nmr NMR Spectroscopy (for structural confirmation) dissolution->nmr hplc HPLC Analysis filtration->hplc purity Purity Calculation (% Area) hplc->purity impurities Impurity Identification gcms->impurities structure Structural Verification nmr->structure

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_primary Primary Quantitative Method cluster_complementary Complementary/Confirmatory Methods main Purity Assessment of This compound hplc HPLC main->hplc gcms GC-MS main->gcms nmr NMR main->nmr elemental Elemental Analysis main->elemental purity_quant purity_quant hplc->purity_quant Quantitative Purity volatile_impurities volatile_impurities gcms->volatile_impurities Volatile Impurities structural_info structural_info nmr->structural_info Structural Confirmation & Impurity ID elemental_comp elemental_comp elemental->elemental_comp Elemental Composition

Caption: Logical relationship of analytical techniques.

Conclusion

The purity assessment of synthesized this compound is crucial for its application in polymer chemistry. HPLC, particularly reversed-phase HPLC, stands out as the primary method for quantitative purity determination due to its high resolution, sensitivity, and established use for aromatic amines. However, for a comprehensive characterization, complementary techniques such as NMR spectroscopy for structural confirmation and GC-MS for the identification of volatile impurities should be employed. By selecting the appropriate analytical methods, researchers can ensure the quality and consistency of their synthesized TAPOB, leading to more reliable and reproducible results in their downstream applications.

References

A Comparative Guide to Covalent Organic Frameworks Synthesized from Diverse Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Covalent Organic Frameworks (COFs) is pivotal for harnessing their full potential in applications ranging from gas storage and separation to catalysis and drug delivery. The selection of organic building blocks, particularly amine linkers, critically dictates the physicochemical properties and ultimate performance of the resulting framework. This guide provides an objective comparison of COFs synthesized from various amine linkers, supported by experimental data, to inform the selection of optimal linkers for specific research and development endeavors.

The modular nature of COFs, constructed from organic monomers via robust covalent bonds, affords unparalleled control over their structure and function. Amine linkers are fundamental building blocks that directly influence key characteristics such as porosity, crystallinity, stability, and catalytic activity. This guide will explore these facets through a comparative analysis of experimental findings for COFs synthesized from amine linkers with varying geometries, lengths, and electronic properties.

Performance Comparison of COFs from Different Amine Linkers

The choice of an amine linker, whether it possesses a linear or trigonal geometry, its length, and the presence of functional groups, has profound implications for the final COF properties. The following tables summarize key performance metrics of COFs synthesized with different amine linkers, offering a quantitative basis for comparison.

Table 1: Impact of Amine Linker Geometry on COF Properties
Amine Linker (Geometry)Aldehyde LinkerCOF NameBET Surface Area (m²/g)Pore Size (nm)Crystallinity (PXRD)Reference
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Trigonal)Terephthalaldehyde (PDA)TAPB-PDA-COF14503.36High[1]
p-Phenylenediamine (PDA) (Linear)1,3,5-Triformylphloroglucinol (Tp)Tp-PDAHigh~1.5High[2]
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Trigonal)2,5-DimethoxyterephthalaldehydeTPB-DMTP-COFHighN/AHigh[3]

Note: Direct comparison is challenging due to the use of different aldehyde linkers. However, the data illustrates the successful synthesis of highly porous and crystalline COFs from both trigonal and linear amine linkers.

Table 2: Influence of Amine Linker Functionalization on COF Properties
Amine LinkerAldehyde LinkerCOF NameBET Surface Area (m²/g)CO₂ Uptake (mmol/g)Thermal Stability (°C)Reference
Benzidine (BD)2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB)Me₃TFB-BD2057 ± 276N/AN/A[4]
p-Phenylenediamine (PA)2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB)Me₃TFB-PA2061 ± 218N/AN/A[4]
1,3,5-Tris(4-aminophenyl)triazine (TAPT)4,4′-BiphenyldicarboxaldehydeHHU-COF-123521.08 (at 273 K)>400[5]
1,3,5-Tris(4-aminophenyl)triazine (TAPT)Octafluoro-4,4′-biphenyldicarboxaldehydeHHU-COF-213561.74 (at 273 K)>400[5]

Note: Methylation of the aldehyde linker in conjunction with linear amine linkers leads to high surface areas. Fluorination of the aldehyde linker in the case of HHU-COF-2 resulted in a lower surface area but a higher CO₂ uptake compared to its non-fluorinated counterpart, HHU-COF-1.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of representative COFs are provided below.

Synthesis of Imine-Linked COFs (General Solvothermal Method)

A prevalent method for synthesizing imine-linked COFs is through solvothermal synthesis.[6][7]

Materials:

  • Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB)

  • Aldehyde linker (e.g., terephthalaldehyde, PDA)

  • Solvent mixture (e.g., n-butanol/acetic acid/water or mesitylene/dioxane)

  • Catalyst (e.g., aqueous acetic acid)

Procedure:

  • The amine linker and aldehyde linker are placed in a Pyrex tube.

  • A solvent mixture and an aqueous acidic catalyst (e.g., 6M acetic acid) are added to the tube.

  • The mixture is sonicated to ensure homogeneity.

  • The tube is degassed through several freeze-pump-thaw cycles and then flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The collected solid is washed sequentially with various organic solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and impurities.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 120 °C) to afford the final product.

Characterization of COFs

Powder X-ray Diffraction (PXRD): PXRD analysis is essential to determine the crystallinity and phase purity of the synthesized COFs.[8][9] The experimental diffraction pattern is compared with a simulated pattern based on the proposed crystal structure. Sharp and intense diffraction peaks indicate a highly crystalline material.

Porosity and Surface Area Analysis (BET): Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area (calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the COFs.[1][10] A high uptake of nitrogen at low relative pressures is indicative of a microporous material.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the COFs.[10][11] The analysis involves heating the sample under a controlled atmosphere (e.g., nitrogen) and monitoring its weight loss as a function of temperature. The decomposition temperature is a key indicator of the material's thermal robustness.

Visualizing the Impact of Amine Linker Choice

The selection of the amine linker's geometry is a fundamental determinant of the resulting COF's network topology. The following diagrams illustrate the formation of 2D COFs from trigonal and linear amine linkers.

COF_Synthesis_From_Trigonal_Amine cluster_reactants Reactants cluster_process Process cluster_product Product T_Amine Trigonal Amine (e.g., TAPB) plus1 + Di_Aldehyde Linear Dialdehyde (e.g., PDA) synthesis Solvothermal Synthesis Di_Aldehyde->synthesis COF_2D 2D Hexagonal COF synthesis->COF_2D

Caption: Synthesis of a 2D hexagonal COF from a trigonal amine and a linear dialdehyde.

COF_Synthesis_From_Linear_Amine cluster_reactants Reactants cluster_process Process cluster_product Product L_Amine Linear Diamine (e.g., PDA) plus1 + T_Aldehyde Trigonal Trialdehyde (e.g., TFP) synthesis Solvothermal Synthesis T_Aldehyde->synthesis COF_2D 2D Hexagonal COF synthesis->COF_2D

Caption: Synthesis of a 2D hexagonal COF from a linear diamine and a trigonal trialdehyde.

Influence of Amine Linker Electronics on Catalytic Performance

The electronic properties of the amine linker can significantly impact the catalytic activity of the resulting COF. Amine groups can act as electron-donating groups through resonance, which can influence the electronic environment of catalytic sites within the framework.[12]

For instance, in photocatalysis, the presence of electron-donating or electron-withdrawing groups on the linkers can modulate the band gap of the COF and facilitate charge separation, thereby enhancing catalytic efficiency.[13] COFs synthesized from amine linkers with electron-withdrawing groups, such as a triazine core, have been shown to boost charge separation compared to their counterparts with more electron-neutral linkers.[13]

The introduction of functional groups that can act as catalytic sites is another key strategy. For example, postsynthetic modification of amine-linked COFs can introduce catalytically active species, and the stability of the parent COF, which is influenced by the choice of the initial amine linker, is crucial for the success of such modifications.[14][15]

Linker_Electronics_Influence cluster_linker Amine Linker Choice cluster_cof_properties COF Properties cluster_performance Catalytic Performance L_EDG Electron-Donating Group (e.g., -NH₂) Electronic_Structure Modulated Electronic Structure (e.g., Band Gap) L_EDG->Electronic_Structure L_EWG Electron-Withdrawing Group (e.g., Triazine) L_EWG->Electronic_Structure Charge_Separation Enhanced Charge Separation Electronic_Structure->Charge_Separation Catalytic_Activity Improved Photocatalytic Activity Charge_Separation->Catalytic_Activity

Caption: Influence of amine linker electronics on the catalytic performance of COFs.

References

The Unparalleled Advantages of 1,3,5-Tris(4-aminophenoxy)benzene in Aerogel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and drug development, the quest for materials with exceptional properties is perpetual. In the realm of aerogels, the choice of cross-linking agent is a critical determinant of the final material's performance. This guide provides an in-depth comparison of 1,3,5-Tris(4-aminophenoxy)benzene (TAPB) with other cross-linking agents in the synthesis of polyimide aerogels, supported by experimental data, to highlight its distinct advantages.

This compound, a trifunctional amine, stands out as a superior cross-linking agent for creating robust, three-dimensional polyimide aerogel networks. Its unique molecular structure imparts a combination of flexibility and rigidity to the aerogel, leading to materials with outstanding mechanical strength, thermal stability, and low density. While often considered a high-cost component, the performance benefits it confers can justify its use in high-stakes applications where material failure is not an option.

Performance Comparison: TAPB vs. Alternative Cross-linkers

The following tables summarize the key performance metrics of polyimide aerogels synthesized using TAPB (often abbreviated as TAB in literature) and compare them with aerogels cross-linked with alternative agents like 1,3,5-benzenetricarbonyl trichloride (BTC) and octa(aminophenyl)silsesquioxane (OAPS).

Table 1: Comparison of Physical and Mechanical Properties of Polyimide Aerogels

Cross-linkerDiamine/Dianhydride BackboneDensity (g/cm³)Porosity (%)Young's Modulus (MPa)
TAPB (TAB) BPDA/ODA0.14 - 0.2086 - 902.7 - 37.8[1]
TAPB (TAB) BPDA/DMBZ0.12 - 0.1887 - 919.0 - 60.0
BTC BPDA/ODA0.10 - 0.1887 - 937.0 - 45.0[2]
BTC BPDA/DMBZ0.09 - 0.1589 - 9415.0 - 80.0[2]
OAPS BPDA/BAX~0.1>90Higher than polymer-reinforced silica aerogels of similar density[3]

BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; ODA: 4,4'-oxydianiline; DMBZ: 2,2'-dimethylbenzidine; BAX: bisaniline-p-xylidene.

Table 2: Comparison of Thermal Properties of Polyimide Aerogels

Cross-linkerDiamine/Dianhydride BackboneOnset of Decomposition (°C)Thermal Conductivity (mW/m·K)
TAPB (TAB) BPDA/ODA460 - 610[4][5]~14 (at ~0.1 g/cm³)
TAPB (TAB) BPDA/DMBZ480 - 550Not Reported
BTC BPDA/ODA500 - 600[2]Not Reported
BTC BPDA/DMBZ490 - 540[2]Not Reported
OAPS BPDA/BAXNot Reported14[3]

From the data, it is evident that TAPB-cross-linked aerogels exhibit a desirable combination of low density, high porosity, and impressive mechanical strength, with Young's moduli reaching up to 60 MPa. While BTC-cross-linked aerogels can achieve even higher moduli, TAPB often provides a better balance of properties, including excellent thermal stability with decomposition temperatures exceeding 600°C in some formulations.[4][5] The use of OAPS also yields aerogels with very low thermal conductivity.[3]

Key Advantages of Using this compound

The superior performance of TAPB-based aerogels can be attributed to several key factors:

  • Three-Dimensional Network Formation: The tripodal structure of TAPB facilitates the formation of a highly cross-linked, yet flexible, three-dimensional polymer network. This is a primary contributor to the high mechanical strength and integrity of the resulting aerogels.

  • Enhanced Thermal Stability: The aromatic nature of both the polyimide backbone and the TAPB cross-linker results in exceptional thermal and oxidative stability, making these aerogels suitable for high-temperature applications.

  • Tunable Properties: The properties of TAPB-cross-linked aerogels can be readily tuned by varying the diamine and dianhydride monomers used in the polyimide backbone, as well as the oligomer chain length.[4] This allows for the design of materials with specific properties tailored to the intended application.

  • Flexibility and Processability: Despite their high strength, polyimide aerogels cross-linked with TAPB can be fabricated as flexible thin films, which can be rolled and folded without cracking.[4] This opens up applications in areas where conformal insulation or flexible substrates are required.

Experimental Protocols

A detailed understanding of the synthesis process is crucial for replicating and building upon these findings. The following is a representative experimental protocol for the synthesis of a TAPB-cross-linked polyimide aerogel.

1. Polyamic Acid Synthesis:

  • A calculated amount of a diamine (e.g., 4,4'-oxydianiline - ODA) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • A stoichiometric amount of a dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA) is added to the diamine solution in portions while stirring. The reaction is typically carried out at room temperature for several hours to form a viscous polyamic acid solution.

2. Cross-linking and Gelation:

  • A solution of this compound (TAPB) in the same solvent is prepared separately.

  • The TAPB solution is then added to the polyamic acid solution with vigorous stirring. The amount of TAPB is calculated based on the desired cross-linking density.

  • The mixture is poured into molds and allowed to gel at room temperature. Gelation time can vary from minutes to hours depending on the specific formulation.

3. Chemical Imidization and Solvent Exchange:

  • Once gelled, the polyamic acid gel is chemically imidized by immersing it in a solution containing a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in a suitable solvent. This process converts the polyamic acid to polyimide.

  • Following imidization, the gel is subjected to a series of solvent exchanges to replace the reaction solvent with a solvent suitable for supercritical drying, typically ethanol or acetone.

4. Supercritical Drying:

  • The solvent-exchanged polyimide gel is placed in a supercritical fluid extractor.

  • The solvent is extracted using supercritical carbon dioxide (scCO₂). The temperature and pressure are maintained above the critical point of CO₂ (31.1 °C and 7.38 MPa).

  • After the extraction is complete, the vessel is slowly depressurized, leaving behind a solid, highly porous polyimide aerogel.

Visualizing the Process and Chemistry

To further elucidate the synthesis and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_synthesis Step 1: Polyamic Acid Synthesis cluster_crosslinking Step 2: Cross-linking & Gelation cluster_processing Step 3 & 4: Processing Diamine Diamine (e.g., ODA) PA_Solution Polyamic Acid Solution Diamine->PA_Solution Dianhydride Dianhydride (e.g., BPDA) Dianhydride->PA_Solution Solvent1 NMP Solvent Solvent1->PA_Solution Gelation Gelation PA_Solution->Gelation TAPB TAPB Solution TAPB->Gelation Imidization Chemical Imidization Gelation->Imidization Solvent_Exchange Solvent Exchange Imidization->Solvent_Exchange Drying Supercritical CO2 Drying Solvent_Exchange->Drying Aerogel Final Polyimide Aerogel Drying->Aerogel

Caption: Experimental workflow for TAPB-cross-linked polyimide aerogel synthesis.

reaction_pathway cluster_reactants Reactants cluster_products Products Dianhydride Dianhydride (Anhydride Groups) Polyamic_Acid Polyamic Acid Intermediate Dianhydride->Polyamic_Acid + Diamine Diamine (Amine Groups) Diamine->Polyamic_Acid + TAPB TAPB (Triamine Cross-linker) Polyimide_Network Cross-linked Polyimide Network Polyamic_Acid->Polyimide_Network + TAPB (Cross-linking)

Caption: Simplified reaction pathway for polyimide aerogel formation.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Tris(4-aminophenoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of 1,3,5-Tris(4-aminophenoxy)benzene, a compound used in various research and development applications. Adherence to these procedures is critical for minimizing risks and maintaining a safe working environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when working with this substance.[4]

  • Spill Management: In case of a spill, avoid dust formation.[1] Sweep the solid material into a suitable, closed container for disposal.[5]

Quantitative Hazard Data
Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation

This data is compiled from available Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][5] It is crucial to adhere to all local, regional, and national regulations regarding chemical waste.

Experimental Protocol for Chemical Inactivation and Disposal:

While direct disposal through a certified waste management partner is the standard, some institutional protocols may involve in-lab chemical treatment before disposal. A common method for compounds of this nature is incineration.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Preparation for Disposal (Incineration Method):

    • Under the guidance of your EHS department, you may be able to dissolve or mix the material with a combustible solvent.[4]

    • This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[4]

  • Container Management:

    • Empty containers should be disposed of as unused product.[4]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.

  • Documentation and Handover:

    • Complete all necessary hazardous waste manifests and labels as required by your institution and local regulations.

    • Arrange for pickup by a certified chemical waste disposal company.

Note: The product should not be allowed to enter drains, waterways, or the soil.[4]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Route cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C D Segregate from Other Incompatible Waste Streams C->D E Consult Institutional EHS Office D->E F Option A: Direct Pickup by Certified Waste Disposal Company E->F Standard Protocol G Option B: Incineration via Combustible Solvent E->G If Permitted H Complete Hazardous Waste Manifest F->H G->H I Dispose of Contents/Container to an Approved Waste Disposal Plant H->I

References

Personal protective equipment for handling 1,3,5-Tris(4-aminophenoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and disposal information for the handling of 1,3,5-Tris(4-aminophenoxy)benzene. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical that can cause significant irritation.[1][2][3] All personnel must be thoroughly trained on its hazards and handling procedures before commencing any work.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this compound.[1][2]

Personal Protective Equipment (PPE) and Exposure Limits

Due to the lack of specific occupational exposure limit (OEL) data for this compound, it is prudent to reference the limits for a structurally related aromatic amine, aniline, to ensure a high margin of safety. Similarly, glove breakthrough times are provided for aniline as a conservative proxy.

ParameterGuidelineSource / Citation
Occupational Exposure Limits (Aniline)
OSHA PEL (8-hr TWA)5 ppm (19 mg/m³)[4][5]
NIOSH REL (10-hr TWA)Potential Occupational Carcinogen[5]
ACGIH TLV (8-hr TWA)2 ppm (7.6 mg/m³)[4][5]
Glove Selection (Aniline)
Recommended
Butyl Rubber>480 minutes[6]
Viton™>480 minutes[6]
Fair (Short-term use)
Neoprene32 minutes[6]
Not Recommended
Nitrile<10 minutes[6]
Natural Rubber<10 minutes[6]

Note: TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value. Breakthrough times are based on ASTM F 739 test methods and can vary based on glove thickness, manufacturer, and temperature.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a comprehensive risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure a certified chemical fume hood is operational and available.

  • Emergency Equipment: Confirm immediate access to a safety shower, eyewash station, and a Class "B" or "C" fire extinguisher.

  • PPE Donning: All personnel must don the required PPE as detailed in the table above before entering the designated handling area. Double gloving (e.g., two pairs of nitrile or a nitrile/neoprene combination for splash protection) is recommended.

2. Handling the Compound:

  • Weighing: Perform all weighing operations of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Transfers and Solution Preparation: Conduct all transfers and solution preparations within the fume hood. Add the solid to the solvent slowly to prevent splashing.

  • Reactions: Set up all reactions within the fume hood. Ensure apparatus is secure and away from the sash.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment after use.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items as hazardous waste. Reusable PPE should be cleaned according to established procedures.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound, contaminated kimwipes, and disposable PPE in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams.

2. Storage:

  • Store all waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed and certified professional waste disposal service.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aromatic amines.

Visual Workflow Guides

The following diagrams illustrate the essential workflows for safely handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Recommended Gloves (e.g., Butyl or Viton) Double-gloving is advised goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes end Proceed with Experiment shoes->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh_transfer Weigh & Transfer Compound ppe_check->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe segregate Segregate Solid & Liquid Hazardous Waste doff_ppe->segregate store Store in Labeled, Sealed Containers segregate->store professional_disposal Dispose via Licensed Professional Service store->professional_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.